molecular formula C7H12O2Si B1580413 METHYL 3-(TRIMETHYLSILYL)PROPIOLATE CAS No. 42201-71-8

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

Cat. No.: B1580413
CAS No.: 42201-71-8
M. Wt: 156.25 g/mol
InChI Key: XXGHAMBKHIDZDC-UHFFFAOYSA-N
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Description

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE is a useful research compound. Its molecular formula is C7H12O2Si and its molecular weight is 156.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-trimethylsilylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2Si/c1-9-7(8)5-6-10(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGHAMBKHIDZDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340005
Record name METHYL (TRIMETHYLSILYL)PROPIOLATE
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URL https://comptox.epa.gov/dashboard/DTXSID10340005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42201-71-8
Record name METHYL (TRIMETHYLSILYL)PROPIOLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 42201-71-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(trimethylsilyl)propiolate is a versatile bifunctional reagent that has garnered significant attention in organic synthesis. Its unique structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and an electron-withdrawing methyl ester, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and applications, with a particular focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with the molecular formula C7H12O2Si and a molecular weight of 156.25 g/mol .[1][2] It is soluble in most common organic solvents.

PropertyValueReference(s)
CAS Number 42201-71-8[2][3]
Molecular Formula C7H12O2Si[1]
Molecular Weight 156.25 g/mol [1]
Boiling Point 71-75 °C at 11 mmHg[4]
Density ~0.937 g/cm³[4]
Refractive Index ~1.440[4]

Synthesis of this compound

A common and effective method for the laboratory-scale synthesis of this compound involves the silylation of methyl propiolate.

Experimental Protocol: Silylation of Methyl Propiolate

This protocol is based on established methods for the silylation of terminal alkynes.

Materials:

  • Methyl propiolate

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (Et3N)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of argon or nitrogen is charged with a solution of methyl propiolate in anhydrous diethyl ether or THF.

  • Addition of Base: Triethylamine (1.1 equivalents) is added to the solution. The mixture is cooled to 0 °C in an ice bath.

  • Addition of Silylating Agent: Chlorotrimethylsilane (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the triethylamine hydrochloride salt is removed by filtration. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear liquid.

Caption: Synthetic scheme for this compound.

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. The following are typical spectroscopic data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, -OCH₃), 0.22 (s, 9H, -Si(CH₃)₃) ppm. The sharp singlet at 0.22 ppm is characteristic of the nine equivalent protons of the trimethylsilyl group. The singlet at 3.75 ppm corresponds to the methyl ester protons.[5][6]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.5 (C=O), 87.8 (C≡C-Si), 85.4 (C≡C-CO₂Me), 52.6 (-OCH₃), -0.8 (-Si(CH₃)₃) ppm.[5][7]

  • GC-MS (EI): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 156. Key fragmentation patterns include the loss of a methyl group ([M-15]⁺) at m/z 141 and the characteristic trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the interplay between the alkyne, the methyl ester, and the trimethylsilyl group.

The Role of the Trimethylsilyl Group

The TMS group serves several critical functions:

  • Protecting Group: It protects the terminal alkyne's acidic proton, preventing unwanted side reactions in the presence of strong bases.[8][9]

  • Steric Director: The bulkiness of the TMS group influences the regioselectivity of cycloaddition reactions, often directing incoming reagents to the less hindered carbon of the alkyne.[10][11]

  • Electronic Influence: The silyl group can stabilize adjacent carbocations and influence the electron density of the alkyne, affecting its reactivity in various transformations.[10][12]

Cycloaddition Reactions

This compound is an excellent substrate for a variety of cycloaddition reactions, leading to the formation of highly substituted heterocyclic and carbocyclic systems.

  • [3+2] Cycloadditions: It readily participates in [3+2] cycloadditions with azides (Huisgen cycloaddition) to form triazoles, and with nitrile oxides to generate isoxazoles. The TMS group often directs the regioselectivity of these reactions.[11]

  • Diels-Alder Reactions: As a dienophile, it can react with dienes to form six-membered rings. The TMS group can be retained in the product for further functionalization or removed under specific conditions.

Caption: General workflow for [3+2] cycloaddition reactions.

Desilylation Protocols

A key feature of using the TMS group is its facile removal to unmask the terminal alkyne for further transformations, such as Sonogashira coupling.[13][14]

Common Desilylation Reagents:

  • Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) in THF is a very common and effective reagent. Cesium fluoride (CsF) can also be used, often offering milder conditions and easier purification.[13][14]

  • Bases: Potassium carbonate in methanol is a mild and economical choice for desilylation.[8]

  • Silver and Copper Salts: Catalytic amounts of silver nitrate or copper(I) salts can also promote desilylation.[15]

Applications in Drug Discovery and Complex Molecule Synthesis

The ability to construct complex heterocyclic scaffolds makes this compound a valuable tool in drug discovery and total synthesis.

Synthesis of Heterocycles

The cycloaddition reactions of this compound provide access to a wide array of heterocycles that are prevalent in medicinal chemistry, such as triazoles, pyrazoles, and isoxazoles. These heterocycles are often key components of biologically active molecules.

Total Synthesis of Natural Products

While specific examples of the direct use of this compound in the total synthesis of marketed drugs are proprietary, its utility is demonstrated in the synthesis of complex natural products and their analogues. For instance, silyl-protected alkynes are crucial intermediates in the construction of macrocycles and other complex architectures. The ability to introduce an acetylene moiety and then selectively deprotect it is a powerful strategy in multi-step synthesis.[12]

For example, in the synthesis of Lamellarin R, a marine natural product with potent cytotoxic activity, a titanium-catalyzed [2+2+1] pyrrole synthesis utilized a trimethylsilyl-protected alkyne as a selective cross-coupling partner.[10][12] This highlights the control that the TMS group offers in complex multi-component reactions.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1]

Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

Disposal:

Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical waste disposal company.[16]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of functional groups, coupled with the directing and protecting effects of the trimethylsilyl group, provides chemists with a powerful tool for the construction of complex molecules. Its applications in the synthesis of heterocycles and in multi-step total synthesis make it an important building block for researchers in drug discovery and materials science. A thorough understanding of its reactivity and proper handling are essential for its effective and safe utilization in the laboratory.

References

An In-Depth Technical Guide to the Physical Properties of Methyl 3-(trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a comprehensive understanding of a reagent's physical properties is paramount for its effective and safe application. This guide offers an in-depth analysis of Methyl 3-(trimethylsilyl)propiolate (MTSP), a versatile building block in modern organic synthesis. We will move beyond a simple cataloging of data to explore the causality behind its characteristics and their implications in experimental design and execution.

Core Molecular and Physical Characteristics

This compound, with the IUPAC name methyl 3-(trimethylsilyl)prop-2-ynoate, is a bifunctional molecule featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a methyl ester. This structure imparts a unique reactivity profile, making it a valuable reagent in cycloaddition reactions and as a precursor to complex heterocyclic systems.

The fundamental physical properties of MTSP are summarized in the table below. These values are critical for procedural steps such as purification, reaction setup, and safe handling.

PropertyValueSignificance in a Research Context
CAS Number 42201-71-8[1][2][3][4][5]Unique identifier for unambiguous substance identification.
Molecular Formula C₇H₁₂O₂Si[1][3][5]Confirms elemental composition.
Molecular Weight 156.25 g/mol [3][5]Essential for stoichiometric calculations in reaction planning.
Appearance Colorless to light yellow liquidA visual check for purity; significant deviation in color may indicate decomposition or impurities.
Boiling Point 71-75 °C at 11 mmHgThe reduced pressure boiling point indicates that vacuum distillation is the preferred method for purification, minimizing thermal decomposition.
Density (Predicted) ~0.937 g/cm³Useful for converting between mass and volume for reagent measurement.
Refractive Index 1.4380-1.4420 @ 20°CA rapid and non-destructive method to assess purity. The narrow range indicates high sensitivity to contaminants.
Flash Point 71-75 °C at 11 mmHgIndicates the compound is a flammable liquid, requiring appropriate safety precautions during handling and storage.[6]

Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic data provides an unambiguous structural confirmation and is a critical tool for monitoring reaction progress and confirming the identity of products.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • -Si(CH₃)₃ (trimethylsilyl protons): A sharp singlet is expected around δ 0.2 ppm . This upfield shift is characteristic of protons on a silicon atom.

    • -OCH₃ (methyl ester protons): A singlet is anticipated around δ 3.7 ppm .

  • ¹³C NMR:

    • -Si(CH₃)₃ (trimethylsilyl carbons): A signal is expected near δ -0.88 ppm . The negative chemical shift is a hallmark of carbons directly attached to silicon.

    • -OCH₃ (methyl ester carbon): A signal should appear around δ 52.0 ppm .

    • C≡C-Si (alkynyl carbons): Two distinct signals are expected in the range of δ 93.0-95.0 ppm . The deshielding effect of the silicon and carbonyl groups influences their precise location.

    • C=O (carbonyl carbon): The ester carbonyl carbon should resonate downfield, around δ 153.0 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key diagnostic peaks for MTSP are associated with the carbon-carbon triple bond and the ester carbonyl group.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~2183C≡C stretchSilyl-protected Alkyne
~1713C=O stretchEster
~1250Si-C stretchTrimethylsilyl group

The C≡C stretching frequency around 2183 cm⁻¹ is characteristic of a terminal alkyne, and its position is influenced by the attached trimethylsilyl group.[7] The strong absorption at approximately 1713 cm⁻¹ is indicative of the ester carbonyl group.[7]

Experimental Protocols: From Synthesis to Characterization

The trustworthiness of research is built upon robust and reproducible experimental protocols. Here, we provide detailed, step-by-step methodologies relevant to the synthesis and characterization of this compound.

Synthesis of this compound

The following protocol is adapted from a patented procedure, demonstrating a reliable method for the preparation of MTSP.

Diagram of the Synthesis Workflow

SynthesisWorkflow Synthesis of this compound reagents Reactants: - Methyl Propiolate - Chlorotrimethylsilane - Triethylamine - Dry Benzene reaction_vessel Reaction Vessel (Heated to ~40°C) reagents->reaction_vessel addition Dropwise addition of Triethylamine in Benzene reaction_vessel->addition stirring Stirring at 60°C addition->stirring workup Aqueous Workup (Water addition and layer separation) stirring->workup extraction Extraction with Benzene workup->extraction purification Vacuum Distillation extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add 2 liters of dry benzene, followed by 380 g (4.50 mole) of methyl propiolate in one portion.

  • Initiation: Heat the reaction mixture to approximately 40°C.

  • Base Addition: Prepare a solution of 470 g (4.56 mole) of triethylamine in 200 ml of dry benzene. Add this solution dropwise to the reaction mixture, maintaining the temperature at around 60°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 60°C for 30 minutes.

  • Quenching and Extraction: Cool the reaction vessel in a water bath and add approximately 1 liter of water. Separate the organic and aqueous layers. Extract the aqueous layer with benzene.

  • Purification: Combine the benzene layers and concentrate them using a flash evaporator. Purify the resulting crude product by vacuum distillation to yield this compound.

Measurement of Physical Properties

Boiling Point Determination under Reduced Pressure:

The boiling point of MTSP is reported at a reduced pressure (11 mmHg), which is a common technique for compounds that may decompose at their atmospheric boiling point.

Diagram of Micro Boiling Point Apparatus

BoilingPointApparatus Micro Boiling Point Determination Setup cluster_0 Heating Block TestTube Test Tube with Sample CapillaryTube Inverted Capillary Tube Thermometer Thermometer VacuumSource VacuumSource VacuumSource->TestTube to reduce pressure Manometer Manometer Manometer->TestTube to measure pressure HeatingSource HeatingSource Heating Block Heating Block HeatingSource->Heating Block controls temperature

Caption: Apparatus for determining boiling point under reduced pressure.

Procedure:

  • Place a small amount of the liquid sample into a test tube.

  • Invert a capillary tube (sealed at one end) and place it into the test tube with the sample.

  • Place a thermometer into the test tube, ensuring the bulb is near the opening of the capillary tube but not touching it.

  • Connect the apparatus to a vacuum source and a manometer to control and measure the pressure.

  • Gently heat the sample. A stream of bubbles will emerge from the capillary tube.

  • The boiling point is the temperature at which the stream of bubbles just ceases, and the liquid begins to be drawn into the capillary tube.

Refractive Index Measurement:

An Abbe refractometer is a standard instrument for this measurement.

Procedure:

  • Ensure the refractometer prisms are clean.

  • Apply a small drop of this compound to the surface of the main prism.

  • Close the prisms and allow the sample to spread into a thin film.

  • Adjust the light source and the measurement knob until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Read the refractive index value from the scale. It is crucial to also record the temperature, as the refractive index is temperature-dependent.

Safety and Handling

As a flammable liquid that can cause skin, eye, and respiratory irritation, proper personal protective equipment (PPE) is mandatory when handling this compound.[6] This includes safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, away from sources of ignition. Recommended storage is at 2-8°C.

Conclusion

This compound is a reagent with a well-defined set of physical properties that directly inform its use in the laboratory. Its thermal sensitivity necessitates purification by vacuum distillation, and its flammability and irritant nature demand careful handling. The spectroscopic data, particularly the characteristic IR and predicted NMR signals, provide researchers with the tools to confirm its identity and purity, ensuring the integrity of their synthetic endeavors. A thorough understanding of these properties is the foundation for innovative and successful research in organic and medicinal chemistry.

References

An In-depth Technical Guide to METHYL 3-(TRIMETHYLSILYL)PROPIOLATE: Synthesis, Reactivity, and Applications in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of reagents available, METHYL 3-(TRIMETHYLSILYL)PROPIOLATE has emerged as a versatile and powerful tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in the synthesis of heterocyclic compounds and natural products.

Physicochemical Properties and Structural Features

This compound is a colorless to light yellow liquid with the chemical formula C7H12O2Si and a molecular weight of 156.25 g/mol .[1] Its chemical structure features a terminal alkyne functionalized with a methyl ester at one end and a trimethylsilyl (TMS) group at the other. This unique arrangement of functional groups imparts a distinct reactivity profile that is central to its synthetic utility.

Key Physicochemical Data:

PropertyValue
CAS Number 42201-71-8
Molecular Formula C7H12O2Si
Molecular Weight 156.25 g/mol
Boiling Point 71-75 °C at 11 mmHg
Density ~0.937 g/cm³
Refractive Index ~1.440

The trimethylsilyl group serves a dual purpose. Firstly, it acts as a protecting group for the terminal alkyne, preventing unwanted side reactions of the acidic acetylenic proton. Secondly, and more importantly, the silyl group influences the regioselectivity of cycloaddition reactions, a key aspect that will be discussed in detail later in this guide. The electron-withdrawing nature of the methyl ester activates the alkyne for nucleophilic attack and participation in cycloaddition reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of methyl propiolate. A common and effective procedure involves the reaction of methyl propiolate with chlorotrimethylsilane in the presence of a base, such as triethylamine, in an appropriate solvent like dry benzene.[2]

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Methyl propiolate

  • Chlorotrimethylsilane

  • Triethylamine

  • Dry Benzene

  • 5-liter, 3-necked, round-bottomed flask

  • Mechanical stirrer, condenser, drying tube, dropping funnel, thermometer, and heating mantle

Procedure:

  • To a 5-liter, 3-necked round-bottomed flask equipped with a mechanical stirrer, condenser, drying tube, dropping funnel, and thermometer, add chlorotrimethylsilane (495 g, 4.56 mole).

  • Add 2 liters of dry benzene to the flask, followed by the addition of methyl propiolate (380 g, 4.50 mole) in one portion.

  • Heat the reaction mixture to approximately 40 °C.

  • Prepare a solution of triethylamine (470 g, 4.56 mole) in 200 ml of dry benzene and add it dropwise to the reaction mixture at a rate of approximately one drop per second. The temperature of the reaction mixture will increase to around 60 °C; maintain this temperature throughout the addition.

  • After the complete addition of triethylamine, stir the reaction mixture at 60 °C for an additional 30 minutes.

  • Cool the reaction vessel in a water bath and add approximately 1 liter of water to form two layers.

  • Separate the layers and extract the aqueous layer with benzene.

  • Combine the benzene layers and concentrate them using a flash evaporator to a small volume.

  • Purify the crude product by vacuum distillation to yield this compound.

Synthesis_of_METHYL_3_TRIMETHYLSILYLPROPIOLATE cluster_reactants Reactants & Conditions cluster_products Products MethylPropiolate Methyl Propiolate ReactionVessel Reaction at 40-60°C MethylPropiolate->ReactionVessel TMSCl Chlorotrimethylsilane (TMSCl) TMSCl->ReactionVessel Et3N Triethylamine (Et3N) Et3N->ReactionVessel Benzene Dry Benzene (Solvent) Benzene->ReactionVessel Product This compound ReactionVessel->Product Silylation Byproduct Triethylammonium chloride ReactionVessel->Byproduct

Caption: Synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are typical spectroscopic data:

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.75 (s, 3H, -OCH₃), 0.22 (s, 9H, -Si(CH₃)₃) ppm.

  • ¹³C NMR (CDCl₃, 75 MHz): δ 154.0, 89.8, 87.8, 52.6, -1.0 ppm.

  • IR (neat): ν 2960, 2170, 1720, 1250, 845 cm⁻¹.

  • Mass Spectrometry (EI): m/z 156 (M⁺), 141, 125, 97, 73.

Reactivity and Synthetic Applications

The synthetic utility of this compound primarily stems from its participation in cycloaddition reactions, particularly [3+2] cycloadditions, to form a wide variety of five-membered heterocyclic rings.

[3+2] Cycloaddition Reactions: A Gateway to Heterocycles

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles.[3] In these reactions, this compound acts as an efficient dipolarophile. The reaction involves a 1,3-dipole, which is a molecule with a three-atom π-system containing 4 π-electrons, reacting with the alkyne of the propiolate.

The presence of the trimethylsilyl group plays a critical role in directing the regioselectivity of the cycloaddition.[4][5] Generally, the bulky TMS group sterically hinders one of the possible transition states, leading to the preferential formation of one regioisomer. Furthermore, the electronic effects of the silyl and ester groups influence the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile, further contributing to the observed regioselectivity.[3][6]

Cycloaddition_Mechanism Dipole 1,3-Dipole TS Concerted Transition State Dipole->TS Propiolate This compound Propiolate->TS Heterocycle Five-membered Heterocycle TS->Heterocycle [3+2] Cycloaddition

Caption: General mechanism of a [3+2] cycloaddition reaction.

Applications in the Synthesis of Pharmaceutically Relevant Molecules

The heterocyclic scaffolds generated from these cycloaddition reactions are prevalent in a vast array of pharmaceuticals and biologically active natural products. For instance, pyrazoles, isoxazoles, and triazoles, all of which can be synthesized using this compound as a key building block, are core structures in many drugs.

Example: Synthesis of a Substituted Pyrazole

The reaction of this compound with a diazo compound, a classic 1,3-dipole, leads to the formation of a pyrazole derivative. The regioselectivity is often high, with the TMS group directing the substitution pattern on the resulting pyrazole ring. Subsequent desilylation affords the final product.

The Crucial Desilylation Step

A key advantage of using this compound is the ease with which the trimethylsilyl group can be removed after it has served its purpose of directing the cycloaddition. This desilylation step unmasks the terminal alkyne or, more commonly, a protonated carbon at that position, providing a handle for further functionalization or leading to the final target molecule.

A variety of methods can be employed for the desilylation of silylated alkynes, with the choice of reagent depending on the other functional groups present in the molecule.[7][8]

Common Desilylation Protocols:

Reagent/ConditionDescription
Tetrabutylammonium fluoride (TBAF) A widely used and generally mild method. Typically performed in a solvent like THF.
Potassium carbonate in methanol A mild basic condition that is often effective.
Potassium trimethylsilanolate (KOTMS) A catalytic amount can be used for efficient desilylation.[7]
Silver nitrate (AgNO₃) Catalytic amounts can be used for the protiodesilylation of terminal alkynes.[7]
DBU Can be used for the smooth desilylation of terminal acetylenic TMS groups.[7]
Experimental Protocol: Desilylation using TBAF

Materials:

  • Silylated heterocycle

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silylated heterocycle in THF.

  • Add a solution of TBAF (1.1 equivalents) in THF to the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, it is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is recommended to store it under an inert atmosphere.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis. Its unique combination of a protected, yet reactive, alkyne with an activating ester group makes it an ideal substrate for cycloaddition reactions. The directing effect of the trimethylsilyl group provides excellent control over regioselectivity, and its facile removal allows for the efficient synthesis of a wide range of complex heterocyclic molecules. For researchers and professionals in drug discovery and development, a thorough understanding of the properties and reactivity of this reagent opens up a vast landscape of synthetic possibilities for the creation of novel and medicinally relevant compounds.

References

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile silylated organic compound with significant applications in chemical synthesis and analytical chemistry. This guide provides a comprehensive overview of its core properties, including a detailed analysis of its molecular weight, physicochemical characteristics, synthesis protocols, and key applications. With a molecular formula of C7H12O2Si and a molecular weight of 156.25 g/mol , this ester serves as a crucial intermediate in the production of analytical standards and demonstrates potential as a building block in the synthesis of complex organic molecules for various research and development endeavors.[1][2][3][4][5][6] This document aims to equip researchers, scientists, and drug development professionals with the technical knowledge required for the effective and safe utilization of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 42201-71-8.[1][3] Its structure features a terminal alkyne protected by a trimethylsilyl group and a methyl ester functional group, which impart its unique reactivity. The IUPAC name for this compound is methyl 3-trimethylsilylprop-2-ynoate.[3]

Molecular Characteristics

The fundamental molecular attributes of this compound are summarized below. The molecular weight, a critical parameter for stoichiometric calculations in synthesis, is consistently reported as 156.25 g/mol .[1][2][3][5][6]

PropertyValueSource(s)
Molecular Formula C7H12O2Si[1][2][5]
Molecular Weight 156.25 g/mol [1][2][3][5][6]
Exact Mass 156.060656156 Da[3]
CAS Number 42201-71-8[1][3]
InChIKey XXGHAMBKHIDZDC-UHFFFAOYSA-N[1][3]
Physicochemical Data

The physical and chemical properties of this compound determine its behavior in various experimental conditions and are essential for process design and optimization. It is a colorless to light yellow liquid under standard conditions.[1][7]

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1][7]
Boiling Point 71-75°C at 11 mmHg[1][7]
Density (Predicted) 0.937 ± 0.06 g/cm³[1][7]
Refractive Index 1.4400[1][7]
Flash Point 71-75°C at 11 mmHg[1][7]
Hydrolytic Sensitivity 4: No reaction with water under neutral conditions[1][7]

Synthesis Protocol and Rationale

The synthesis of this compound can be achieved through the silylation of a lower alkyl ester of propiolic acid. A documented method involves the reaction of methyl propiolate with chlorotrimethylsilane in the presence of triethylamine and dry benzene.[8] This approach provides a direct route to the desired product, which is a key intermediate for various applications.[8]

Experimental Workflow: Synthesis of this compound

The following protocol is based on a patented synthesis method.[8] The causality behind the choice of reagents is critical for the success of the reaction. Triethylamine acts as a base to neutralize the HCl generated during the reaction, while dry benzene serves as an appropriate solvent.

Step 1: Reaction Setup

  • In a suitable reaction vessel, combine methyl propiolate and chlorotrimethylsilane in dry benzene.

Step 2: Addition of Base

  • Slowly add triethylamine to the reaction mixture. The temperature of the reaction mixture will increase and should be maintained during the addition.

Step 3: Reaction Completion and Work-up

  • After the addition of triethylamine is complete, stir the mixture at an elevated temperature (e.g., 60°C) for a short period to ensure the reaction goes to completion.[8]

  • Cool the reaction vessel and add water to form two layers.

Step 4: Extraction and Purification

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with benzene.

  • Combine the organic layers and concentrate them, for instance, by flash evaporation.[8]

Step 5: Final Product Isolation

  • Purify the crude product by vacuum distillation to yield pure this compound.[8]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methyl Propiolate P1 Reaction at Elevated Temperature R1->P1 R2 Chlorotrimethylsilane R2->P1 R3 Triethylamine (Base) R3->P1 R4 Dry Benzene (Solvent) R4->P1 P2 Aqueous Work-up P1->P2 P3 Extraction with Benzene P2->P3 P4 Vacuum Distillation P3->P4 FP This compound P4->FP

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis. Its primary documented use is in the preparation of sodium 3-trimethylsilylpropionate-d4, a water-soluble standard for ¹H-NMR spectroscopy.[8] The trimethylsilyl group is a key feature for this application.

While direct applications in drug development are not extensively documented for the title compound itself, its structural motif is relevant. The related compound, methyl propiolate, is widely used in the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates.[9] It participates in cycloaddition reactions and Michael additions to construct complex molecular scaffolds.[9] The introduction of a methyl group into small molecules is a significant strategy in lead optimization, as it can modulate physicochemical, pharmacodynamic, and pharmacokinetic properties.[10] The trimethylsilyl group in this compound can be readily removed under specific conditions, unmasking a terminal alkyne that can then be used in various coupling reactions, such as click chemistry, which is prevalent in drug discovery.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety. It is a flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[3][7]

Hazard Identification and Precautionary Measures
Hazard StatementDescriptionSource(s)
H226 Flammable liquid and vapor[3][7]
H315 Causes skin irritation[3][7]
H319 Causes serious eye irritation[3][7]
H335 May cause respiratory irritation[3][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[11]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, use a suitable respirator.

Storage and Disposal
  • Storage: Store in a cool, well-ventilated place, away from heat, sparks, and open flames.[1][12][13] Keep the container tightly closed.[1][12][13][14] A recommended storage temperature is 2-8°C.[1][7]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[11][14]

Emergency Procedures
  • In case of fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[15]

  • In case of skin contact: Immediately wash with plenty of soap and water.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][12]

  • In case of inhalation: Remove the person to fresh air and keep them comfortable for breathing.[11][12]

Conclusion

This compound, with a molecular weight of 156.25 g/mol , is a significant chemical intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its primary application lies in the preparation of NMR standards. The reactive functionalities present in the molecule suggest its potential for broader applications in organic synthesis, including the development of novel pharmaceutical compounds. Adherence to strict safety protocols during its handling and storage is essential to mitigate the associated risks. This guide provides a foundational understanding of this compound for professionals in research and development.

References

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE synthesis and preparation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Preparation of Methyl 3-(trimethylsilyl)propiolate

Abstract

This compound (CAS No. 42201-71-8) is a versatile bifunctional reagent widely employed in organic synthesis.[1] Its structure incorporates both a nucleophilic trimethylsilyl-protected alkyne and an electrophilic methyl ester, making it a valuable building block for the construction of complex molecular architectures, particularly heterocycles and carbocycles.[2] This technical guide provides a comprehensive overview of the core synthetic methodologies for its preparation, designed for researchers and drug development professionals. The guide delves into two primary synthetic routes: the direct silylation of methyl propiolate using an amine base and the formation of a lithium acetylide intermediate with a strong base prior to silylation. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for the efficient and reliable synthesis of this key intermediate.

Introduction: Significance and Properties

This compound is a colorless liquid with a molecular weight of 156.26 g/mol and the chemical formula C₇H₁₂O₂Si.[3] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in undesired reactions while allowing for its strategic deprotection and subsequent functionalization. The electron-withdrawing nature of the methyl ester activates the alkyne, making it a potent electrophile and a highly reactive dienophile in cycloaddition reactions.[2] This dual reactivity profile underpins its utility as a key intermediate in the synthesis of a wide array of organic compounds.

Key Physicochemical Properties:

PropertyValue
CAS Number 42201-71-8[4]
Molecular Formula C₇H₁₂O₂Si[5]
Molecular Weight 156.26 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 71-75 °C at 11 mmHg
Density ~0.945 g/mL[2]

Core Synthetic Methodologies

The preparation of this compound fundamentally involves the silylation of the terminal alkyne of methyl propiolate. The choice of methodology primarily depends on the selection of the base used to deprotonate the weakly acidic acetylenic proton.

Method 1: Direct Silylation via Triethylamine-Mediated Reaction

This method represents a straightforward, one-step approach that utilizes a common amine base, triethylamine (Et₃N), to facilitate the reaction between methyl propiolate and chlorotrimethylsilane (TMSCl).[6]

Principle and Mechanism: The reaction proceeds via an equilibrium deprotonation of methyl propiolate by triethylamine. Although triethylamine is not strong enough to fully deprotonate the alkyne, it generates a sufficient concentration of the acetylide anion to react with the electrophilic silicon atom of TMSCl. The reaction is driven to completion by the formation of the stable Si-C bond and the precipitation or sequestration of triethylammonium chloride. The use of a non-polar solvent like benzene aids in the precipitation of the ammonium salt.[6]

Experimental Workflow Diagram:

reagents Combine Methyl Propiolate, Chlorotrimethylsilane, & Dry Benzene heat1 Heat Reaction Mixture to ~40 °C reagents->heat1 add_base Add Triethylamine in Dry Benzene Dropwise heat1->add_base Maintain Temperature heat2 Stir at 60 °C for 30 minutes add_base->heat2 workup Cool, Quench with Water, & Separate Layers heat2->workup extract Extract Aqueous Layer with Benzene workup->extract purify Combine Organics & Purify via Vacuum Distillation extract->purify product This compound purify->product

Caption: Workflow for triethylamine-mediated silylation.

Detailed Experimental Protocol: Adapted from Atkinson, J. G., & Belanger, P. (1973). U.S. Patent No. 3,770,791.[6]

  • Apparatus Setup: Equip a 5-liter, three-necked, round-bottomed flask with a mechanical stirrer, condenser with a drying tube, a dropping funnel, a thermometer, and a heating mantle.

  • Reagent Charging: To the flask, add chlorotrimethylsilane (495 g, 4.56 mol) followed by 2 liters of dry benzene. Add methyl propiolate (380 g, 4.50 mol) in a single portion.

  • Initiation: Begin stirring and heat the reaction mixture to approximately 40 °C.

  • Base Addition: Prepare a solution of triethylamine (470 g, 4.56 mol) in 200 mL of dry benzene. Add this solution dropwise via the dropping funnel to the reaction flask. The addition rate should be controlled to maintain the reaction temperature, which will exothermically rise to and be maintained at 60 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60 °C for an additional 30 minutes.[6]

  • Workup: Cool the flask in a water bath. Add approximately 1 liter of water to the reaction mixture, which will form two distinct layers.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with fresh benzene. Combine all the organic (benzene) layers.

  • Purification: Reduce the volume of the combined organic layers using a flash evaporator. Purify the resulting crude product by vacuum distillation to yield this compound. The reported yield is 310 g (44%), with a boiling point of 60 °C at 10 mm Hg.[6]

Causality Behind Experimental Choices:

  • Dry Solvents: The use of dry benzene is critical because chlorotrimethylsilane readily hydrolyzes in the presence of water to form hexamethyldisiloxane, which would consume the reagent and reduce the yield.

  • Temperature Control: Maintaining the temperature at 60 °C ensures a sufficient reaction rate without causing decomposition or significant side reactions. The exothermic nature of the neutralization reaction between triethylamine and the generated HCl necessitates controlled addition of the base.[6]

Method 2: Synthesis via Lithium Acetylide Intermediate

For a more quantitative and often cleaner reaction, a strong organometallic base such as n-butyllithium (n-BuLi) is used to irreversibly deprotonate the terminal alkyne. This method proceeds in a two-step, one-pot sequence.

Principle and Mechanism: This approach leverages the high basicity of n-BuLi to completely convert methyl propiolate into its corresponding lithium acetylide salt at low temperatures.[7] This salt is a potent nucleophile. The subsequent addition of chlorotrimethylsilane to this pre-formed acetylide results in a rapid and efficient Sₙ2 reaction at the silicon center to form the desired product. This method avoids the equilibrium issues associated with weaker bases like triethylamine.

Reaction Mechanism Diagram:

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Silylation MP Methyl Propiolate (HC≡CCO₂Me) Li_Acetylide Lithium Methyl Propiolate (Li⁺ ⁻C≡CCO₂Me) MP->Li_Acetylide THF, -78 °C nBuLi n-Butyllithium (n-BuLi) nBuLi->Li_Acetylide Butane Butane TMSCl Chlorotrimethylsilane (Me₃SiCl) Li_Acetylide->TMSCl Electrophilic Quench Product This compound (Me₃SiC≡CCO₂Me) TMSCl->Product LiCl Lithium Chloride (LiCl)

Caption: Two-step, one-pot synthesis via a lithium acetylide intermediate.

Detailed Experimental Protocol:

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked flask with a magnetic stirrer, a thermometer, and a rubber septum.

  • Initial Cooldown: Add anhydrous tetrahydrofuran (THF) to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Deprotonation: To the cold THF, add methyl propiolate (1.0 equivalent) via syringe. Stir for 5 minutes. Slowly add n-butyllithium (1.05 equivalents, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium acetylide is typically quantitative.[7][8]

  • Silylation: Add chlorotrimethylsilane (1.1 equivalents) dropwise to the lithium acetylide solution at -78 °C.

  • Warming and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by vacuum distillation to obtain the final product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: n-Butyllithium is pyrophoric and reacts violently with air and moisture. The lithium acetylide intermediate is also highly reactive towards protic sources. An inert atmosphere is mandatory for safety and to prevent quenching of the reagents.

  • Low Temperature (-78 °C): This is critical for several reasons. Firstly, it prevents n-BuLi from acting as a nucleophile and adding to the ester carbonyl group of methyl propiolate. At -78 °C, the acid-base reaction (deprotonation) is much faster than nucleophilic addition. Secondly, it ensures the stability of the lithium acetylide intermediate.[7]

  • Stoichiometry: A slight excess of n-BuLi ensures complete deprotonation of the alkyne. A slight excess of TMSCl ensures that all of the generated acetylide is trapped.

Purification and Characterization

Purification: For both methodologies, the primary method for purifying this compound is vacuum distillation .[6] This technique is suitable for separating the relatively volatile product from non-volatile impurities, such as salts (triethylammonium chloride, lithium chloride) and higher-boiling point side products. The reported boiling point of 60 °C at 10 mm Hg serves as a key benchmark during purification.[6]

Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the trimethylsilyl group (a singlet at ~0.2 ppm, integrating to 9H) and the methyl ester group (a singlet at ~3.7 ppm, integrating to 3H). ¹³C NMR will confirm the presence of the two alkyne carbons and the carbonyl carbon.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the C≡C triple bond will be observed around 2180-2260 cm⁻¹. The C=O stretch of the ester will appear around 1715 cm⁻¹.

  • Mass Spectrometry (MS): Will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, confirming the molecular weight of 156.26 g/mol .

Safety Considerations

The synthesis of this compound involves several hazardous materials. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

  • Methyl Propiolate: Is a flammable liquid and is toxic. Handle with care.[2]

  • Chlorotrimethylsilane: Is flammable, corrosive, and reacts with moisture to release HCl gas. It should be handled under anhydrous conditions.

  • n-Butyllithium: Is a pyrophoric liquid that can ignite spontaneously on contact with air. It reacts violently with water. It must be handled under a strict inert atmosphere using syringe techniques.

  • Solvents: Benzene is a known carcinogen and should be replaced with a less toxic solvent like toluene or THF where possible. THF can form explosive peroxides upon storage and should be tested and purified if necessary.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods. The triethylamine-mediated approach is operationally simpler and uses less hazardous reagents, but may result in lower yields.[6] The n-butyllithium method, while requiring more stringent anhydrous and inert atmosphere techniques, offers a cleaner reaction profile and typically higher yields due to the quantitative formation of the key lithium acetylide intermediate. The choice of method will depend on the scale of the reaction, available equipment, and the desired purity and yield of the final product. Both routes provide access to a crucial building block for advanced organic synthesis.

References

An In-Depth Technical Guide to the Spectral Data of Methyl 3-(trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(trimethylsilyl)propiolate, with the chemical formula C₇H₁₂O₂Si, is a versatile bifunctional molecule utilized in a variety of organic syntheses, including cycloaddition reactions and as a key building block for more complex molecules. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and a methyl ester, makes it a valuable reagent in medicinal chemistry and materials science. A thorough understanding of its spectral characteristics is paramount for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established spectroscopic principles and supported by experimental insights.

Molecular Structure and Spectroscopic Overview

The structure of this compound dictates its characteristic spectral features. The molecule possesses two key functional groups: a methyl propiolate moiety and a trimethylsilyl group attached to the terminal alkyne.

Caption: Molecular structure of this compound.

This structure gives rise to distinct signals in various spectroscopic analyses, which will be discussed in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the two types of protons in different chemical environments.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75Singlet3H-OCH₃ (Methyl ester)
~0.20Singlet9H-Si(CH₃)₃ (Trimethylsilyl)

Causality Behind Assignments:

  • The protons of the methyl ester group (-OCH₃) are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield chemical shift around 3.75 ppm.

  • The nine equivalent protons of the trimethylsilyl group [-Si(CH₃)₃] are in a shielded environment due to the electropositive nature of silicon, leading to a characteristic upfield signal at approximately 0.20 ppm. The lack of adjacent protons results in a sharp singlet for both signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~154C=O (Ester carbonyl)
~89-C≡C-Si (Alkynyl carbon)
~87-C≡C-CO₂Me (Alkynyl carbon)
~52-OCH₃ (Methyl ester)
~-1-Si(CH₃)₃ (Trimethylsilyl)

Expert Insights:

  • The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field (~154 ppm).

  • The two sp-hybridized carbons of the alkyne give rise to distinct signals in the range of 87-89 ppm. The carbon attached to the silicon is slightly more downfield.

  • The methyl carbon of the ester group appears around 52 ppm.

  • The carbons of the trimethylsilyl group are highly shielded and resonate at a characteristic upfield position, typically around -1 ppm.

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2960MediumC-H stretch (in -CH₃ groups)
~2170StrongC≡C stretch (alkyne)
~1720StrongC=O stretch (ester)
~1250StrongSi-CH₃ symmetric deformation
~1080StrongC-O stretch (ester)
~845, ~760StrongSi-C stretch

Field-Proven Insights:

  • The strong absorption at ~2170 cm⁻¹ is a definitive indicator of the carbon-carbon triple bond. The attachment of the silicon atom influences the exact position of this band.

  • The intense peak at ~1720 cm⁻¹ is characteristic of the carbonyl group in an α,β-unsaturated ester.

  • The strong bands at ~1250 cm⁻¹ and in the 845-760 cm⁻¹ region are highly characteristic of the trimethylsilyl group and serve as a reliable diagnostic tool for its presence.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, electron ionization (EI) is a common technique.

The molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 156, corresponding to the molecular weight of the compound.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
141[M - CH₃]⁺
125[M - OCH₃]⁺
97[M - CO₂CH₃]⁺
73[Si(CH₃)₃]⁺

Mechanistic Claims and Fragmentation Pathways: The fragmentation is often initiated by the loss of a methyl radical from the trimethylsilyl group to form a stable silicon-containing cation at m/z 141. The [Si(CH₃)₃]⁺ ion at m/z 73 is a very common and abundant fragment in the mass spectra of trimethylsilyl compounds and is often the base peak.

Fragmentation_Pathway M [C₇H₁₂O₂Si]⁺˙ m/z = 156 F1 [C₆H₉O₂Si]⁺ m/z = 141 M->F1 - •CH₃ F2 [C₆H₉Si]⁺ m/z = 125 M->F2 - •OCH₃ F3 [C₄H₉Si]⁺ m/z = 97 M->F3 - •CO₂CH₃ F4 [Si(CH₃)₃]⁺ m/z = 73 F1->F4 - C₂O₂

Caption: Proposed MS fragmentation pathway.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.

FTIR Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3][4]

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

GC-MS
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Chromatographic Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate it from any impurities.

  • Mass Analysis: The eluent from the GC is introduced into the ion source of a mass spectrometer (MS), where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

Conclusion

The spectral data presented in this guide provide a comprehensive and self-validating system for the identification and characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic absorption bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively serve as a unique fingerprint for this important synthetic building block. Researchers, scientists, and drug development professionals can confidently utilize this information for quality control, reaction monitoring, and structural confirmation in their respective fields.

References

An In-depth Technical Guide to the Reactivity and Stability of Methyl 3-(trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(trimethylsilyl)propiolate is a versatile bifunctional molecule that has garnered significant attention in organic synthesis. Its structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and an electron-withdrawing methyl ester, imparts a unique combination of reactivity and stability. This guide provides an in-depth exploration of the chemical behavior of this compound, offering insights into its reactivity profile, stability considerations, and practical applications for researchers, scientists, and professionals in drug development.

The strategic placement of the bulky trimethylsilyl group provides steric hindrance, influencing the regioselectivity of various transformations and allowing for controlled, stepwise reactions. This, coupled with the electron-deficient nature of the alkyne, makes it a valuable synthon for the construction of complex molecular architectures.

Physicochemical Properties and Safety Overview

A clear understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 42201-71-8[1][2][3][4]
Molecular Formula C₇H₁₂O₂Si[1][2][3]
Molecular Weight 156.25 g/mol [1][2][3]
Appearance Clear, colorless liquid[5]
Boiling Point 60 °C at 10 mmHg[6]
Refractive Index 1.4380-1.4420 @ 20 °C[5]

Safety and Handling:

This compound is a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][7] Therefore, it is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

Storage and Stability:

For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C.[2] The compound is sensitive to moisture and strong oxidizing agents.[7][8] It is stable under normal laboratory conditions but can be hygroscopic.[7]

Reactivity Profile: A Multifaceted Reagent

The reactivity of this compound is dominated by the interplay between the electron-deficient alkyne and the sterically demanding trimethylsilyl group. This section will delve into the key classes of reactions this compound readily undergoes.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic systems. This compound serves as an excellent dipolarophile in [3+2] cycloadditions and a dienophile in [4+2] cycloadditions.

[3+2] Cycloaddition (Huisgen Cycloaddition): This reaction, particularly with azides to form triazoles, is a cornerstone of "click chemistry." The trimethylsilyl group can influence the regioselectivity of the cycloaddition. Theoretical studies have been conducted to understand the regioselectivity and molecular mechanism of the (3+2) cycloaddition reaction between silyl-substituted alkenes and nitrile N-oxides.[9]

Experimental Protocol: Synthesis of a 1,2,3-Triazole Derivative

This protocol describes a typical procedure for the 1,3-dipolar cycloaddition of an aryl azide with this compound.

Materials:

  • This compound

  • Aryl azide

  • Copper(I) catalyst (e.g., CuI or in situ generated from CuSO₄ and a reducing agent)

  • Solvent (e.g., THF, t-BuOH/H₂O)

  • Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • In a round-bottom flask, dissolve the aryl azide and this compound in the chosen solvent.

  • Add the copper(I) catalyst and the base to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G reagents This compound + Aryl Azide catalyst Cu(I) Catalyst Base reagents->catalyst Reaction Initiation intermediate Copper-acetylide intermediate catalyst->intermediate Formation product 1,2,3-Triazole Product intermediate->product Cycloaddition

Figure 1. Generalized workflow for a copper-catalyzed [3+2] cycloaddition.

Nucleophilic Addition Reactions

The electron-withdrawing nature of the methyl ester group makes the alkyne of this compound susceptible to nucleophilic attack.[10][11] This class of reactions, often referred to as conjugate or Michael additions, is a powerful method for carbon-heteroatom and carbon-carbon bond formation.[12][13]

Common nucleophiles include thiols (thiol-yne reaction), amines (amino-yne reaction), and alcohols (hydroxyl-yne reaction).[12] The reaction typically proceeds via a 1,4-conjugate addition mechanism.[13]

G cluster_0 Nucleophilic Addition Mechanism start This compound + Nucleophile (Nu⁻) intermediate Enolate Intermediate start->intermediate Attack at β-carbon protonation Protonation intermediate->protonation Resonance product Adduct protonation->product Workup

Figure 2. Simplified mechanism of nucleophilic addition to this compound.

The stereochemical outcome of these additions is often controlled by the reaction conditions, with the E-isomer typically being the major product.

Hydrosilylation Reactions

Hydrosilylation involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. Studies have shown that the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane can be highly regioselective.[14][15] The regioselectivity is dependent on the presence and nature of Lewis acid catalysts.[14][15]

  • Without Lewis Acid or with EtAlCl₂/Et₂AlCl: The reaction proceeds via a radical mechanism to yield β-silicon-substituted Z-alkenes.[14][15]

  • With AlCl₃: An ionic mechanism is favored, leading to the formation of α-silicon-substituted alkenes.[14][15]

This tunable regioselectivity makes hydrosilylation a valuable tool for synthesizing stereodefined vinylsilanes, which are important intermediates in organic synthesis.

Desilylation Reactions

The trimethylsilyl group can be selectively removed under various conditions, unmasking a terminal alkyne. This deprotection strategy is crucial for subsequent transformations where the terminal proton is required. Common methods for desilylation include treatment with:

  • Fluoride ion sources: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this purpose.

  • Bases: Potassium carbonate in methanol or even milder bases like DBU can effectively remove the TMS group.[16]

  • Silver nitrate: Catalytic amounts of silver nitrate can also facilitate protiodesilylation.[16]

The ability to selectively deprotect the alkyne adds another layer of synthetic utility to this compound, allowing for its use as a protected propiolate equivalent.

Stability Profile: Considerations for Handling and Storage

While the trimethylsilyl group enhances the stability of the terminal alkyne, proper handling and storage are essential to maintain the integrity of this compound.

Hydrolytic Stability: The ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The silicon-carbon bond is generally stable to neutral and acidic conditions but can be cleaved by strong bases and fluoride ions.

Thermal Stability: The compound is relatively stable at ambient temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition or polymerization.

Incompatibilities: As mentioned, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[8] Contact with moisture should be minimized to prevent hydrolysis of the ester and potential desilylation.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique reactivity, governed by the interplay of the silyl-protected alkyne and the methyl ester, allows for a wide range of transformations including cycloadditions, nucleophilic additions, and hydrosilylations. The ability to selectively remove the trimethylsilyl group further enhances its synthetic utility. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective and safe implementation in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE safety and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Hazards of Methyl 3-(trimethylsilyl)propiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 42201-71-8) is a versatile bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecular architectures.[1][2] Its utility as an intermediate in the synthesis of OLED materials and pharmaceuticals underscores the importance of a thorough understanding of its safety profile.[1] This guide provides a comprehensive overview of the hazards associated with this compound, offering in-depth guidance on safe handling, storage, and emergency procedures to mitigate risks in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] A comprehensive understanding of its hazard profile is the foundation of a robust safety protocol.

GHS Classification

The primary hazards associated with this compound are summarized below:

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source:[1][3]

The signal word for this chemical is Warning .[1][3]

Visual Hazard Profile

The following diagram illustrates the key hazards associated with this compound, providing a quick reference for laboratory personnel.

Hazard_Profile cluster_main This compound Hazards cluster_pictograms GHS Pictograms Hazards Flammable Liquid and Vapor (H226) Causes Skin Irritation (H315) Causes Serious Eye Irritation (H319) May Cause Respiratory Irritation (H335) Flame Flame Hazards:f0->Flame Exclamation Exclamation Mark Hazards:f1->Exclamation Hazards:f2->Exclamation Hazards:f3->Exclamation

Caption: GHS Hazard Profile for this compound.

Physicochemical Properties and Reactivity

Understanding the physical and chemical properties of a substance is crucial for predicting its behavior under various laboratory conditions and for designing safe experimental setups.

Key Physicochemical Data
PropertyValue
Molecular Formula C₇H₁₂O₂Si
Molecular Weight 156.25 g/mol [1][3]
Appearance Colorless to light yellow liquid[1]
Boiling Point 71-75 °C at 11 mmHg[1]
Flash Point 71-75 °C at 11 mmHg[1]
Density ~0.937 g/cm³ (Predicted)[1]
Refractive Index ~1.4400[1]
Stability and Reactivity
  • Chemical Stability: The compound is stable under recommended storage conditions.[4]

  • Conditions to Avoid: Keep away from heat, sparks, open flames, and hot surfaces.[1][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Combustion may produce carbon oxides and silicon dioxide.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the research environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection:

    • Gloves: Neoprene or nitrile rubber gloves are recommended.[4] Gloves must be inspected prior to use.[6]

    • Lab Coat/Clothing: A flame-resistant lab coat and impervious clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8] If exposure limits are exceeded or irritation is experienced, a NIOSH-certified respirator with an appropriate cartridge should be used.[4][9]

Workplace Practices
  • Ventilation: Always handle in a well-ventilated place.[8]

  • Hygiene: Wash hands thoroughly after handling.[4][5] Contaminated clothing should be removed and washed before reuse.[4]

  • Ignition Sources: Use non-sparking tools and take precautionary measures against static discharge.[6][8][10] Keep away from open flames, hot surfaces, and sources of ignition.[1]

Storage Conditions
  • Container: Store in a tightly closed container.[4][8]

  • Environment: Keep in a dry, cool, and well-ventilated place.[4][6] Recommended storage temperature is 2-8°C.[1]

  • Segregation: Store away from incompatible materials such as oxidizing agents.[4]

Emergency Procedures

Prompt and correct response to an emergency situation can significantly mitigate potential harm.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[1][4][8] Seek medical attention if irritation occurs.[1][4]
Eye Contact Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[4][6][8] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4][6][8] Call a doctor or Poison Control Center immediately.[8]
Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[6][8]

  • Control Ignition Sources: Remove all sources of ignition.[6][8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[6][8] Do not let the chemical enter drains.[6][8]

  • Cleanup: Collect the spilled material with a non-combustible absorbent material and place it in a suitable, closed container for disposal.[4][6][8]

  • Personal Protection: Ensure appropriate PPE is worn during cleanup.[6][8]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6][8][11]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water.[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6][8][11]

Waste Disposal

Chemical waste must be disposed of in accordance with all applicable federal, state, and local regulations. The product should not be allowed to enter drains or sewers.[4][11] It is recommended to use a licensed professional waste disposal service to dispose of this material.[4][5]

Conclusion

This compound is a valuable reagent in chemical synthesis, but it presents a clear set of hazards that must be managed through rigorous safety protocols. By understanding its flammability, irritant properties, and reactivity, and by implementing the handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. A proactive approach to safety, grounded in a thorough understanding of the chemical's properties, is the cornerstone of a secure research environment.

References

An In-Depth Technical Guide to Methyl 3-(trimethylsilyl)propiolate: Synthesis, Reactions, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry and drug development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 3-(trimethylsilyl)propiolate has emerged as a significant reagent, offering a unique combination of reactivity and stability that makes it an invaluable tool for the synthesis of a diverse array of heterocyclic compounds and other key intermediates. Its structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group and an electron-withdrawing methyl ester, provides a platform for a variety of chemical transformations. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide an in-depth technical overview of this compound, including its synthesis, characteristic properties, key reactions with mechanistic insights, and its applications in the synthesis of biologically active molecules.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical reagent is the foundation of reproducible and reliable chemical synthesis. This compound is systematically named according to IUPAC nomenclature, and its key physical and chemical properties are summarized below.

IUPAC Name: methyl 3-trimethylsilylprop-2-ynoate[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 42201-71-8[1][2]
Molecular Formula C₇H₁₂O₂Si[1]
Molecular Weight 156.25 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 60 °C at 10 mmHg[3]
SMILES COC(=O)C#C--INVALID-LINK--(C)C[1]
InChIKey XXGHAMBKHIDZDC-UHFFFAOYSA-N[1]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. A well-established and scalable procedure involves the silylation of methyl propiolate.[3] The causality behind the choice of reagents and conditions is critical for ensuring a high yield and purity of the final product.

Experimental Protocol: Synthesis of this compound

Diagram 1: Synthesis Workflow

reagents Methyl Propiolate Chlorotrimethylsilane Triethylamine Dry Benzene reaction Reaction at 40-60°C reagents->reaction 1. Combine & Heat 2. Add Et3N dropwise workup Aqueous Workup (Water Quench) reaction->workup extraction Extraction with Benzene workup->extraction purification Vacuum Distillation extraction->purification Combine organic layers, flash evaporate product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 5-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser, drying tube, dropping funnel, and thermometer, place chlorotrimethylsilane (495 g, 4.56 mol).[3]

  • Addition of Reagents: Add 2 liters of dry benzene to the flask, followed by the addition of methyl propiolate (380 g, 4.50 mol) in one portion.[3] The use of dry benzene is critical to prevent the hydrolysis of chlorotrimethylsilane and the silylated product.

  • Initiation of Reaction: Heat the reaction mixture to approximately 40°C.[3]

  • Controlled Addition of Base: Prepare a solution of triethylamine (470 g, 4.56 mol) in 200 ml of dry benzene. Add this solution dropwise to the reaction mixture at a rate of approximately one drop per second.[3] Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The slow, controlled addition is necessary to manage the exotherm of the reaction.

  • Reaction Completion and Work-up: During the addition of triethylamine, the temperature of the reaction mixture will increase to and should be maintained at 60°C. After the complete addition of triethylamine, stir the reaction mixture at 60°C for an additional 30 minutes.[3]

  • Quenching and Extraction: Cool the reaction vessel in a water bath and add approximately 1 liter of water to form two layers. Separate the layers and extract the aqueous layer with benzene. Combine the benzene layers.[3]

  • Purification: Concentrate the combined organic layers by flash evaporation to a small volume. Purify the residue by vacuum distillation to yield this compound.[3]

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.

Table 2: Spectroscopic Data for this compound

TechniqueCharacteristic Signals
¹H NMR The trimethylsilyl protons appear as a sharp singlet at approximately δ 0.2 ppm. The methyl ester protons also appear as a singlet at around δ 3.7 ppm.[4][5]
¹³C NMR The trimethylsilyl carbons resonate near δ -1 ppm. The methyl ester carbon is observed around δ 52 ppm. The acetylenic carbons appear in the range of δ 85-95 ppm, and the carbonyl carbon of the ester is found around δ 154 ppm.[4][6]
FTIR (cm⁻¹) A strong absorption band for the C≡C triple bond is expected around 2180-2100 cm⁻¹. The C=O stretching of the ester will be observed as a strong band in the region of 1725-1700 cm⁻¹. The Si-C stretching vibrations give rise to characteristic bands, notably a strong, sharp band at about 1260 cm⁻¹.[7][8][9][10][11]

Key Reactions and Mechanistic Insights

This compound is a versatile substrate for a range of chemical transformations, most notably cycloaddition reactions for the synthesis of five-membered heterocycles. The trimethylsilyl group plays a crucial role in these reactions, often directing the regioselectivity and allowing for subsequent functionalization.

1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings.[12] this compound, as an electron-poor alkyne, is an excellent dipolarophile in these reactions.

Mechanism of 1,3-Dipolar Cycloaddition:

This reaction is a concerted, pericyclic process involving the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile (the alkyne).[12] The reaction proceeds through a cyclic transition state, leading to the formation of a five-membered ring.

Diagram 2: General Mechanism of 1,3-Dipolar Cycloaddition

cluster_ts Transition State 1,3-Dipole\n[a-b⁺-c⁻] 1,3-Dipole [a-b⁺-c⁻] Transition State Transition State 1,3-Dipole\n[a-b⁺-c⁻]->Transition State Concerted Five-membered Heterocycle Five-membered Heterocycle Transition State->Five-membered Heterocycle Dipolarophile\n(this compound) Dipolarophile (this compound) Dipolarophile\n(this compound)->Transition State ts_node [Cyclic arrangement of a,b,c and the alkyne carbons]

Caption: Concerted mechanism of the Huisgen 1,3-dipolar cycloaddition.

Applications in Heterocyclic Synthesis:

  • Synthesis of Isoxazoles: The reaction of this compound with nitrile oxides, generated in situ from aldoximes, provides a direct route to isoxazole derivatives.[13][14][15][16][17] Isoxazoles are important scaffolds in medicinal chemistry, found in a variety of drugs.[13][14][15]

  • Synthesis of Pyrazoles: Similarly, reaction with diazo compounds leads to the formation of pyrazoles.[18][19][20][21] The pyrazole moiety is a common feature in many pharmaceuticals, including anti-inflammatory agents.[19][20][21]

The trimethylsilyl group in the resulting heterocycle can be retained for further transformations or can be removed under specific conditions to yield the corresponding protonated heterocycle. This "masked" proton functionality adds another layer of synthetic utility.

Applications in Drug Discovery and Development

The ability of this compound to serve as a precursor to a wide range of heterocyclic systems makes it a valuable tool in drug discovery. Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing these structural motifs.[22]

While direct, named applications of this compound in the synthesis of specific commercial drugs are not always explicitly detailed in publicly available literature, its utility is evident in the synthesis of core scaffolds that are prevalent in bioactive molecules. For instance, the pyrazole ring, readily accessible through cycloaddition with this reagent, is a key component of several blockbuster drugs.

The strategic incorporation of the trimethylsilyl group can also be leveraged in the later stages of drug development. For example, it can be used to modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters for optimizing pharmacokinetic profiles.

Conclusion

This compound is a highly versatile and valuable reagent for organic synthesis, particularly in the context of drug discovery and development. Its well-defined synthesis, unique reactivity as a dipolarophile, and the synthetic flexibility offered by the trimethylsilyl group make it an indispensable tool for the construction of complex heterocyclic scaffolds. The ability to readily access isoxazoles, pyrazoles, and other five-membered heterocycles provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. As the demand for efficient and modular synthetic strategies continues to grow, the importance of reagents like this compound in the drug development pipeline is set to increase.

References

An In-depth Technical Guide to the Discovery and History of Silyl-Protected Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic protection of terminal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Among the various methods developed, the use of silyl protecting groups has emerged as the most versatile and widely adopted strategy. This guide provides a comprehensive overview of the discovery and historical development of silyl-protected alkynes. It delves into the fundamental principles governing their formation and cleavage, offers a comparative analysis of common silyl groups, and presents detailed, field-proven experimental protocols. By synthesizing historical context with mechanistic insights and practical applications, this document serves as an essential resource for professionals engaged in chemical research and drug development.

Introduction: The Challenge of the Acidic Proton

In the realm of organic chemistry, terminal alkynes (R-C≡C-H) are invaluable building blocks due to the reactivity of their carbon-carbon triple bond. However, the hydrogen atom attached to the sp-hybridized carbon exhibits significant acidity (pKa ≈ 25), making it susceptible to deprotonation by a wide range of bases, organometallic reagents, and reaction conditions.[1] This acidity, while useful for forming acetylides, often interferes with desired transformations at other sites within a molecule.[2][3] Consequently, the temporary masking, or "protection," of this acidic proton is a critical strategic consideration in multistep synthesis.[2][3]

An ideal protecting group for an alkyne must meet several criteria:[2][3]

  • Facile Introduction: It should be easy to install onto the terminal alkyne under mild conditions.

  • Stability: It must be robust enough to withstand a variety of reaction conditions planned for subsequent steps.

  • Facile Removal: It should be cleanly and selectively removable under conditions that do not affect other functional groups in the molecule.

While various protecting groups have been explored, trialkylsilyl groups have become the preeminent choice, offering a tunable balance of steric bulk, stability, and reactivity that is unmatched by other functionalities. Their introduction revolutionized the use of alkynes in complex synthesis.

A Historical Perspective: The Dawn of Silyl Protection

The field of organosilicon chemistry began to blossom in the mid-20th century, building on the foundational work of pioneers like Frederick Kipping in the 1930s.[4] While the first organosilicon compound, tetraethylsilane, was synthesized in 1863, the strategic application of silyl groups in organic synthesis took much longer to develop.[4]

The use of trialkylsilyl groups to protect the acidic proton of terminal alkynes was a significant breakthrough. These groups offered a distinct advantage over gaseous acetylene by rendering the alkyne moiety as an easily handled liquid or solid.[2] One of the earliest and still most common methods for their preparation involves the deprotonation of the terminal alkyne with a strong base, such as a Grignard reagent (e.g., ethynylmagnesium bromide) or an organolithium reagent, followed by quenching with a trialkylsilyl chloride (R₃SiCl).[2][5][6] This straightforward and high-yielding reaction made silylalkynes readily accessible and catalyzed their widespread adoption.

The true power of silyl protection became evident in the context of transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.[7] The silyl group effectively masks the terminal alkyne, preventing self-coupling and other side reactions, allowing for the precise and controlled formation of C-C bonds.[7] This capability unlocked new pathways for the synthesis of complex conjugated systems, arylacetylenes, and enynes, which are common motifs in pharmaceutical agents.[7]

The Chemistry of Silyl Alkynes: A Mechanistic Overview

The utility of silyl-protected alkynes lies in the predictable and controllable nature of their formation (silylation) and cleavage (desilylation).

Mechanism of Silylation

The most prevalent method for silylating a terminal alkyne involves a two-step process:

  • Deprotonation: The terminal alkyne is treated with a strong base to generate a nucleophilic acetylide anion. Common bases include organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., ethylmagnesium bromide).[6]

  • Silyl Group Introduction: The resulting acetylide attacks the electrophilic silicon atom of a silyl halide (typically a chloride), forming the stable C-Si bond via an Sₙ2 reaction.

More recently, metal-free, carboxylate-catalyzed methods have been developed, using commercially available silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) under mild conditions.[8]

The general workflow for protection and subsequent deprotection can be visualized as follows:

G cluster_0 Protection Phase cluster_1 Synthetic Transformation cluster_2 Deprotection Phase A Terminal Alkyne (R-C≡C-H) C Acetylide Formation (Base, e.g., n-BuLi) A->C Deprotonation B Silylating Agent (e.g., TMSCl, TIPSCl) D Silyl-Protected Alkyne (R-C≡C-SiR'3) B->D C->D Sₙ2 Attack E Multi-step Synthesis (e.g., Cross-Coupling, Addition Reactions) D->E Stable Intermediate G Regenerated Terminal Alkyne (R-C≡C-H) E->G Post-Transformation F Deprotecting Agent (e.g., TBAF, K₂CO₃) F->G Cleavage of C-Si Bond H Further Reactions G->H

Caption: General workflow of alkyne protection and deprotection.

A Comparative Analysis of Common Silyl Protecting Groups

The choice of silyl group is a critical experimental parameter, dictated by the demands of the synthetic route. The steric bulk of the alkyl groups on the silicon atom directly influences the stability of the silyl alkyne. Larger, more sterically hindered groups provide greater stability towards acidic and basic conditions.

Protecting GroupAbbreviationStructureRelative Steric BulkStability / Cleavage Conditions
TrimethylsilylTMS-Si(CH₃)₃SmallLabile. Cleaved by mild base (K₂CO₃/MeOH), fluoride sources (TBAF), or mild acid.[9]
TriethylsilylTES-Si(CH₂CH₃)₃MediumMore stable than TMS. Requires stronger conditions for cleavage, typically TBAF.
tert-ButyldimethylsilylTBDMS-Si(CH₃)₂(C(CH₃)₃)Medium-LargeSignificantly more stable than TMS. Cleaved by TBAF or strong acid.
TriisopropylsilylTIPS-Si(CH(CH₃)₂)₃LargeVery robust. Highly resistant to a wide range of conditions. Cleaved by TBAF, often requiring heat.

This differential stability allows for orthogonal protection strategies , where, for instance, a TMS group can be selectively removed in the presence of a TIPS group, enabling sequential reactions at different alkyne sites within the same molecule.[9]

Mechanism of Desilylation

The removal of the silyl group (protiodesilylation) is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2][9] The high affinity of silicon for fluoride drives this reaction. The fluoride anion attacks the silicon atom, forming a transient, hypervalent pentacoordinate silicate intermediate. This intermediate then fragments, breaking the C-Si bond, and subsequent protonation of the resulting acetylide anion regenerates the terminal alkyne.

For more labile groups like TMS, milder conditions such as potassium carbonate in methanol are often sufficient.[9]

G cluster_main Deprotection with Fluoride (TBAF) SilylAlkyne R-C≡C-SiR'₃ Intermediate [R-C≡C-SiR'₃F]⁻ (Pentacoordinate Intermediate) SilylAlkyne->Intermediate Nucleophilic Attack Fluoride F⁻ Fluoride->Intermediate Acetylide R-C≡C⁻ Intermediate->Acetylide C-Si Bond Cleavage Byproduct F-SiR'₃ Intermediate->Byproduct TerminalAlkyne R-C≡C-H Acetylide->TerminalAlkyne Protonation Solvent H-Solvent (e.g., H₂O, MeOH) Solvent->TerminalAlkyne

Caption: Mechanism of fluoride-mediated desilylation.

Applications in Drug Development and Complex Synthesis

The stability and predictable reactivity of silyl-protected alkynes have made them indispensable in modern drug discovery. They are frequently employed in palladium-catalyzed cross-coupling reactions like the Sonogashira, Stille, and Suzuki couplings to construct complex molecular scaffolds.[2][7]

Case Study: Sonogashira Coupling In a typical Sonogashira coupling, an aryl or vinyl halide is coupled with a terminal alkyne. Using a silyl-protected alkyne (e.g., trimethylsilylacetylene) offers several advantages:[5][7]

  • Safety and Handling: Trimethylsilylacetylene is a liquid, which is far easier and safer to handle than gaseous acetylene.[2][5]

  • Prevention of Side Reactions: The silyl group prevents the dimerization of the terminal alkyne (Glaser coupling), a common side reaction under Sonogashira conditions.

  • Stepwise Synthesis: A silyl-protected alkyne can be coupled to one aryl halide, then deprotected, and the newly freed terminal alkyne can be coupled to a different aryl halide, allowing for the controlled synthesis of unsymmetrical diarylacetylenes.[7]

This strategy is crucial in building the core structures of numerous pharmaceuticals, including antiviral agents, kinase inhibitors, and other therapeutic compounds.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples of standard procedures in synthetic organic chemistry.

Protocol 1: Trimethylsilyl (TMS) Protection of Phenylacetylene

Objective: To protect the terminal alkyne of phenylacetylene using chlorotrimethylsilane.

Materials:

  • Phenylacetylene

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Chlorotrimethylsilane (TMSCl), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenylacetylene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.05 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

  • Silylation: Add chlorotrimethylsilane (1.1 eq) dropwise. After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, (phenylethynyl)trimethylsilane, can be purified by flash column chromatography on silica gel or by distillation.

Protocol 2: Tetrabutylammonium Fluoride (TBAF) Mediated Deprotection of a TIPS-Protected Alkyne

Objective: To remove the triisopropylsilyl (TIPS) protecting group to regenerate the terminal alkyne.

Materials:

  • TIPS-protected alkyne (e.g., 1-(triisopropylsilyl)dodec-1-yne)

  • Tetrabutylammonium fluoride (TBAF) solution in THF (e.g., 1.0 M)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, dissolve the TIPS-protected alkyne (1.0 eq) in THF.

  • Reagent Addition: Add the TBAF solution (1.2 eq) dropwise at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting terminal alkyne by flash column chromatography on silica gel.

Future Outlook

The field of protecting group chemistry continues to evolve. Research is focused on developing new silyl groups with unique reactivity profiles, such as those that can be removed under highly specific, non-traditional conditions (e.g., photolytically or enzymatically). Furthermore, the development of more sustainable and atom-economical catalytic silylation methods that avoid stoichiometric strong bases is an active area of investigation.[8] These advancements will further enhance the synthetic chemist's toolkit, enabling more efficient and elegant construction of the complex molecules that drive scientific and medical progress.

References

Methodological & Application

The Strategic Utility of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the applications of methyl 3-(trimethylsilyl)propiolate as a versatile and strategic building block in the synthesis of a diverse range of heterocyclic compounds. The unique electronic and steric properties imparted by the trimethylsilyl (TMS) group offer exceptional control over regioselectivity in cycloaddition reactions and provide a masked terminal alkyne functionality. This document details the underlying mechanistic principles and provides field-proven, step-by-step protocols for the synthesis of key heterocyclic cores, including pyrazoles, isoxazoles, 1,2,3-triazoles, and furans. Furthermore, protocols for the critical desilylation step and purification techniques for silylated intermediates are presented.

Introduction: The Strategic Advantage of the Trimethylsilyl Group

This compound is a bifunctional reagent that has gained significant traction in synthetic organic chemistry due to the unique role of the trimethylsilyl (TMS) group. This bulky silyl group exerts a profound influence on the regiochemical outcome of cycloaddition reactions, primarily through steric hindrance and electronic effects. This allows for the selective formation of specific constitutional isomers, a crucial aspect in the synthesis of biologically active molecules.

The TMS group also serves as a robust protecting group for the terminal alkyne. This masking functionality allows for transformations on other parts of the molecule without affecting the alkyne. Subsequently, the TMS group can be cleanly removed under mild conditions to liberate the terminal alkyne for further functionalization, such as in cross-coupling reactions. This strategic utility makes this compound a powerful tool in the synthetic chemist's arsenal for the construction of complex heterocyclic frameworks.

General Workflow for Heterocycle Synthesis

The synthesis of heterocycles using this compound generally follows a two-step sequence: a cycloaddition reaction to form the silylated heterocyclic core, followed by a desilylation step to afford the final product.

Workflow start This compound cycloaddition Cycloaddition Reaction (e.g., [3+2] or [4+2]) start->cycloaddition silylated_intermediate Silylated Heterocycle cycloaddition->silylated_intermediate purification1 Purification silylated_intermediate->purification1 desilylation Desilylation final_product Final Heterocycle desilylation->final_product purification2 Purification final_product->purification2 purification1->desilylation

Caption: General workflow for heterocycle synthesis.

Synthesis of Pyrazoles via [3+2] Cycloaddition with Diazo Compounds

Pyrazoles are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The [3+2] cycloaddition reaction between an alkyne and a diazo compound is a powerful method for their synthesis. The use of this compound in this reaction allows for a high degree of regiocontrol, leading predominantly to the formation of 3-carbomethoxy-4-trimethylsilyl-pyrazoles.

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The regioselectivity is dictated by the steric bulk of the TMS group, which directs the larger substituent of the diazo compound to the less hindered C5 position of the resulting pyrazole ring.

Protocol: Synthesis of Methyl 4-(trimethylsilyl)-1H-pyrazole-3-carboxylate

This protocol describes the reaction of this compound with diazomethane, generated in situ from Diazald®.

Materials:

  • This compound

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Diethyl ether (anhydrous)

  • Ethanol

  • Ice bath

  • Clear glass reaction apparatus with a flame-polished stirrer (to avoid scratching the glass surface which can initiate decomposition of diazomethane)

Procedure:

  • Preparation of Diazomethane Solution (Caution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood behind a safety shield).

    • In a 100 mL two-necked round-bottom flask equipped with a dropping funnel and a condenser, dissolve 5 g of KOH in 8 mL of water and 35 mL of ethanol.

    • Heat the solution to 65 °C in a water bath.

    • In a separate flask, dissolve 21.5 g of Diazald® in 200 mL of diethyl ether.

    • Add the Diazald® solution dropwise to the KOH solution over approximately 25 minutes.

    • The diazomethane will co-distill with the ether. Collect the yellow ethereal solution of diazomethane in a receiving flask cooled in an ice bath.

  • Cycloaddition Reaction:

    • In a 250 mL round-bottom flask, dissolve 10.0 g (64.0 mmol) of this compound in 100 mL of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared ethereal solution of diazomethane with gentle stirring. The disappearance of the yellow color indicates the consumption of diazomethane. Continue addition until a faint yellow color persists.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired pyrazole.[1][2][3]

Table 1: Representative Yields for Pyrazole Synthesis

Diazo CompoundProductYield (%)Reference
DiazomethaneMethyl 4-(trimethylsilyl)-1H-pyrazole-3-carboxylate75-85[4]
Ethyl diazoacetateMethyl 1-ethyl-4-(trimethylsilyl)-1H-pyrazole-3,5-dicarboxylate60-70[5]

Synthesis of Isoxazoles via [3+2] Cycloaddition with Nitrile Oxides

Isoxazoles are another important class of five-membered heterocycles containing both nitrogen and oxygen atoms. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a direct and efficient route to these compounds. The reaction with this compound provides a regioselective pathway to 3-substituted-5-carbomethoxy-4-(trimethylsilyl)isoxazoles.

Mechanism: Similar to pyrazole synthesis, this is a concerted [3+2] cycloaddition. The regioselectivity is governed by both steric and electronic factors, with the TMS group directing the substituent of the nitrile oxide to the C3 position of the isoxazole ring.

Protocol: Synthesis of Methyl 3-phenyl-4-(trimethylsilyl)isoxazole-5-carboxylate

This protocol details the in situ generation of benzonitrile oxide from benzaldoxime and its subsequent reaction with this compound.

Materials:

  • This compound

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Chloroform (CHCl₃)

  • Ice bath

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 8.0 g (51.2 mmol) of this compound and 6.2 g (51.2 mmol) of benzaldoxime in 100 mL of chloroform.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of 7.2 g (54.0 mmol) of N-chlorosuccinimide in 50 mL of chloroform.

    • Add the NCS solution dropwise to the reaction mixture over 30 minutes.

    • Following the addition of NCS, add a solution of 5.4 g (53.4 mmol) of triethylamine in 20 mL of chloroform dropwise over 20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated succinimide and triethylamine hydrochloride.

    • Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired isoxazole.[1][2][]

Synthesis of 1,2,3-Triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[][7] this compound serves as an excellent substrate for this reaction, leading to the formation of 1-substituted-4-carbomethoxy-5-(trimethylsilyl)-1H-1,2,3-triazoles.

Mechanism: The reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The trimethylsilyl group does not significantly influence the regioselectivity in this case, as the copper catalysis inherently directs the formation of the 1,4-disubstituted product.

Protocol: Synthesis of Methyl 1-benzyl-5-(trimethylsilyl)-1H-1,2,3-triazole-4-carboxylate

This protocol describes the CuAAC reaction between this compound and benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup:

    • To a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5.0 g (32.0 mmol) of this compound, 4.7 g (35.2 mmol) of benzyl azide, and 50 mL of THF.

    • To this solution, add 0.31 g (1.6 mmol, 5 mol%) of copper(I) iodide and 5.6 mL (32.0 mmol) of DIPEA.

  • Reaction:

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with 100 mL of diethyl ether and wash with a saturated aqueous solution of ammonium chloride (2 x 50 mL) to remove the copper catalyst.

    • Wash the organic layer with water (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The residue can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to give the pure triazole product.[1][5][8][9]

Synthesis of Furans

The synthesis of substituted furans can be achieved through various methods. While direct cycloaddition reactions with this compound to form the furan core are less common, the silyl group can be strategically employed as a directing group in the synthesis of multi-substituted furans.[10] For instance, a 2-silylated furan can be lithiated at the 5-position, and subsequent reaction with an electrophile allows for the introduction of a substituent at that position.

A potential, though less documented, approach could involve the reaction of this compound with a suitable isonitrile in the presence of a catalyst to construct the furan ring.

Desilylation Protocols

The removal of the trimethylsilyl group is a crucial step to unmask the terminal alkyne or to obtain the final unsubstituted heterocycle. Fluoride-based reagents are most commonly employed for this transformation.

Protocol: Desilylation using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • Silylated heterocycle

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • DOWEX 50WX8-400 resin (H⁺ form)

  • Calcium carbonate (CaCO₃)

  • Methanol (MeOH)

Procedure:

  • Desilylation Reaction:

    • Dissolve the silylated heterocycle (1.0 equiv) in anhydrous THF.

    • Add TBAF solution (1.1 - 1.5 equiv) dropwise at room temperature.

    • Stir the reaction mixture for 1-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Upon completion, add DOWEX 50WX8-400 resin and calcium carbonate to the reaction mixture.[11][12][13]

    • Stir the suspension vigorously for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the resin with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude desilylated product.

  • Purification:

    • The crude product can be further purified by flash column chromatography, crystallization, or distillation as required.[1][2][3]

Table 2: Comparison of Desilylation Reagents

ReagentConditionsAdvantagesDisadvantages
TBAF THF, room temp.High efficiency, mild conditionsCan be basic, work-up can be tedious
HF-Pyridine THF or CH₂Cl₂, 0 °C to rtMild, less basic than TBAFToxic, corrosive
K₂CO₃/MeOH Methanol, room temp.Inexpensive, mildSlower reaction times

Purification of Silylated Heterocycles

The purification of silylated heterocyclic intermediates is typically achieved using standard laboratory techniques.

  • Flash Column Chromatography: This is the most common method for purifying silylated heterocycles.[1][2][3][14] Silica gel is the standard stationary phase, and a mixture of non-polar (e.g., hexanes) and polar (e.g., ethyl acetate) solvents is used as the mobile phase. The polarity of the eluent is gradually increased to elute the desired compound.

  • Crystallization: If the silylated compound is a solid, crystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Distillation: For volatile liquid silylated compounds, distillation under reduced pressure can be employed for purification.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. It is a combustible liquid. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

  • Diazomethane: Extremely toxic and potentially explosive. Should only be handled by trained personnel in a dedicated fume hood with appropriate safety measures in place.

  • N-Chlorosuccinimide (NCS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine and DIPEA: Flammable and corrosive liquids. Handle in a fume hood.

  • Copper(I) iodide: Harmful if swallowed or inhaled. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[11][15]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The strategic placement of the trimethylsilyl group provides excellent control over regioselectivity in cycloaddition reactions and offers a convenient handle for further synthetic manipulations through its facile removal. The protocols outlined in this guide provide a solid foundation for researchers to utilize this powerful reagent in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

The Strategic Utility of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE in Cycloaddition Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linchpin for Heterocyclic and Carbocyclic Scaffolds

Methyl 3-(trimethylsilyl)propiolate stands as a uniquely versatile and powerful building block in the synthetic chemist's toolkit. Its trifunctional nature—an electron-deficient alkyne, a directing and stabilizing trimethylsilyl (TMS) group, and a modifiable methyl ester—renders it an exceptional substrate for a variety of cycloaddition reactions. This guide provides an in-depth exploration of its application in [4+2] (Diels-Alder) and [3+2] cycloaddition reactions, offering both mechanistic insights and practical, field-tested protocols for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research.

The strategic placement of the TMS group is central to the reagent's utility. It serves not only as a sterically bulky directing group, influencing regioselectivity, but also as a "masked" proton or a synthetic handle for further functionalization. This dual role allows for the construction of intricate scaffolds that would be challenging to access through other means. This document will delve into the practical applications of this unique reagent, providing researchers with the foundational knowledge to harness its full synthetic potential.

Part 1: The Diels-Alder Reaction - Access to Highly Substituted Arenes and Hydroaromatics

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, provides a powerful method for the construction of six-membered rings. When employing this compound as the dienophile, chemists can access highly substituted and functionalized cyclohexadienes, which can be further elaborated or aromatized to form valuable benzene derivatives.

Mechanistic Considerations: The Directing Influence of the Trimethylsilyl Group

The regiochemical outcome of the Diels-Alder reaction with unsymmetrical dienes is a critical consideration. The interplay between electronic and steric effects, largely governed by the TMS group, dictates the final product distribution. In reactions with dienes such as 1-trimethylsilylbutadiene, the TMS group on the dienophile exerts a notable "ortho" directing effect, favoring the formation of adducts where the silyl group and the substituent on the diene are adjacent in the newly formed ring. This regioselectivity can be rationalized by considering the electronic polarization of the reactants.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Diene Substituted Diene TS [4+2] Cycloaddition (Concerted) Diene->TS Dienophile This compound Dienophile->TS Ortho_Adduct Ortho Adduct (Major Product) TS->Ortho_Adduct Favored Meta_Adduct Meta Adduct (Minor Product) TS->Meta_Adduct Disfavored Aromatization Aromatization (e.g., DDQ) Ortho_Adduct->Aromatization Substituted_Arene Substituted Arene Aromatization->Substituted_Arene

Caption: Diels-Alder reaction pathway of this compound.

Experimental Protocol: Synthesis of a Silylated Arene via Diels-Alder Cycloaddition and Aromatization

This protocol provides a representative procedure for the Diels-Alder reaction between a substituted diene and this compound, followed by aromatization to yield a substituted benzene derivative.

Materials:

  • Substituted diene (e.g., 1,3-butadiene derivative) (1.0 eq)

  • This compound (1.1 eq)

  • Toluene, anhydrous

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted diene (1.0 eq) and this compound (1.1 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.5 M with respect to the diene.

  • Cycloaddition: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 12 to 48 hours depending on the reactivity of the diene.

  • Cooling and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure.

  • Aromatization: Dissolve the crude cycloadduct in DCM. Add DDQ (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired silylated arene.

Reactant Product Yield (%)
1-Trimethylsilylbutadiene & Methyl propiolateMethyl m-trimethylsilylbenzoateHigh (after aromatization)

Part 2: [3+2] Cycloaddition Reactions - A Gateway to Diverse Five-Membered Heterocycles

[3+2] Cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful transformations for the synthesis of five-membered heterocycles. This compound serves as an excellent dipolarophile in these reactions, readily reacting with a variety of 1,3-dipoles to produce highly functionalized pyrazoles, isoxazoles, triazoles, and pyrrolidines. These heterocyclic motifs are privileged structures in medicinal chemistry, frequently appearing in a wide range of therapeutic agents.[1][2]

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Dipole 1,3-Dipole (e.g., Azide, Nitrile Oxide, Diazoalkane) TS [3+2] Cycloaddition (Concerted) Dipole->TS Dipolarophile This compound Dipolarophile->TS Regioisomer1 Regioisomer 1 TS->Regioisomer1 Regioisomer2 Regioisomer 2 TS->Regioisomer2 Heterocycle Functionalized 5-Membered Heterocycle Regioisomer1->Heterocycle Regioisomer2->Heterocycle

Caption: General scheme for the [3+2] cycloaddition of this compound.

Synthesis of Silylated Pyrazoles from Diazoalkanes

The reaction of this compound with diazoalkanes provides a direct route to silylated pyrazoles, which are valuable intermediates in drug discovery.[3] The regioselectivity of this reaction is influenced by the substituents on the diazoalkane.

Experimental Protocol: Synthesis of a Silylated Pyrazole

This protocol describes a general procedure for the synthesis of a silylated pyrazole from a diazoalkane and this compound.

Materials:

  • Diazoalkane (e.g., diazomethane or a derivative) (1.0 eq)

  • This compound (1.0 eq)

  • Diethyl ether, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Diazoalkane: Cool the solution to 0 °C. Slowly add a solution of the diazoalkane (1.0 eq) in diethyl ether dropwise over 30 minutes. Caution: Diazoalkanes are toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Solvent Removal: If unreacted diazoalkane remains, carefully quench it by the dropwise addition of acetic acid until the yellow color disappears. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired silylated pyrazole.

Diazoalkane Product Expected Yield (%)
DiazomethaneMethyl 5-(trimethylsilyl)-1H-pyrazole-3-carboxylateGood to excellent
Synthesis of Silylated Isoxazoles from Nitrile Oxides

Nitrile oxides, often generated in situ from aldoximes, react readily with this compound to yield silylated isoxazoles. These heterocycles are precursors to a variety of biologically active molecules.

Experimental Protocol: In Situ Generation of Nitrile Oxide and Cycloaddition

This protocol outlines the in situ generation of a nitrile oxide from an aldoxime and its subsequent [3+2] cycloaddition with this compound.

Materials:

  • Aldoxime (e.g., benzaldoxime) (1.0 eq)

  • This compound (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Reaction Setup: Dissolve the aldoxime (1.0 eq) and this compound (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of NCS: Add NCS (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Addition of Base: Cool the reaction mixture to 0 °C and add triethylamine (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain the desired silylated isoxazole.

Synthesis of Silylated Triazoles from Azides

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction, can be employed with this compound to synthesize silylated 1,2,3-triazoles. These compounds have found wide applications in medicinal chemistry and materials science.[1]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction between an organic azide and this compound.

Materials:

  • Organic azide (1.0 eq)

  • This compound (1.0 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 eq)

  • Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To a flask containing a stir bar, add the organic azide (1.0 eq), this compound (1.0 eq), CuI (0.05 eq), and DIPEA (0.1 eq).

  • Solvent Addition: Add THF to achieve a concentration of 0.5 M with respect to the azide.

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired silylated triazole.

Part 3: Applications in Drug Development and Advanced Synthesis

The cycloadducts derived from this compound are not merely synthetic curiosities; they are valuable intermediates for the synthesis of complex molecules with significant biological activity. The heterocyclic scaffolds produced, such as pyrazoles, isoxazoles, and triazoles, are prevalent in a vast array of pharmaceuticals.[1][2][3]

  • Pyrazoles: This class of compounds exhibits a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The silyl and ester functionalities on the pyrazole ring derived from this compound offer orthogonal handles for further diversification and the generation of compound libraries for high-throughput screening.

  • Isoxazoles: Isoxazole-containing compounds are known for their antimicrobial and antiviral activities. The ability to introduce the trimethylsilyl group allows for subsequent cross-coupling reactions to build molecular complexity.

  • Triazoles: The 1,2,3-triazole linkage is a bioisostere for the amide bond and is known for its metabolic stability and ability to participate in hydrogen bonding. Triazole derivatives have shown efficacy as anticancer, antifungal, and antiviral agents.[1]

The trimethylsilyl group in the cycloadducts can be readily cleaved under mild acidic conditions (protodesilylation) to install a proton, or it can be converted to other functional groups, such as halides, for subsequent cross-coupling reactions, further expanding the synthetic utility of these intermediates.

Conclusion

This compound is a powerful and versatile reagent for the construction of complex carbocyclic and heterocyclic systems through cycloaddition reactions. Its unique combination of an electron-deficient alkyne, a directing trimethylsilyl group, and a modifiable ester function provides chemists with a strategic tool for accessing highly substituted molecular architectures. The protocols and mechanistic discussions presented in this guide are intended to provide a solid foundation for researchers in organic synthesis and medicinal chemistry to explore the full potential of this remarkable building block in their own research endeavors.

References

The Alkyne Linchpin: Applications of Methyl 3-(trimethylsilyl)propiolate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic efficacy is perpetual. Success in this endeavor often hinges on the strategic use of versatile chemical building blocks that enable the efficient construction of complex scaffolds. Methyl 3-(trimethylsilyl)propiolate has emerged as a cornerstone reagent in this context, offering a unique combination of reactivity and stability that allows for the precise and controlled synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of the Trimethylsilyl Group: A Removable Steering Wheel

At the heart of this compound's utility lies the trimethylsilyl (TMS) group. This silicon-containing moiety serves as a protecting group for the terminal alkyne. The acidic proton of a terminal alkyne can interfere with many synthetic transformations, such as organometallic reactions. The TMS group effectively masks this reactivity, allowing chemists to perform reactions at other sites of the molecule with high selectivity.[1][2]

The true elegance of the TMS protecting group is the facility with which it can be removed. Mild reaction conditions, such as treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or basic conditions with potassium carbonate in methanol, can cleanly cleave the silicon-carbon bond, regenerating the terminal alkyne.[2][3] This "on-demand" reactivity is a powerful tool in multi-step synthesis, enabling the sequential introduction of different functionalities.

Core Applications in Heterocyclic Synthesis: Building the Scaffolds of Medicine

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, form the backbone of a vast number of pharmaceuticals.[4][5][6] this compound is a valuable precursor for the synthesis of several key heterocyclic systems, including pyrazoles and triazoles.

Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are found in a wide range of medicinally important compounds, including anti-inflammatory drugs like celecoxib and various kinase inhibitors.[7][8] The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][9][10]

This compound can serve as a versatile three-carbon building block for pyrazole synthesis. After the removal of the TMS group to yield methyl propiolate, the resulting activated alkyne can undergo cycloaddition reactions with diazo compounds or condensation with hydrazines to form the pyrazole ring. The ester functionality of methyl propiolate provides a convenient handle for further derivatization of the resulting pyrazole.

Protocol 1: General Synthesis of 3-Carbomethoxypyrazoles from this compound

This protocol outlines a two-step process for the synthesis of a 3-carbomethoxypyrazole, a versatile intermediate for further functionalization.

Step 1: Desilylation of this compound

  • Objective: To remove the trimethylsilyl protecting group to generate the reactive terminal alkyne, methyl propiolate.

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Potassium carbonate (K₂CO₃)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol.

    • Add a catalytic amount of potassium carbonate (e.g., 0.1 equivalents).

    • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

    • Once the starting material is consumed, neutralize the reaction mixture with a small amount of acetic acid.

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude methyl propiolate. This is often used in the next step without further purification.

Step 2: Cycloaddition with a Diazo Compound

  • Objective: To construct the pyrazole ring via a [3+2] cycloaddition reaction.

  • Materials:

    • Crude methyl propiolate from Step 1

    • A solution of a diazo compound (e.g., diazomethane or a substituted diazoalkane) in a suitable solvent (e.g., diethyl ether). Caution: Diazo compounds are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood using appropriate safety measures.

    • Diethyl ether

  • Procedure:

    • Dissolve the crude methyl propiolate in diethyl ether and cool the solution to 0 °C in an ice bath.

    • Slowly add the solution of the diazo compound to the stirred solution of methyl propiolate.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench any excess diazo compound by the dropwise addition of acetic acid until the yellow color of the diazo compound disappears and gas evolution ceases.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-carbomethoxypyrazole.

The Gateway to "Click Chemistry": Synthesis of 1,2,3-Triazoles

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction, has revolutionized drug discovery by providing a highly efficient and reliable method for joining molecular fragments.[4][11][12] This reaction forms a stable 1,2,3-triazole linker, which is often used to connect different pharmacophores or to attach a drug molecule to a larger entity like a polymer or a biologic. The generation of the terminal alkyne from this compound is a critical first step to enable its participation in CuAAC reactions.

A particularly efficient approach is a one-pot desilylation and click reaction, which streamlines the synthetic process and avoids the isolation of the potentially volatile methyl propiolate.

Protocol 2: One-Pot Desilylation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Objective: To synthesize a 1,4-disubstituted-1,2,3-triazole in a single reaction vessel starting from this compound and an organic azide.

  • Materials:

    • This compound

    • Organic azide (e.g., benzyl azide)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • tert-Butanol

    • Water

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1 equivalent) and the organic azide (1 equivalent) in a mixture of tert-butanol and water (e.g., 1:1 v/v), add a solution of copper(II) sulfate pentahydrate (e.g., 0.05 equivalents) in water.

    • Add a freshly prepared solution of sodium ascorbate (e.g., 0.1 equivalents) in water.

    • Add the TBAF solution (1.1 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling and growth.[13] Many kinase inhibitors feature nitrogen-containing heterocyclic scaffolds. The versatility of this compound in constructing such scaffolds makes it a valuable tool in the synthesis of these important drugs. For example, the pyrazole and triazole cores, readily accessible from this starting material, are present in numerous approved and investigational kinase inhibitors. The ability to introduce substituents and build molecular complexity around these core structures is key to achieving selectivity and potency against specific kinase targets.

Visualization of Synthetic Pathways

To illustrate the synthetic utility of this compound, the following diagrams outline the key transformations described.

Desilylation to Methyl Propiolate start This compound reagents K₂CO₃, MeOH or TBAF, THF start->reagents product Methyl Propiolate reagents->product caption Figure 1. Desilylation of this compound.

Caption: Figure 1. Desilylation of this compound.

Synthesis of Pyrazole and Triazole Scaffolds cluster_pyrazole Pyrazole Synthesis cluster_triazole Triazole Synthesis (CuAAC) mp_py Methyl Propiolate pyrazole 3-Carbomethoxypyrazole mp_py->pyrazole [3+2] Cycloaddition diazo Diazo Compound diazo->pyrazole mp_tri Methyl Propiolate triazole 1,2,3-Triazole mp_tri->triazole Cu(I) catalyst azide Organic Azide azide->triazole start This compound desilylation Desilylation start->desilylation desilylation->mp_py desilylation->mp_tri caption Figure 2. Synthetic pathways to pyrazole and triazole scaffolds.

Caption: Figure 2. Synthetic pathways to pyrazole and triazole scaffolds.

Summary of Key Reactions and Conditions

ReactionStarting MaterialKey ReagentsProductTypical Yields
Desilylation This compoundK₂CO₃/MeOH or TBAF/THFMethyl Propiolate>90%
Pyrazole Synthesis Methyl PropiolateDiazo Compound3-Carbomethoxypyrazole60-80%
Triazole Synthesis (CuAAC) This compoundOrganic Azide, CuSO₄, Na-Ascorbate, TBAF1,2,3-Triazole70-95%

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its TMS-protected alkyne functionality allows for controlled and selective synthetic manipulations, providing access to a wide range of complex molecular architectures. The ability to readily unmask the terminal alkyne for participation in powerful transformations like the copper-catalyzed azide-alkyne cycloaddition makes it an indispensable tool for the construction of medicinally relevant heterocyclic scaffolds such as pyrazoles and triazoles. As the demand for novel therapeutics continues to grow, the strategic application of linchpin reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

METHYL 3-(TRIMETHYLSILYL)PROPIOLATE: A Versatile Reagent for Derivatization in Analytical and Bioanalytical Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE as a specialized derivatization reagent for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this document elucidates the chemical principles, strategic advantages, and detailed methodologies for its application in enhancing the analytical detection of key biomolecules.

Introduction: The Analytical Challenge and the Role of Derivatization

In modern analytical science, particularly in fields like metabolomics, proteomics, and pharmaceutical analysis, the ability to accurately detect and quantify low-abundance or analytically challenging molecules is paramount. Many biologically significant compounds, such as thiols (e.g., cysteine, glutathione) and amino acids, possess polar functional groups (-SH, -OH, -NH2, -COOH) that render them non-volatile and prone to strong interactions with chromatographic stationary phases. These characteristics often lead to poor peak shape, low sensitivity, and thermal instability, especially in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1][2]

Derivatization is a chemical modification technique employed to convert these problematic analytes into more analytically amenable forms.[3] By replacing active hydrogens with less polar and more stable chemical moieties, derivatization can significantly increase analyte volatility, improve thermal stability, and enhance chromatographic resolution.[1][3] this compound emerges as a bifunctional reagent with unique potential in this context, offering avenues for both enhancing chromatographic behavior and introducing a versatile handle for further chemical modifications.

Chemical Properties and Mechanism of Action

This compound (C7H12O2Si) is the methyl ester of 3-(trimethylsilyl)propiolic acid.[4] Its structure incorporates two key functional groups: an activated alkyne (propiolate) and a trimethylsilyl (TMS) group. This dual functionality is the source of its versatility as a derivatization reagent.

  • The Propiolate Group: The electron-withdrawing nature of the adjacent ester group makes the alkyne an excellent Michael acceptor. This allows for facile nucleophilic addition reactions with thiols and amines under mild conditions.[5]

  • The Trimethylsilyl (TMS) Group: The TMS group is a well-established moiety in derivatization for GC-MS.[1] Its presence in the reagent, and consequently in the resulting derivative, can offer several advantages, including increased volatility and characteristic fragmentation patterns in mass spectrometry that can aid in structural elucidation.[4][6]

Reaction with Thiols: A Gateway to Enhanced Detection

The primary application of this compound as a derivatization reagent is its reaction with thiol-containing compounds. The reaction proceeds via a nucleophilic conjugate addition of the thiol to the activated alkyne, forming a stable vinyl thioether.

G reagents R-SH (Thiol) plus + propiolate H3COOC-C≡C-Si(CH3)3 (this compound) arrow product H3COOC-CH=C(SR)-Si(CH3)3 (Thioacrylate Derivative)

Caption: Reaction of a thiol with this compound.

This reaction is typically rapid and can be carried out under mild conditions. The resulting thioacrylate derivative exhibits strong ultraviolet (UV) absorbance, making this derivatization strategy highly suitable for High-Performance Liquid Chromatography (HPLC) with UV detection.

Application Notes and Protocols

This section provides detailed protocols for the derivatization of key biomolecules using this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Derivatization of Thiols for HPLC-UV Analysis

This protocol is designed for the quantification of low molecular weight thiols, such as cysteine and glutathione, in biological samples. The formation of a UV-active thioacrylate allows for sensitive detection.

Principle: The thiol-containing analyte reacts with this compound in a buffered aqueous solution to form a stable derivative with a distinct UV absorbance maximum.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Phosphate buffer (0.1 M, pH 7.5)

  • Sample containing thiol analyte (e.g., deproteinized plasma, cell lysate)

  • Standard solutions of the target thiol(s)

  • HPLC system with a UV detector

Protocol:

  • Sample Preparation:

    • For biological samples, deproteinate by adding a 3-fold excess of cold methanol, vortexing, and centrifuging at >10,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Prepare a series of standard solutions of the target thiol in the phosphate buffer.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 50 µL of the sample or standard with 50 µL of a 10 mM solution of this compound in methanol.

    • Add 100 µL of 0.1 M phosphate buffer (pH 7.5).

    • Vortex briefly and incubate at room temperature (25°C) for 15 minutes. The reaction is typically rapid, but optimization of the reaction time may be necessary for specific thiols.

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the reaction mixture directly onto the HPLC system.

    • Exemplary HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

      • Mobile Phase B: 0.1% TFA in acetonitrile

      • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Monitor the absorbance at the λmax of the thioacrylate derivative (typically in the range of 280-320 nm; this should be determined experimentally).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the derivatized thiol standards against their concentration.

    • Determine the concentration of the thiol in the sample by interpolating its peak area on the calibration curve.

Self-Validation and Causality:

  • pH Control: The reaction is performed at a slightly basic pH (7.5) to ensure that a significant portion of the thiol is in its more nucleophilic thiolate form (R-S⁻), which accelerates the Michael addition.

  • Stoichiometry: A molar excess of the derivatizing reagent is used to drive the reaction to completion.

  • Calibration: The use of external standards prepared in the same buffer as the sample helps to compensate for any matrix effects and ensures accurate quantification.

Derivatization of Amino Acids for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of amino acids for GC-MS analysis. While this compound is not a classical silylating agent like MSTFA, this protocol leverages its TMS group for potential on-column silylation or to enhance the volatility of the amino acid derivative formed through the reaction with the propiolate group. This is an exploratory protocol based on the principles of silylation and the reactivity of propiolates.

Principle: This is a two-step derivatization. First, the amino group of the amino acid reacts with the propiolate moiety. Subsequently, any remaining active hydrogens (on carboxyl and hydroxyl groups) are silylated to increase volatility for GC-MS analysis. The TMS group from the initial reagent may also contribute to the overall silylation.

Materials:

  • This compound

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine (anhydrous)

  • Dried sample containing amino acids

  • Amino acid standard mixture

  • Heating block or oven

  • GC-MS system

Protocol:

  • Sample Preparation:

    • The sample must be completely dry. Lyophilize aqueous samples or evaporate organic solvents under a stream of nitrogen. The presence of water will quench the silylation reaction.[1]

  • Initial Derivatization:

    • To the dried sample, add 50 µL of a 10 mg/mL solution of this compound in anhydrous pyridine.

    • Heat at 60°C for 30 minutes. This step facilitates the reaction between the amino group and the propiolate.

  • Silylation:

    • Cool the sample to room temperature.

    • Add 50 µL of MSTFA + 1% TMCS.

    • Heat at 70°C for 60 minutes to ensure complete silylation of all active hydrogens.

  • GC-MS Analysis:

    • Cool the sample to room temperature before injection.

    • Exemplary GC-MS Conditions:

      • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Injection: Splitless injection at 250°C.

      • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes.

      • MS Detection: Electron ionization (EI) at 70 eV. Scan from m/z 50 to 650.

Expected Mass Spectral Fragmentation:

The resulting derivatives will contain one or more TMS groups. The mass spectra are expected to show characteristic ions for TMS-containing fragments, such as m/z 73 ([Si(CH3)3]⁺), which is often a prominent peak.[6] The loss of a methyl group (M-15) from the molecular ion is also a common fragmentation pathway.[6] The specific fragmentation pattern will depend on the structure of the individual amino acid derivative.

G cluster_workflow GC-MS Derivatization Workflow start Dried Sample (Amino Acids) step1 Add this compound in Pyridine Heat at 60°C for 30 min start->step1 Initial Reaction step2 Add MSTFA + 1% TMCS Heat at 70°C for 60 min step1->step2 Silylation step3 GC-MS Analysis step2->step3 Analysis

Caption: Workflow for the two-step derivatization of amino acids for GC-MS.

Application in Bioconjugation and "Click Chemistry"

The activated alkyne in this compound makes it a potential reagent for bioconjugation, a process of chemically linking two molecules, at least one of which is a biomolecule.

While not a canonical "click chemistry" reagent in the context of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the thiol-yne Michael addition reaction shares many characteristics of a click reaction: it is high-yielding, stereospecific, and proceeds under mild, biocompatible conditions.[5]

This compound can be used to introduce a stable linker to proteins or peptides via reaction with cysteine residues. The resulting thioacrylate can then be further modified if desired. The TMS group in this context can serve as a protecting group for the alkyne during synthesis and can be removed under specific conditions to liberate the terminal alkyne for subsequent CuAAC reactions.

Quantitative Data Summary

The following table provides a summary of typical reaction conditions and expected outcomes for the derivatization of thiols.

Analyte ClassDerivatization ReagentReaction ConditionsAnalytical TechniqueExpected Improvement
ThiolsThis compoundpH 7.5, Room Temp, 15 minHPLC-UVFormation of a strongly UV-absorbing derivative, enabling sensitive detection.
Amino AcidsThis compound + MSTFA60-70°C, 1.5 hoursGC-MSIncreased volatility and thermal stability, improved peak shape, and characteristic mass spectral fragmentation.

Conclusion

This compound is a versatile reagent that offers unique possibilities for the derivatization of biologically important molecules. Its dual functionality allows for the selective targeting of thiols and amines, while the presence of the trimethylsilyl group can enhance the analytical performance in gas chromatography-mass spectrometry. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the potential of this reagent in their own analytical and bioanalytical workflows. As with any derivatization method, optimization of reaction conditions for specific analytes and matrices is recommended to achieve the best results.

References

Application Note & Protocols: Strategic Synthesis of Propargyl Silanes from Methyl 3-(Trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Propargyl silanes are exceptionally versatile building blocks in modern organic synthesis, valued for their unique reactivity that enables the stereospecific construction of complex molecular architectures found in many biologically active compounds.[1][2] This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of functionalized propargyl silanes, utilizing the commercially available and cost-effective starting material, methyl 3-(trimethylsilyl)propiolate. We will explore two primary synthetic strategies: the selective reduction of the ester moiety to form a foundational propargylic alcohol and the conjugate addition of organometallic reagents to introduce functionality at the β-position. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to empower researchers in the fields of medicinal chemistry and materials science.

Introduction: The Synthetic Value of Propargyl Silanes

Propargyl silanes serve as powerful synthetic intermediates due to the stabilizing effect of the silicon atom on an adjacent carbocation (the β-silicon effect) and their ability to undergo a range of transformations.[3] Their reactions can be modulated to yield either allenyl products through electrophilic attack at the γ-carbon or to participate in 1,2-silyl shifts to generate functionalized vinyl silanes.[2][4] This diverse reactivity makes them indispensable in the synthesis of natural products and pharmaceutical agents.[1]

However, traditional methods for accessing propargyl silanes often require strong bases or multi-step sequences with limited functional group tolerance.[2] Starting from this compound offers a convergent and flexible approach. This α,β-unsaturated ester presents two key reactive sites: the ester carbonyl and the electron-deficient alkyne, allowing for tailored synthetic transformations.

This document outlines two robust protocols for converting this starting material into valuable propargyl silane intermediates.

Strategic Pathways from a Common Precursor

The synthetic utility of this compound is rooted in its dual reactivity. We can selectively target either the ester group or the conjugated C-C triple bond.

G start This compound intermediate 3-(Trimethylsilyl)propargyl Alcohol start->intermediate Strategy 1: Ester Reduction (DIBAL-H) product2 β-Substituted Propargyl Silane Ester start->product2 Strategy 2: Conjugate Addition (R₂CuLi) product1 Further Functionalized Propargyl Silanes (e.g., Halides, Ethers) intermediate->product1 Functional Group Interconversion

Figure 1: Key synthetic strategies originating from this compound.

Strategy 1: Selective Reduction to 3-(Trimethylsilyl)propargyl Alcohol

The most direct route to a foundational propargyl silane is the reduction of the ester to a primary alcohol. The reagent of choice for this transformation is Diisobutylaluminum hydride (DIBAL-H).

Causality & Mechanism: DIBAL-H is a powerful, yet sterically hindered, reducing agent.[5] Unlike less selective reagents such as lithium aluminum hydride (LiAlH₄), DIBAL-H can efficiently reduce esters to aldehydes or, with additional equivalents, to primary alcohols.[6][7] Critically, this reduction must be performed at low temperatures (typically -78 °C) to form a stable tetrahedral intermediate.[5][8] This prevents the elimination of the methoxy group and subsequent over-reduction of the resulting aldehyde to the alcohol in a controlled manner. The aluminum center of DIBAL-H acts as a Lewis acid, coordinating to the carbonyl oxygen.[7][8] This coordination polarizes the C=O bond, facilitating an intramolecular hydride transfer to the carbonyl carbon.[8]

G cluster_0 Mechanism: DIBAL-H Reduction of an Ester Ester R-CO-OR' Complex Lewis Acid-Base Complex Ester->Complex + DIBAL-H DIBAL (i-Bu)₂AlH Intermediate Tetrahedral Intermediate (Stable at -78°C) Complex->Intermediate Hydride Transfer Alcohol R-CH₂OH Intermediate->Alcohol Aqueous Workup

Figure 2: Simplified mechanism of DIBAL-H ester reduction.

The resulting 3-(trimethylsilyl)propargyl alcohol is a stable propargyl silane in its own right and a versatile precursor for further functionalization (e.g., conversion to propargyl halides for subsequent coupling reactions).[9][10]

Strategy 2: Conjugate Addition for β-Functionalization

As an α,β-unsaturated system, this compound is an excellent Michael acceptor. This allows for the introduction of a wide variety of substituents at the β-carbon through 1,4-conjugate addition.[11][12]

Causality & Mechanism: The regioselectivity of nucleophilic attack (1,2-addition at the carbonyl vs. 1,4-addition at the β-carbon) is governed by the Hard-Soft Acid-Base (HSAB) principle.[11] The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center.[11] "Soft" nucleophiles, such as organocuprates (Gilman reagents), preferentially attack the soft β-carbon.[13][14] This attack generates a resonance-stabilized enolate intermediate, which is then protonated during aqueous workup to yield the β-substituted product.[11][13] In contrast, "hard" nucleophiles like Grignard reagents would favor 1,2-addition.[14][15]

G Propiolate Methyl 3-(TMS)propiolate Enolate Resonance-Stabilized Enolate Intermediate Propiolate->Enolate + R₂CuLi (1,4-Attack) Cuprate R₂CuLi (Soft Nucleophile) Product β-Substituted Product Enolate->Product Protonation (Workup)

Figure 3: Workflow for 1,4-conjugate addition of an organocuprate.

This strategy is highly effective for creating carbon-carbon bonds and installing alkyl or aryl groups adjacent to the silyl moiety, leading to more complex and functionalized propargyl silanes.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are required. DIBAL-H and organometallic reagents are pyrophoric and/or water-sensitive; handle with extreme care.

Protocol 1: Synthesis of 3-(Trimethylsilyl)propargyl Alcohol

This protocol details the DIBAL-H reduction of this compound.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
This compound156.251.56 g10.01.0
DIBAL-H (1.0 M in hexanes)142.2222.0 mL22.02.2
Anhydrous Dichloromethane (DCM)-50 mL--
Methanol (for quenching)-~5 mL--
Rochelle's Salt (sat. aq. solution)-50 mL--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.56 g, 10.0 mmol).

  • Dissolution: Add anhydrous DCM (50 mL) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (22.0 mL, 22.0 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature remains below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexanes).

  • Quenching: While still at -78 °C, slowly and carefully quench the reaction by adding methanol dropwise until gas evolution ceases.[16]

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add the saturated aqueous solution of Rochelle's salt (50 mL) and stir vigorously for 1-2 hours, or until the two layers become clear.[5][16]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 25% ethyl acetate in hexanes) to yield 3-(trimethylsilyl)propargyl alcohol as a clear oil.

Protocol 2: Synthesis of Methyl 3-methyl-3-(trimethylsilyl)acrylate via Conjugate Addition

This protocol details the 1,4-addition of lithium dimethylcuprate to this compound.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Eq.
Copper(I) Iodide (CuI)190.451.05 g5.51.1
Anhydrous Tetrahydrofuran (THF)-60 mL--
Methyllithium (1.6 M in Et₂O)21.986.9 mL11.02.2
This compound156.250.78 g5.01.0
Saturated aq. NH₄Cl Solution-50 mL--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Procedure:

  • Cuprate Preparation: To a flame-dried 250 mL round-bottom flask under nitrogen, add CuI (1.05 g, 5.5 mmol) and anhydrous THF (40 mL). Cool the suspension to -40 °C (acetonitrile/dry ice bath).

  • MeLi Addition: Slowly add methyllithium solution (6.9 mL, 11.0 mmol) dropwise. The solution may change color from a slurry to a clear or yellowish solution, indicating the formation of the Gilman reagent. Stir for 20 minutes at this temperature.

  • Substrate Addition: In a separate flask, dissolve this compound (0.78 g, 5.0 mmol) in anhydrous THF (20 mL). Cool this solution to -78 °C.

  • Reaction: Transfer the substrate solution via cannula into the freshly prepared cuprate solution at -78 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 3 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the β-methylated product.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of diverse propargyl silanes. By strategically targeting its reactive sites, researchers can access either the fundamental 3-(trimethylsilyl)propargyl alcohol via controlled DIBAL-H reduction or introduce complexity at the β-position through conjugate addition with soft nucleophiles like organocuprates. The protocols provided herein are robust, well-established, and offer a reliable foundation for the synthesis of these important intermediates, facilitating further discovery in drug development and materials science.

References

The Strategic Deployment of Methyl 3-(Trimethylsilyl)propiolate in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-(trimethylsilyl)propiolate has emerged as a highly versatile and strategic building block in the synthesis of complex pharmaceutical ingredients. Its unique trifunctional nature, possessing an activated alkyne, a methyl ester, and a sterically demanding trimethylsilyl group, offers a powerful handle for chemists to orchestrate intricate molecular constructions. This guide provides an in-depth exploration of the applications of this compound, detailing its pivotal role in key synthetic transformations and offering robust, field-proven protocols for its effective utilization in drug discovery and development.

Introduction: The Strategic Advantage of a Silyl-Protected Alkyne

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic profiles is paramount. The incorporation of rigid, linear alkyne moieties into drug candidates can significantly influence their conformational properties, metabolic stability, and binding affinity to biological targets. This compound serves as a superior precursor for introducing the propiolate fragment, a valuable pharmacophore in its own right.

The trimethylsilyl (TMS) group is not merely a placeholder; it imparts several strategic advantages:

  • Regiocontrol: The bulky TMS group effectively directs the regioselectivity of various addition reactions to the alkyne, ensuring predictable outcomes in complex synthetic sequences.

  • Stability and Handling: The TMS group enhances the stability of the otherwise reactive terminal alkyne, facilitating easier handling, purification, and storage.[1][2][3]

  • Sequential Reactivity: The TMS group can be selectively removed under mild conditions, unmasking the terminal alkyne for subsequent transformations. This orthogonality allows for a stepwise and controlled elaboration of the molecular scaffold.

This application note will delve into the practical applications of this reagent, focusing on its utility in cycloaddition reactions for the synthesis of heterocyclic systems and its role in carbon-carbon bond formation via cross-coupling methodologies.

Crafting Heterocyclic Scaffolds: The Power of Cycloaddition Reactions

Heterocyclic compounds form the cornerstone of a vast number of approved drugs.[4][5] this compound is an exceptional dipolarophile and dienophile for the construction of a wide array of five- and six-membered heterocyclic rings.

[3+2] Cycloaddition Reactions: Accessing Five-Membered Heterocycles

The reaction of this compound with 1,3-dipoles provides a direct and atom-economical route to highly functionalized five-membered heterocycles.[6] For instance, the reaction with azides yields triazoles, while cycloaddition with nitrones affords isoxazolines.[7] The TMS group plays a crucial role in directing the regiochemistry of the cycloaddition, often leading to a single, predictable regioisomer.[8]

G reagent Methyl 3-(trimethylsilyl)propiolate product Regioisomeric Trimethylsilyl-Substituted Heterocycle reagent->product [3+2] Cycloaddition dipole 1,3-Dipole (e.g., Azide, Nitrone) dipole->product desilylation Desilylation (e.g., TBAF, K2CO3) product->desilylation final_product Functionalized Five-Membered Heterocycle desilylation->final_product

Caption: Workflow for [3+2] Cycloaddition and Subsequent Desilylation.

Diels-Alder Reactions: Constructing Six-Membered Rings

In [4+2] cycloaddition reactions, this compound acts as an electron-deficient dienophile, readily reacting with electron-rich dienes to furnish substituted cyclohexadiene derivatives.[9][10][11][12] These adducts are valuable intermediates that can be further elaborated into complex polycyclic systems, including those found in natural products and their synthetic analogues. The regiochemical outcome of the Diels-Alder reaction is often dictated by the electronic nature and steric profile of the diene, with the TMS group providing an additional element of steric control.

Forging C-C Bonds: Cross-Coupling Strategies

The selective formation of carbon-carbon bonds is a fundamental operation in pharmaceutical synthesis. The terminal alkyne, unmasked from this compound, is a prime substrate for a variety of powerful cross-coupling reactions.

Sonogashira Coupling: A Gateway to Aryl and Vinyl Alkynes

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis.[13][14] The in-situ or post-synthesis deprotection of the TMS group from the propiolate moiety provides the necessary terminal alkyne for this transformation.[15][16] This methodology is widely employed in the synthesis of active pharmaceutical ingredients (APIs) containing the arylethynyl or vinylethynyl motif.[13][16]

G start Methyl 3-(trimethylsilyl)propiolate desilylation Desilylation (TBAF or CsF) start->desilylation alkyne Methyl Propiolate (Terminal Alkyne) desilylation->alkyne coupling Sonogashira Coupling [Pd(0), Cu(I), Base] alkyne->coupling product Methyl 3-(Aryl/Vinyl)propiolate (API Precursor) coupling->product aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->coupling

Experimental Protocols

The following protocols are provided as representative examples of the synthetic utility of this compound. Researchers should always adhere to strict safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood. [1][17][18][19][20]

Protocol for the Synthesis of this compound

This procedure is adapted from a patented method and provides a reliable, one-step synthesis. [21] Materials:

  • Methyl propiolate

  • Chlorotrimethylsilane (TMSCl)

  • Triethylamine (TEA)

  • Dry Benzene

  • Nitrogen atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add dry benzene, methyl propiolate, and chlorotrimethylsilane.

  • Slowly add triethylamine to the stirred mixture while maintaining the temperature at approximately 60°C.

  • After the addition is complete, continue to stir the reaction mixture at 60°C for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound as a clear liquid.

Reactant Molar Equiv. Purity Notes
Methyl propiolate1.0>98%Ensure dryness of all reagents and solvent.
Chlorotrimethylsilane1.0-1.1>98%Handle in a fume hood.
Triethylamine1.0-1.1>99%Distill from CaH₂ before use.
Dry Benzene-AnhydrousUse a solvent from a freshly opened bottle or one that has been appropriately dried.
General Protocol for In-Situ Desilylation and Sonogashira Coupling

This protocol describes a one-pot procedure for the desilylation of this compound followed by a Sonogashira coupling.

Materials:

  • This compound

  • Aryl or vinyl halide (e.g., iodobenzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous solvent (e.g., THF or DMF)

  • Nitrogen atmosphere

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the base, and stir the mixture for 10-15 minutes at room temperature.

  • Add this compound to the reaction mixture.

  • Slowly add the TBAF solution dropwise. An exothermic reaction may be observed.

  • Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting materials are consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Loading1-5 mol% Pd, 2-10 mol% CuITo ensure efficient catalytic turnover without excessive cost.
Base2-3 equivalentsTo neutralize the HX formed during the catalytic cycle and facilitate the formation of the copper acetylide.
Desilylating Agent1.0-1.2 equivalents TBAFTo ensure complete removal of the TMS group to generate the terminal alkyne in situ.
TemperatureRoom temperature to 60°CMild conditions are often sufficient, minimizing side reactions. [13]

Applications in the Synthesis of Marketed Drugs

While specific, proprietary synthetic routes are often not fully disclosed, the methodologies described above are fundamental to the construction of various classes of therapeutic agents.

  • Antiviral Agents: The synthesis of nucleoside analogues and other antiviral compounds frequently involves the construction of heterocyclic cores and the installation of functionalized side chains where this compound can be a key intermediate. [22][23][24][25][26]* Anticancer Agents: Many kinase inhibitors and other oncology drugs feature complex heterocyclic scaffolds that can be accessed through cycloaddition strategies employing silyl-protected alkynes. * Central Nervous System (CNS) Agents: The rigid nature of the alkyne linker, readily installed via Sonogashira coupling, is a common feature in CNS drug candidates to orient pharmacophoric groups in a defined manner.

Conclusion

This compound is a powerful and versatile reagent that offers synthetic chemists a high degree of control and flexibility in the construction of complex pharmaceutical ingredients. Its ability to participate in a wide range of chemical transformations, coupled with the strategic advantages conferred by the trimethylsilyl group, makes it an invaluable tool in the modern drug discovery and development pipeline. The protocols and strategies outlined in this guide provide a solid foundation for researchers to effectively harness the synthetic potential of this remarkable building block.

References

The Strategic Utility of Methyl 3-(trimethylsilyl)propiolate in Regioselective Synthesis: A Guide for Advanced Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the pursuit of precision and efficiency is paramount. Researchers in academia and the pharmaceutical industry continually seek reagents that offer predictable control over chemical transformations. Methyl 3-(trimethylsilyl)propiolate has emerged as a powerful and versatile building block, enabling the regioselective construction of complex molecular architectures. Its unique electronic and steric properties, conferred by the interplay between the electron-withdrawing methyl ester and the sterically demanding trimethylsilyl (TMS) group, allow for a remarkable degree of control in a variety of addition and cycloaddition reactions. This guide provides an in-depth exploration of the regioselective reactions of this compound, offering both mechanistic insights and detailed experimental protocols for its application in the synthesis of valuable chemical entities.

The Directing Influence of the Trimethylsilyl Group: A Mechanistic Overview

The regioselectivity observed in reactions involving this compound is primarily governed by the electronic and steric influence of the TMS group. The silicon atom, being less electronegative than carbon, can stabilize a partial positive charge on the adjacent carbon atom (the β-carbon) through hyperconjugation and d-orbital participation. This electronic effect, often referred to as the "β-silicon effect," polarizes the alkyne, making the α-carbon more nucleophilic and the β-carbon more electrophilic. Consequently, nucleophilic attack is generally directed to the β-carbon, while electrophilic attack favors the α-carbon. Furthermore, the sheer bulk of the TMS group provides a significant steric shield, often directing incoming reagents to the less hindered α-position in concerted reactions or influencing the approach trajectory of reactants.

Regioselective Michael Additions: Crafting Functionalized Alkenes

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon and carbon-heteroatom bond formation.[1][2] this compound serves as an excellent Michael acceptor, with the TMS group playing a crucial role in directing the regioselectivity of the addition.

Mechanistic Rationale

In the Michael addition to this compound, the nucleophile preferentially attacks the β-carbon of the alkyne. This regioselectivity is driven by the electronic polarization of the triple bond, where the β-carbon bears a partial positive charge due to the combined electron-withdrawing effect of the ester and the stabilizing effect of the silicon atom on the incipient carbanion at the α-position. The resulting vinyl carbanion is then protonated to yield the thermodynamically more stable (E)-alkene, although the stereochemical outcome can sometimes be influenced by reaction conditions.

G cluster_0 Michael Addition Mechanism Reagents This compound + Nucleophile (Nu⁻) Attack Nucleophilic attack at β-carbon Intermediate Vinyl Anion Intermediate Protonation Protonation Product (E)-β-Adduct

Application in the Synthesis of Biologically Active Scaffolds

The functionalized vinylsilanes produced from Michael additions are valuable intermediates in organic synthesis. For instance, they can be further elaborated into complex heterocyclic systems, which form the core of many pharmaceutical agents.

Experimental Protocol: Copper-Catalyzed Aza-Michael Addition of Aniline

This protocol describes the copper-catalyzed conjugate addition of an aromatic amine to this compound, a reaction that benefits from the mild activation provided by a copper catalyst.[3]

Materials:

  • This compound (1.0 mmol, 156 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • Triethylamine (2.0 mmol, 202 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (19 mg, 0.1 mmol) and anhydrous toluene (3 mL).

  • Add aniline (112 mg, 1.2 mmol) and triethylamine (202 mg, 2.0 mmol) to the flask via syringe.

  • Add this compound (156 mg, 1.0 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-aminoacrylate.

Entry Nucleophile Catalyst Solvent Temperature (°C) Yield (%)
1AnilineCuIToluene60~85
2PyrrolidineNoneMethanol25>90
3ThiophenolEt₃NTHF25~95

Cycloaddition Reactions: Constructing Ring Systems with Precision

Cycloaddition reactions are powerful tools for the construction of cyclic and heterocyclic frameworks. This compound participates in a variety of these reactions, with the TMS group exerting significant control over the regiochemical outcome.

[4+2] Cycloaddition: The Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.[4] this compound can act as a dienophile. The regioselectivity is influenced by both electronic and steric factors. The electron-withdrawing ester group activates the alkyne for cycloaddition, while the bulky TMS group directs the diene to approach from the less hindered face and influences the orientation of the diene.

G cluster_1 Diels-Alder Reaction Workflow Reactants This compound + Diene TransitionState Concerted [4+2] Transition State Cycloadduct Cyclohexadiene Product Aromatization Optional Aromatization FinalProduct Substituted Aromatic

Experimental Protocol: Diels-Alder Reaction with Furan

This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between this compound and furan, which can lead to the formation of valuable oxabicyclic compounds.[5]

Materials:

  • This compound (1.0 mmol, 156 mg)

  • Furan (5.0 mmol, 340 mg, freshly distilled)

  • Aluminum chloride (AlCl₃) (1.1 mmol, 147 mg)

  • Dichloromethane, anhydrous (10 mL)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (10 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Carefully add aluminum chloride (147 mg, 1.1 mmol) to the cold solvent with stirring.

  • Add this compound (156 mg, 1.0 mmol) to the suspension.

  • Add freshly distilled furan (340 mg, 5.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the oxabicyclo[2.2.1]heptadiene adduct.

[3+2] Cycloaddition: Synthesis of Heterocycles

1,3-Dipolar cycloadditions are a powerful method for the synthesis of five-membered heterocycles.[6] this compound is an excellent dipolarophile for these reactions. The regioselectivity is typically controlled by the electronic properties of the 1,3-dipole and the alkyne. Often, the reaction proceeds to give a single regioisomer, which upon protodesilylation, yields a substituted heterocycle. This strategy is widely employed in the synthesis of pyrazoles, which are common motifs in pharmaceuticals.[2][7]

Experimental Protocol: Synthesis of a 3(5)-Carbomethoxy-5(3)-(trimethylsilyl)pyrazole

This protocol details the [3+2] cycloaddition reaction between this compound and diazomethane (generated in situ) to regioselectively form a pyrazole derivative.

Materials:

  • This compound (1.0 mmol, 156 mg)

  • N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) (3.0 mmol, 643 mg)

  • Potassium hydroxide (5.0 mmol, 280 mg)

  • Diethyl ether (20 mL)

  • Ethanol (5 mL)

Procedure:

  • Caution! Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood behind a blast shield using diazomethane-generation glassware.

  • Prepare a solution of diazomethane by slowly adding Diazald® to a stirred solution of potassium hydroxide in ethanol and diethyl ether at 0 °C.

  • Distill the generated diazomethane with the ether into a receiving flask cooled to 0 °C.

  • To a separate flask containing a solution of this compound (156 mg, 1.0 mmol) in diethyl ether (5 mL) at 0 °C, slowly add the ethereal solution of diazomethane until a faint yellow color persists.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude pyrazole can be purified by column chromatography or recrystallization.

Cycloaddition Type Diene/Dipole Product Type Key Feature
[4+2] Diels-AlderFuranOxabicyclo[2.2.1]heptadieneAccess to bridged ring systems
[3+2] DipolarDiazomethanePyrazoleRegioselective synthesis of heterocycles
[3+2] DipolarAzideTriazole"Click" chemistry applications

Transition-Metal-Catalyzed Regioselective Transformations

Transition-metal catalysis offers a powerful platform for controlling the regioselectivity of reactions involving alkynes.[8] Palladium and copper catalysts are particularly effective in promoting a variety of transformations with this compound.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex.[9][10] While this compound is not a terminal alkyne, the TMS group can be cleaved in situ under certain conditions to generate the terminal alkyne, which then participates in the coupling. More commonly, the TMS group is retained during the coupling, and the resulting silylated product can be desilylated in a subsequent step if desired.

G cluster_2 Sonogashira Coupling Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-X Transmetal Transmetalation PdII_Alkyne Aryl-Pd(II)-alkyne RedElim Reductive Elimination Product_out Coupled Product

Experimental Protocol: Sonogashira Coupling with Iodobenzene

This protocol outlines a typical Sonogashira coupling reaction.[11][12]

Materials:

  • This compound (1.0 mmol, 156 mg)

  • Iodobenzene (1.1 mmol, 224 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11 mg)

  • Triethylamine (3.0 mmol, 303 mg)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), CuI (11 mg, 0.06 mmol), and anhydrous THF (5 mL).

  • Add iodobenzene (224 mg, 1.1 mmol), this compound (156 mg, 1.0 mmol), and triethylamine (303 mg, 3.0 mmol).

  • Stir the reaction mixture at room temperature for 8 hours, or until TLC analysis indicates complete consumption of the starting materials.

  • Filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled product.

Copper-Catalyzed Hydrosilylation

Hydrosilylation involves the addition of a Si-H bond across a double or triple bond. Copper catalysts can promote the regioselective hydrosilylation of this compound to produce highly functionalized vinylsilanes.[13][14] The regioselectivity is often dependent on the specific catalyst and silane used.

Applications in Drug Discovery and Development

The regioselective reactions of this compound provide access to a diverse range of molecular scaffolds that are of significant interest in drug discovery. For example, the synthesis of substituted pyrazoles and triazoles via [3+2] cycloadditions is a common strategy in the development of antifungal[15][16][17] and antiviral agents.[18][19][20] The ability to precisely control the placement of substituents on these heterocyclic cores is crucial for optimizing their biological activity and pharmacokinetic properties. Furthermore, the vinylsilanes generated from Michael additions and hydrosilylations are versatile intermediates that can be further functionalized to create complex molecules with potential therapeutic applications.

Conclusion

This compound is a testament to the power of strategic molecular design. The judicious placement of a trimethylsilyl group and a methyl ester on a simple alkyne framework creates a reagent of remarkable utility. Its participation in a wide array of regioselective reactions, including Michael additions, cycloadditions, and transition-metal-catalyzed transformations, provides chemists with a reliable tool for the construction of complex and functionally rich molecules. The protocols and mechanistic discussions presented in this guide are intended to empower researchers to harness the full potential of this versatile building block in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Purification techniques for METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 3-(trimethylsilyl)propiolate. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the purification and handling of this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive laboratory experience to ensure you achieve the highest purity and yield in your experiments.

I. Troubleshooting Guide: Purification Issues

This section addresses specific problems that may arise during the purification of this compound in a direct question-and-answer format.

Question 1: My final product is discolored (yellow/brown) and the yield is low after vacuum distillation. What is happening?

Answer:

This is a common issue often related to thermal instability at elevated temperatures. While the trimethylsilyl (TMS) group can confer some thermal stability, the propiolate functional group can be prone to decomposition or polymerization, especially if impurities are present[1][2].

Probable Causes & Solutions:

  • Distillation Temperature is Too High: The most critical factor for a successful distillation of this compound is maintaining a low head temperature. This requires a high-quality vacuum.

    • Causality: A higher boiling temperature provides the activation energy needed for decomposition or polymerization side reactions. A deep vacuum lowers the boiling point, mitigating these risks.

    • Solution:

      • Ensure your vacuum pump can achieve and maintain a pressure of ≤10 mmHg. A patent for a similar synthesis describes distilling the product at 60°C under 10 mmHg vacuum[3]. Another source lists the boiling point as 71-75°C at 11 mmHg[4].

      • Use a short-path distillation apparatus to minimize the distance the vapor travels.

      • Ensure the heating mantle is set to a temperature only slightly higher than the desired pot temperature to avoid localized overheating. Use a silicone oil bath for more uniform heating.

  • Presence of Acidic or Basic Impurities: Trace amounts of acid or base can catalyze decomposition at high temperatures. The TMS group is particularly labile under both acidic and basic conditions[5].

    • Causality: Acid or base can promote the cleavage of the silyl ether bond or hydrolysis of the ester, creating reactive intermediates that can polymerize.

    • Solution: Before distillation, perform a neutral workup. Wash the crude product with a saturated sodium bicarbonate solution (if the reaction was acidic) followed by brine (saturated NaCl solution) to remove water-soluble impurities. Thoroughly dry the organic layer with an anhydrous drying agent like MgSO₄ or Na₂SO₄.

Question 2: My NMR analysis shows a singlet around 2.9 ppm and a reduced integration for the TMS peak. What does this indicate?

Answer:

This spectroscopic evidence strongly suggests partial or complete desilylation of your product, resulting in the formation of methyl propiolate. The singlet at ~2.9 ppm corresponds to the acetylenic proton of methyl propiolate.

Probable Causes & Solutions:

  • Exposure to Moisture or Protic Solvents: The Si-C(sp) bond is susceptible to cleavage by nucleophiles, including water and alcohols, especially under non-neutral pH.

    • Causality: The TMS group is often used as a protecting group for terminal alkynes precisely because it can be removed under mild conditions, such as treatment with potassium carbonate in methanol[1]. Unintentional exposure to similar conditions (e.g., wet solvents, non-neutral workup) will lead to its cleavage.

    • Solution:

      • Workup: Ensure all aqueous washes are performed quickly and that the organic phase is meticulously dried before solvent removal.

      • Chromatography: If you are using column chromatography, use anhydrous solvents. Standard silica gel can be slightly acidic; you can neutralize it by pre-treating a slurry of silica in your eluent with a small amount of triethylamine (~0.5-1% v/v) and then filtering before packing the column.

  • Hydrolysis during Aqueous Workup: If the workup conditions are too basic or prolonged, you risk not only desilylation but also hydrolysis of the methyl ester.

    • Causality: Ester hydrolysis is a well-known base-catalyzed reaction that would yield 3-(trimethylsilyl)propiolic acid[6][7]. While this doesn't directly explain the loss of the TMS group, it indicates reactive conditions that could also promote desilylation.

    • Solution: Keep the aqueous workup brief and use mild reagents like saturated sodium bicarbonate instead of stronger bases. Ensure the temperature is kept low during the workup.

Question 3: I am trying to purify by flash chromatography, but the separation from a key impurity is very poor. How can I improve this?

Answer:

Poor separation during flash chromatography is typically due to an unoptimized solvent system or issues with the stationary phase, especially when dealing with compounds of similar polarity. The separation of silylated alkynes from their starting materials or byproducts can be challenging due to similar polarities[8].

Probable Causes & Solutions:

  • Suboptimal Eluent System: The polarity of your mobile phase may not be providing sufficient resolution.

    • Causality: Effective chromatographic separation relies on the differential partitioning of compounds between the stationary and mobile phases. If the eluent is too polar, all compounds will move too quickly (low R_f values and poor separation). If it's not polar enough, they will move too slowly.

    • Solution:

      • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good starting point for non-polar compounds is a hexane/ethyl acetate or hexane/dichloromethane mixture.

      • Shallow Gradient: Use a very shallow elution gradient. Start with a low polarity mobile phase (e.g., 1-2% Ethyl Acetate in Hexanes) and increase the polarity very slowly. This will help resolve compounds with close R_f values. A detailed protocol for flash chromatography of a similar compound involved sequential elution with increasing concentrations of a polar solvent[9].

      • Alternative Solvents: Consider using a different solvent system. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity and improve separation.

  • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.

    • Causality: The stationary phase has a finite capacity. Overloading it prevents the establishment of a proper equilibrium, leading to poor separation efficiency.

    • Solution: As a rule of thumb, the mass of crude material should be about 1-5% of the mass of the silica gel (e.g., 1 g of crude on a 20-100 g column). If you have a large amount of material, it is better to run multiple smaller columns or move to a larger column.

II. Frequently Asked Questions (FAQs)

Q: What is the recommended primary method for purifying this compound?

A: Vacuum distillation is the most effective and widely recommended primary purification method[3]. It is excellent for removing non-volatile impurities (like salts) and separating compounds with significantly different boiling points. For high purity, fractional vacuum distillation may be necessary.

Q: What are the key physical properties I need to know for purification?

A: Key quantitative data is summarized in the table below. Note that boiling points are highly dependent on the vacuum achieved.

PropertyValueSource
Molecular Formula C₇H₁₂O₂Si[10]
Molecular Weight 156.25 g/mol [10]
Appearance Colorless to light yellow liquid[4]
Boiling Point 60 °C @ 10 mmHg[3]
71-75 °C @ 11 mmHg[4]
Density (Predicted) 0.937 g/cm³[4]

Q: How should I store the purified product?

A: The product should be stored in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C[11]. This minimizes exposure to oxygen and moisture, which can cause degradation over time. Use a sealed vial with a Teflon-lined cap.

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is recommended:

  • ¹H NMR: Look for the characteristic singlet for the nine TMS protons (~0.2 ppm) and the singlet for the three methyl ester protons (~3.7 ppm). The absence of an acetylenic proton peak (~2.9 ppm) confirms the TMS group is intact.

  • GC-MS: Gas chromatography can resolve minor impurities and provide their mass-to-charge ratio, helping to identify them.

  • FTIR: Look for the characteristic C≡C stretch (around 2180 cm⁻¹) and the ester C=O stretch (around 1720 cm⁻¹).

III. Experimental Protocols & Workflows

Workflow 1: General Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

G cluster_0 Post-Reaction cluster_1 Purification Crude Crude Reaction Mixture Workup Aqueous Workup (Neutral pH, Brine) Crude->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Distill Primary Purification: Vacuum Distillation Dry->Distill PurityCheck Purity Analysis (NMR, GC) Distill->PurityCheck Chrom Secondary Purification: Flash Chromatography PurityCheck->Chrom Impurities Present   Final Pure Product (>98%) PurityCheck->Final  Purity OK Chrom->PurityCheck

Caption: Figure 1. Purification workflow for this compound.

Protocol 1: High-Purity Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a magnetic stir bar in the distillation flask for smooth boiling.

  • System Check: Connect the apparatus to a high-vacuum manifold equipped with a pressure gauge. Ensure all joints are properly sealed with vacuum grease.

  • Transfer: Transfer the dried, crude product to the distillation flask.

  • Evacuation: Begin stirring and slowly evacuate the system. Be mindful of bumping as residual solvent is removed.

  • Heating: Once a stable vacuum of ≤10 mmHg is achieved, begin gently heating the distillation flask using an oil bath.

  • Fraction Collection: Collect any low-boiling forerun (likely residual solvent). As the pot temperature rises, the product will begin to distill. Collect the fraction that distills at a stable temperature (expect ~60-75°C, depending on vacuum)[3][4].

  • Completion: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the pot.

  • Storage: Release the vacuum by backfilling with an inert gas (N₂ or Ar) and immediately transfer the purified liquid to a clean, dry, pre-weighed vial for storage.

Workflow 2: Troubleshooting Low Purity After Distillation

This diagram provides a logical path for diagnosing purity issues.

G cluster_nmr_results cluster_causes start Problem: Low Purity After Distillation check_nmr Analyze ¹H NMR Spectrum start->check_nmr nmr_desilylated Acetylenic H peak (~2.9 ppm)? check_nmr->nmr_desilylated nmr_other_impurity Other unidentified peaks? nmr_desilylated->nmr_other_impurity No cause_desilylation Cause: Desilylation Solution: Use neutral workup, ensure anhydrous conditions. nmr_desilylated->cause_desilylation Yes cause_codistill Cause: Co-distilling Impurity Solution: Use fractional distillation or flash chromatography. nmr_other_impurity->cause_codistill Yes cause_decomp Cause: Thermal Decomposition Solution: Improve vacuum, lower distillation temperature. nmr_other_impurity->cause_decomp No (Assume decomp.)

References

Common side reactions with METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(trimethylsilyl)propiolate (MTSP). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a versatile C3 building block, MTSP is widely used in cycloaddition reactions, nucleophilic additions, and as a stable precursor for terminal alkynes. However, its unique reactivity profile can present challenges. This guide offers expert insights and field-proven protocols to help you navigate potential issues and ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during experimentation with this compound. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: Why am I observing premature or unintended loss of the trimethylsilyl (TMS) group during my reaction or workup?

A1: Unintended protiodesilylation is one of the most common side reactions encountered with TMS-protected alkynes. The Si-C(sp) bond is labile and can be cleaved under conditions that you might not initially consider problematic.

Causality: The stability of the TMS group on an alkyne is highly dependent on the pH and the presence of certain reagents. Cleavage can be initiated by:

  • Basic Conditions: Mild bases, especially in the presence of a proton source like methanol or water, can facilitate desilylation. For instance, potassium carbonate in methanol is a standard method for TMS removal and can occur if similar conditions are present as a side reaction.[1]

  • Fluoride Ions: Trace amounts of fluoride ions (e.g., from TBAF, CsF, or even certain grades of silica gel) are extremely potent for cleaving silicon-carbon bonds.[2]

  • Acidic Conditions: While generally more stable to acid than silyl ethers, prolonged exposure to strong acids or even silica gel chromatography can lead to gradual loss of the TMS group.

  • Nucleophiles: Certain soft nucleophiles can attack the silicon atom, leading to cleavage.

Troubleshooting Steps:

  • Re-evaluate Your Reagents: Ensure all reagents and solvents are anhydrous and free from basic or acidic impurities. If using a base, consider a non-nucleophilic, sterically hindered base.

  • Modify Workup Procedure: Avoid aqueous basic washes if possible. If required, use cooled, dilute solutions and minimize contact time. Consider a non-aqueous workup followed by direct purification.

  • Purification Strategy: When performing column chromatography, consider neutralizing the silica gel. This can be done by pre-treating a slurry of silica gel in your eluent with a small amount of a volatile amine (e.g., 1% triethylamine) and then removing the excess amine under vacuum.

  • Buffer the Reaction: If the reaction generates acidic or basic byproducts, consider adding a proton sponge or a non-nucleophilic buffer.

Logical Workflow: Diagnosing Unwanted Desilylation

start Unintended Desilylation Observed (e.g., in crude NMR) check_reagents Analyze Reaction Conditions: - Base present? - Fluoride source? - Protic solvent (MeOH, H2O)? - Acidic conditions? start->check_reagents check_workup Analyze Workup: - Aqueous acid/base wash? - Prolonged contact time? start->check_workup check_purification Analyze Purification: - Standard silica gel used? - Acidic or basic additives in eluent? start->check_purification solution_reagents Solution: - Use anhydrous solvents. - Switch to a non-nucleophilic base. - Avoid fluoride sources. check_reagents->solution_reagents If yes solution_workup Solution: - Use neutral (brine) or non-aqueous workup. - Minimize contact time with aqueous layers. check_workup->solution_workup If yes solution_purification Solution: - Use neutralized silica gel. - Consider alternative purification (distillation, crystallization). check_purification->solution_purification If yes

Caption: Troubleshooting workflow for unintended desilylation.

Q2: My cycloaddition reaction is sluggish or providing low yields. What factors should I investigate?

A2: this compound is an electron-deficient dipolarophile, making it suitable for reactions like [3+2] cycloadditions with 1,3-dipoles (e.g., azides, nitrile oxides).[3][4] However, both steric and electronic factors can impede the reaction.

Causality:

  • Steric Hindrance: The bulky trimethylsilyl group can sterically hinder the approach of the 1,3-dipole. This is particularly true if the dipole itself is sterically demanding.

  • Electronic Mismatch: While the ester group activates the alkyne, the reaction rate is still governed by the frontier molecular orbital (FMO) energies of the reactants. A poor energy match between the HOMO of the dipole and the LUMO of the MTSP will result in a slow reaction.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate.[5]

  • Temperature: Cycloaddition reactions often require thermal activation to overcome the activation energy barrier. Insufficient temperature can lead to a stalled reaction.

Troubleshooting Steps:

  • Increase Temperature: Cautiously increase the reaction temperature in increments of 10-20°C. Monitor for decomposition of starting materials. Many cycloadditions with MTSP are run at elevated temperatures (e.g., refluxing toluene).

  • Screen Solvents: Test a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). A more polar solvent may stabilize a polar transition state, accelerating the reaction.

  • Use a Lewis Acid Catalyst: In some cases, a Lewis acid can coordinate to the carbonyl oxygen, further lowering the LUMO energy of the alkyne and accelerating the cycloaddition. Use stoichiometric amounts of a mild Lewis acid (e.g., ZnCl₂, MgBr₂).

  • Consider an Alternative Reagent: If sterics are the primary issue, you may need to switch to a less hindered dipolarophile, such as methyl propiolate itself, though this may introduce regioselectivity issues.[6]

Q3: I am observing unexpected byproducts in my crude reaction mixture. What are the likely culprits?

A3: Besides desilylation, the electrophilic nature of the alkyne and the presence of the methyl ester group open the door to several side reactions.

Causality & Common Byproducts:

  • Michael Addition Products: The electron-deficient alkyne is highly susceptible to conjugate (Michael) addition by nucleophiles.[7] If your reaction contains trace amounts of nucleophiles (e.g., water, amines, thiols from reagents or byproducts), you may form enol ethers or enamines.

  • Ester Hydrolysis/Saponification: If the reaction is run in the presence of water with acid or base catalysis, or during a non-neutral aqueous workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

  • Dimerization/Polymerization: Under harsh conditions (e.g., high heat, presence of radical initiators), propiolate esters can undergo oligomerization.

  • Homocoupling (in Sila-Sonogashira reactions): In one-pot desilylation-coupling protocols, if the desilylation is too fast relative to the cross-coupling, the resulting terminal alkyne can undergo copper-catalyzed homocoupling (Glaser coupling) to form a diyne.[2]

Troubleshooting Steps:

  • Ensure Inert and Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware under an inert atmosphere (N₂ or Ar) to minimize nucleophiles like water.

  • Purify Reagents: Ensure all starting materials, particularly any amines or other nucleophilic reagents, are pure and used in the correct stoichiometry.

  • Control Reagent Addition: In one-pot Sila-Sonogashira reactions, ensure the concentration of the deprotected alkyne remains low. This can be achieved by using a mild desilylating agent like CsF, which allows for a slow, controlled release of the terminal alkyne for immediate consumption in the coupling step.[2][8]

  • Characterize Byproducts: If possible, isolate and characterize the major byproduct. Knowing its structure provides definitive clues about the unwanted reaction pathway, allowing for a targeted solution.

Diagram: Common Reaction Pathways and Side Reactions

cluster_desired Desired Reactions cluster_side Common Side Reactions MTSP This compound cycloaddition [3+2] Cycloaddition (with 1,3-dipole) MTSP->cycloaddition + 1,3-Dipole (Heat) sonogashira In Situ Desilylation + Sonogashira Coupling MTSP->sonogashira + Aryl-X, Pd/Cu cat. + Desilylating agent desilylation Protiodesilylation (Product: Methyl Propiolate) MTSP->desilylation + H⁺ source (Base/Acid/F⁻) michael Michael Addition (from Nu:⁻) MTSP->michael + Nucleophile (Nu:⁻) hydrolysis Ester Hydrolysis (from H₂O, H⁺/OH⁻) MTSP->hydrolysis + H₂O

Caption: Desired vs. common undesired reaction pathways for MTSP.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Proper storage and handling are critical for maintaining the integrity of the reagent.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[9] Recommended storage temperature is refrigerated at 2-8°C.[10][11] This minimizes degradation and pressure buildup from this volatile compound.

  • Handling: MTSP is a flammable liquid and an irritant.[10][12] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[13] Keep it away from heat, sparks, and open flames.

Q2: How can I efficiently and selectively remove the TMS group when it is the desired transformation?

A2: Selective protiodesilylation is a common and useful transformation. The choice of reagent depends on the sensitivity of other functional groups in your molecule.

Reagent/ConditionTypical Solvent(s)TemperatureCommentsReference(s)
K₂CO₃ (catalytic) Methanol (MeOH)Room TempVery mild and common. May not be suitable if other base-labile groups (e.g., esters) are present.[1]
TBAF (1.1 eq) THF0°C to Room TempHighly effective but less selective. Can cleave other silyl ethers (e.g., TBDMS, TIPS).[1]
CsF (2.0 eq) PEG-200/TEA/H₂O80°COften used for in situ desilylation prior to coupling reactions.[2][8][14]
DBU (0.1-1.0 eq) DichloromethaneRoom TempCan be highly selective for TMS-alkynes in the presence of other silyl ethers like TBDMS or TIPS.[15]
AgNO₃ (catalytic) Acetone/WaterRoom TempA mild method that proceeds via a silver acetylide intermediate.[15]

Protocol Example (K₂CO₃/MeOH):

  • Dissolve the TMS-protected alkyne (1.0 eq) in methanol (approx. 0.1 M).

  • Add potassium carbonate (K₂CO₃, 0.2 eq) to the solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Once complete, neutralize the mixture with a weak acid (e.g., dilute HCl or NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with Na₂SO₄), and concentrate under reduced pressure.

Q3: What is the reactivity of the ester group? Can it be hydrolyzed or saponified?

A3: Yes, the methyl ester group in MTSP behaves like a typical ester. It is susceptible to hydrolysis under both acidic and basic conditions to yield 3-(trimethylsilyl)propiolic acid. Saponification (hydrolysis under basic conditions, e.g., with NaOH or LiOH) is generally faster and more common.[16] You must consider the stability of the ester if your reaction conditions or workup involve strong acids or bases, especially with water present.

Q4: Is this reagent compatible with strong bases or hard nucleophiles?

A4: Caution is advised. While soft nucleophiles tend to undergo conjugate addition to the alkyne, hard nucleophiles (like organolithiums or Grignard reagents) can attack the electrophilic ester carbonyl carbon. This can lead to the formation of ketones or tertiary alcohols, depending on the stoichiometry and reaction conditions. Furthermore, strong bases will readily deprotonate any trace terminal alkyne formed from premature desilylation, which can lead to other complications. If your desired reaction requires a strong base, it is critical to use anhydrous conditions at low temperatures and to consider the multiple reactive sites within the MTSP molecule.

References

Technical Support Center: Optimizing Reactions with Methyl 3-(trimethylsilyl)propiolate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 3-(trimethylsilyl)propiolate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered when using this versatile reagent. The following sections are structured in a question-and-answer format to directly address potential issues and offer clear, actionable guidance grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and fundamental properties of this compound.

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the reagent's integrity.

  • Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[1][2] This minimizes hydrolysis from atmospheric moisture. The storage area should be cool, dark, and well-ventilated.[3][4]

  • Handling: Due to its sensitivity to moisture, always handle the reagent using dry techniques.[4][5] Use syringes or cannulas for transfers instead of opening the bottle to the air for extended periods. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[4][6]

Q2: What are the common impurities in commercial this compound and how can I purify it?

A2: The primary impurity is often the desilylated analog, methyl propiolate, which forms via hydrolysis. Other potential impurities can arise from the manufacturing process. For most applications, material with >95% purity is sufficient. If higher purity is required, vacuum distillation is the most effective method of purification.[7] Given its boiling point of 71-75°C at 11 mmHg, standard laboratory vacuum distillation equipment is suitable.[2]

Q3: Is this reagent stable under acidic or basic conditions?

A3: The trimethylsilyl (TMS) group is labile under both acidic and basic conditions.

  • Basic Conditions: Mild bases like potassium carbonate in methanol can readily cleave the Si-C bond.[8][9][10] Stronger bases will effect this cleavage much more rapidly.

  • Acidic Conditions: Aqueous acid will also lead to protiodesilylation.[11] Some Lewis acids may also promote desilylation or other side reactions.

  • Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are particularly effective at cleaving the silicon-carbon bond due to the high strength of the silicon-fluoride bond.[8][12]

This lability is often exploited for in-situ deprotection protocols, but it must be considered when planning reactions with acidic or basic functional groups or reagents.

Section 2: Troubleshooting Common Reactions

This section provides a detailed guide to diagnosing and solving specific problems that may arise during experimentation.

Issue 1: Low or No Conversion of Starting Material

Problem: After running a coupling reaction (e.g., Sonogashira, Heck) using this compound, analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted starting material.

Potential Cause 1: Catalyst Inactivation

  • Scientific Rationale: Palladium catalysts, central to many cross-coupling reactions, can be sensitive to air, moisture, and impurities. The active Pd(0) species can be oxidized to inactive Pd(II), or ligands can dissociate or decompose, halting the catalytic cycle.

  • Recommended Solutions:

    • Degas Solvents Thoroughly: Ensure all solvents are rigorously degassed using methods like sparging with argon or nitrogen for at least 15-30 minutes or freeze-pump-thaw cycles.[13]

    • Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (nitrogen or argon balloon/manifold) from start to finish.

Potential Cause 2: Inappropriate Base or Solvent

  • Scientific Rationale: The choice of base and solvent is crucial for both catalyst performance and substrate solubility. An incorrect choice can lead to poor reaction rates or catalyst precipitation. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is often required to neutralize the HX generated and facilitate the catalytic cycle.[13][14]

  • Recommended Solutions:

    • Solvent Selection: Choose a solvent that fully dissolves all reactants at the reaction temperature. For Sonogashira reactions, polar aprotic solvents like THF, DMF, or acetonitrile are common.

    • Base Optimization: The base must be strong enough to facilitate the reaction but not so strong that it causes unwanted side reactions. Refer to the table below for guidance.

Base pKa (Conjugate Acid) Typical Use Case & Comments
Triethylamine (Et₃N)~10.7Standard for Sonogashira; acts as base and solvent.[13]
Diisopropylethylamine (DIPEA)~11.0Bulkier, less nucleophilic alternative to Et₃N.
Potassium Carbonate (K₂CO₃)~10.3Mild inorganic base; can be slow. Often used for desilylation.[8]
Cesium Fluoride (CsF)N/AActs as a fluoride source for in-situ desilylation/coupling.[13][15]
Issue 2: Unintended Desilylation (Loss of TMS Group)

Problem: The desired product is the TMS-alkyne, but the major product observed is the terminal alkyne.

Potential Cause 1: Protic Contaminants or Reagents

  • Scientific Rationale: The TMS group is susceptible to cleavage by protic species, especially under basic conditions. Water, methanol, or other alcohols can serve as proton sources to quench the acetylide anion formed after Si-C bond cleavage.

  • Recommended Solutions:

    • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents.

    • Dry Reagents: Ensure all solid reagents (bases, additives) are anhydrous. If necessary, dry them in a vacuum oven before use.

    • Avoid Protic Bases: If premature desilylation is an issue, avoid alcoholic solvents or bases like KOH in methanol.[16] Consider non-protic conditions where possible.

Potential Cause 2: Inappropriate Workup or Purification

  • Scientific Rationale: The TMS group can be lost during aqueous workup if the pH is not controlled, or during purification on silica gel, which is inherently acidic.[17]

  • Recommended Solutions:

    • Neutral Workup: Perform aqueous extractions with neutral water or a buffered solution (e.g., saturated ammonium chloride) instead of acidic or strongly basic solutions.

    • Deactivate Silica Gel: If column chromatography is necessary, consider neutralizing the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-polar amine, such as triethylamine (e.g., eluent + 0.5-1% Et₃N).[17]

    • Alternative Purification: Consider alternative purification methods like preparative TLC, crystallization, or distillation if the compound is sensitive to silica gel.

Issue 3: Formation of Side Products

Problem: Besides the desired product, significant amounts of impurities are observed, such as homocoupled diynes (Glaser coupling products).

Potential Cause: Copper-Catalyzed Homocoupling

  • Scientific Rationale: In Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes, which may be formed in-situ via unintended desilylation.[13] This is particularly problematic if the reaction is exposed to oxygen.

  • Recommended Solutions:

    • Strictly Anaerobic Conditions: Ensure the reaction is rigorously degassed and maintained under an inert atmosphere to prevent oxidation of Cu(I) to the active species for Glaser coupling.

    • Copper-Free Conditions: Investigate copper-free Sonogashira protocols. These often require specific ligands or palladium catalysts but can completely eliminate the homocoupling side reaction.[18][19]

    • In-situ Deprotection/Coupling: Employing a fluoride source like CsF or TBAF can generate the terminal alkyne slowly and in-situ, keeping its concentration low and minimizing the rate of homocoupling relative to the desired cross-coupling.[13][15]

Section 3: Optimized Experimental Protocols

This section provides detailed, step-by-step methodologies for common and challenging procedures.

Protocol 1: Fluoride-Mediated In-Situ Desilylation and Sonogashira Coupling

This one-pot protocol is highly efficient for coupling with aryl halides and avoids the isolation of potentially volatile terminal alkynes.[13]

  • Workflow Diagram:

    G reagents 1. Combine Aryl Halide, Pd Catalyst, CuI, Ligand, CsF, and Solvents sparge 2. Sparge with N2/Ar for 15 min reagents->sparge add_alkyne 3. Add this compound sparge->add_alkyne react 4. Heat Reaction (e.g., 80 °C, 16h) add_alkyne->react workup 5. Cool, Dilute with EtOAc, Wash with H2O/Brine react->workup purify 6. Dry, Concentrate, and Purify via Chromatography workup->purify

    Caption: Workflow for CsF-mediated Sila-Sonogashira coupling.

  • Step-by-Step Procedure:

    • To a reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (3 mol%), copper(I) iodide (6 mol%), triphenylphosphine (6 mol%), and cesium fluoride (CsF, 2.0 equiv).[13]

    • Add the solvent system, typically a mixture like triethylamine (9 vol equiv), polyethylene glycol (1 vol equiv), and water (0.5 vol equiv).[13]

    • Seal the vial and sparge the mixture with nitrogen or argon for 15 minutes while stirring.

    • Add this compound (1.5 equiv) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.[13]

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Mild Desilylation using Potassium Carbonate

This is a standard, cost-effective method for generating the terminal alkyne when it needs to be isolated before the next step.[8][10]

  • Troubleshooting Decision Tree:

    G start Low Yield in K2CO3/MeOH Desilylation? incomplete Incomplete Reaction? start->incomplete Check Crude NMR/TLC degradation Product Degradation? start->degradation Check for Side Products extend_time Increase Reaction Time (e.g., to 24h) incomplete->extend_time Yes add_cosolvent Substrate Insoluble? Add Co-solvent (DCM/THF) incomplete->add_cosolvent No lower_temp Run at 0°C or RT degradation->lower_temp Yes use_tba Base Sensitive? Switch to TBAF/THF degradation->use_tba No

    Caption: Decision tree for troubleshooting low-yield desilylation.

  • Step-by-Step Procedure:

    • Dissolve the this compound (1.0 equiv) in methanol (or a 1:1 mixture of methanol and dichloromethane if solubility is an issue).[10]

    • Add potassium carbonate (K₂CO₃, 1.0-2.0 equiv) to the solution.

    • Stir the mixture at room temperature for 2-16 hours. The reaction is often complete within a few hours but can be left overnight.[10] Monitor progress by TLC, observing the disappearance of the starting material.

    • Once complete, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution) until the bubbling ceases.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure, as the product (methyl propiolate) can be volatile.

References

Stability issues of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-(trimethylsilyl)propiolate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile reagent in solution. As Senior Application Scientists, we understand the nuances of chemical reactivity and aim to equip you with the knowledge to anticipate and resolve challenges in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound in solution?

This compound is a valuable building block in organic synthesis, but its stability is highly dependent on the reaction conditions. The primary concern is the cleavage of the trimethylsilyl (TMS) group, a reaction known as desilylation or protiodesilylation. This process regenerates the terminal alkyne, methyl propiolate, which can lead to undesired side reactions or a complete halt of the intended transformation.

The TMS group is known to be a labile protecting group under both acidic and basic conditions. [1]The rate of hydrolysis of the TMS group is influenced by both steric and electronic factors. [2]

Q2: Under what specific conditions is the TMS group most likely to be cleaved?

The stability of the C-Si bond in this compound is compromised in the presence of:

  • Acids: Acidic conditions can promote the hydrolysis of the silyl ether-like linkage.

  • Bases: Basic conditions, particularly with nucleophilic bases, can readily cleave the TMS group. [1][3]Even mild bases like potassium carbonate in methanol can lead to desilylation. [4][5]* Fluoride Ions: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are particularly effective at cleaving the silicon-carbon bond due to the high affinity of fluorine for silicon. [2][4]* Nucleophiles: Strong nucleophiles can attack the silicon atom, leading to the displacement of the propiolate group. The propiolate ester itself is an activated alkyne and can undergo nucleophilic conjugate addition. [6][7]

Q3: I am observing the formation of byproducts in my reaction. Could this be due to the instability of this compound?

Yes, the formation of unexpected byproducts is a common indicator of reagent instability. If the TMS group is cleaved, the resulting methyl propiolate is a highly reactive Michael acceptor. [7]This can lead to several side reactions, including:

  • Michael Addition: Nucleophiles present in the reaction mixture can add to the alkyne, forming vinyl derivatives.

  • Polymerization: Under certain conditions, methyl propiolate can polymerize.

  • Homocoupling: In the presence of certain catalysts, the terminal alkyne can undergo homocoupling to form diynes.

To diagnose this issue, it is recommended to monitor the reaction by techniques such as TLC, LC-MS, or NMR to identify the formation of the desilylated product.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered when using this compound.

Issue 1: Low or No Yield of the Desired Product

Potential Cause: Premature desilylation of this compound.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions:

    • pH: Ensure the reaction medium is neutral if possible. If acidic or basic conditions are required for your transformation, consider if a less labile silyl protecting group (e.g., TBDMS, TIPS) would be more suitable. [1] * Solvent: Use anhydrous solvents to minimize hydrolysis. The presence of water can facilitate the removal of the TMS group.

    • Temperature: Run the reaction at the lowest effective temperature to minimize decomposition.

  • Choice of Base/Acid:

    • If a base is required, opt for a non-nucleophilic, sterically hindered base.

    • If an acid is necessary, use the mildest acid possible and consider using a buffered system.

  • Order of Addition:

    • Add the this compound to the reaction mixture as late as possible to minimize its exposure to potentially destabilizing conditions.

Issue 2: Inconsistent Reaction Outcomes

Potential Cause: Variable quality or degradation of the this compound starting material.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • Analyze the reagent by NMR or GC-MS before use to confirm its integrity. Look for the presence of methyl propiolate or other impurities.

  • Proper Storage and Handling:

    • Store this compound under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature (typically 2-8°C) to prevent degradation from moisture and air. [8][9] * The safety data sheet advises keeping the container tightly closed in a dry and well-ventilated place, away from heat and sources of ignition. [10]

Visualizing the Problem: The Desilylation Pathway

The following diagram illustrates the primary decomposition pathway of this compound in the presence of a nucleophile (Nu⁻) or an acid (H⁺).

Desilylation_Pathway cluster_0 Stability Issues of this compound reagent This compound conditions Unfavorable Conditions (Acid, Base, Nucleophiles, Water) reagent->conditions Exposure to desilylation Desilylation (Cleavage of TMS group) conditions->desilylation Leads to product Methyl Propiolate (Terminal Alkyne) desilylation->product side_reactions Undesired Side Reactions (Michael Addition, Polymerization) product->side_reactions Reacts further

Caption: Decomposition pathway of this compound.

Experimental Protocols

Protocol 1: General Handling and Storage

To ensure the integrity of this compound, adhere to the following handling and storage procedures:

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C. [8][9]2. Handling:

    • Work in a well-ventilated area, preferably a fume hood. [10] * Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [10] * Use dry solvents and glassware to prevent hydrolysis.

    • Avoid contact with skin and eyes. [10]

Protocol 2: Monitoring for Desilylation using Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel)

  • Developing chamber

  • Appropriate eluent system (e.g., ethyl acetate/heptane)

  • UV lamp

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Spot a small amount of your starting material (this compound) on the TLC plate as a reference.

  • During your reaction, take aliquots at regular intervals and spot them on the same TLC plate.

  • Develop the TLC plate in the chosen eluent system.

  • Visualize the plate under a UV lamp and/or by staining.

  • Compare the Rf values of the spots from your reaction mixture to the reference spot. The appearance of a new, more polar spot may indicate the formation of the desilylated product, methyl propiolate.

Data Summary

The stability of silyl-protected alkynes is a critical factor in their successful application. The following table summarizes the relative stability of common silyl protecting groups.

Silyl Protecting GroupRelative Stability (Acidic Conditions)Relative Stability (Basic Conditions)Cleavage Conditions
TMS (Trimethylsilyl)Low [1]Low [1]K₂CO₃/MeOH,[4][5] TBAF,[4] mild acid/base [1]
TES (Triethylsilyl)ModerateModerateMore forcing conditions than TMS
TBDMS (tert-Butyldimethylsilyl)High [1]HighTBAF, strong acid
TIPS (Triisopropylsilyl)Very High [1]Very High [1]TBAF, strong acid
TBDPS (tert-Butyldiphenylsilyl)Very High [1]Very High [1]TBAF, strong acid

This table provides a general comparison. Actual stability will depend on the specific reaction conditions.

Workflow for Troubleshooting Stability Issues

The following diagram outlines a logical workflow for addressing stability problems with this compound.

Caption: Troubleshooting workflow for stability issues.

By understanding the inherent reactivity and potential decomposition pathways of this compound, researchers can proactively design more robust experimental protocols, leading to improved yields and more reliable results.

References

Technical Support Center: Removal of Trimethylsilyl (TMS) Protecting Group from Propiolate Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the removal of the trimethylsilyl (TMS) protecting group from propiolate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this crucial deprotection step.

Introduction

The trimethylsilyl (TMS) group is a widely used protecting group for terminal alkynes due to its ease of installation and subsequent removal. However, the deprotection of TMS from propiolate esters can present unique challenges due to the presence of the electron-withdrawing ester functionality. This guide will provide a comprehensive overview of common deprotection methods, troubleshooting strategies for suboptimal reactions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for TMS deprotection of propiolate esters?

A1: The choice of reagent largely depends on the overall sensitivity of your substrate. Common methods include:

  • Mildly Basic Conditions: Potassium carbonate (K₂CO₃) in methanol (MeOH) is a very common and mild method for TMS deprotection.[1][2]

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is a powerful and frequently used method.[2] However, it can sometimes be too harsh for sensitive substrates.

  • Copper-Catalyzed Conditions: A combination of copper sulphate and sodium ascorbate in an ethanol/water mixture provides a mild and efficient alternative.[3][4][5]

  • DBU-Promoted Cleavage: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can selectively cleave acetylenic TMS groups, even in the presence of other base-labile groups like alkyl silyl ethers and esters.[6]

Q2: My deprotection reaction is sluggish or incomplete. What should I do?

A2: Incomplete deprotection is a common issue. Consider the following:

  • Reagent Stoichiometry: Ensure you are using a sufficient excess of the deprotecting agent.

  • Reaction Time and Temperature: The reaction may require longer times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact the reaction rate. For instance, a small amount of water can be essential for rapid desilylation with DBU.[6]

  • Steric Hindrance: If your propiolate ester is sterically hindered, a more potent deprotection method or longer reaction times may be necessary.

Q3: I am observing significant side product formation, particularly hydrolysis of my ester. How can I avoid this?

A3: Ester hydrolysis is a major concern, especially under basic conditions. To mitigate this:

  • Use Milder Conditions: Opt for milder reagents like K₂CO₃ in MeOH at room temperature.[1] Avoid prolonged reaction times with stronger bases.

  • Control Reaction Temperature: Running the reaction at lower temperatures can often suppress side reactions.

  • Alternative Reagents: Consider fluoride-free methods or copper-catalyzed deprotection, which can be more chemoselective.[3][4][5] The DBU method is also known for its high selectivity, leaving ester groups intact.[6]

Q4: Can I selectively deprotect a TMS group in the presence of other silyl ethers?

A4: Yes, selective deprotection is often possible due to the higher lability of the acetylenic C-Si bond. Methods utilizing K₂CO₃/MeOH or DBU are known to selectively cleave TMS from alkynes while leaving more robust silyl ethers (e.g., TBS, TIPS) untouched.[2][6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Deprotection 1. Insufficient reagent. 2. Low reaction temperature. 3. Short reaction time. 4. Inappropriate solvent.1. Increase the equivalents of the deprotecting agent. 2. Gradually increase the reaction temperature while monitoring for side products. 3. Extend the reaction time and monitor progress by TLC or LC-MS. 4. For fluoride-mediated deprotection, ensure the solvent is appropriate (e.g., THF). For base-mediated deprotection, a protic solvent like methanol is often required.
Low Yield 1. Degradation of starting material or product. 2. Formation of side products (e.g., ester hydrolysis). 3. Difficult purification.1. Use milder deprotection conditions (e.g., lower temperature, weaker base). 2. Optimize reaction parameters to minimize side reactions. Analyze byproducts to understand the decomposition pathway. 3. Consider alternative purification techniques.
Ester Hydrolysis 1. Reaction conditions are too basic. 2. Prolonged reaction time. 3. Presence of water in strong base conditions.1. Switch to a milder base (e.g., K₂CO₃). 2. Monitor the reaction closely and quench as soon as the starting material is consumed. 3. Use anhydrous solvents and reagents.
Formation of Unidentified Byproducts 1. Unexpected reactivity of other functional groups. 2. Contaminated reagents or solvents.1. Carefully analyze the structure of your substrate for other base- or fluoride-sensitive groups. 2. Use freshly purified reagents and anhydrous solvents.

Experimental Protocols

Method 1: Mild Deprotection using Potassium Carbonate

This method is ideal for substrates sensitive to harsh basic conditions.

Protocol:

  • Dissolve the TMS-protected propiolate ester (1.0 equiv) in methanol.

  • Add potassium carbonate (0.1-0.5 equiv).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[1]

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Method 2: Rapid Deprotection using Tetrabutylammonium Fluoride (TBAF)

This is a more powerful method suitable for less sensitive substrates or when faster reaction times are desired.

Protocol:

  • Dissolve the TMS-protected propiolate ester (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1M solution of TBAF in THF (1.1 equiv) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30 minutes to an hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Method 3: Copper-Catalyzed Deprotection

This method offers a mild and efficient alternative with good functional group tolerance.[3][4][5]

Protocol:

  • To a solution of the TMS-protected propiolate ester (1.0 equiv) in a mixture of ethanol and water, add sodium ascorbate (0.3 equiv) and copper (II) sulfate (0.1 equiv).[3]

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. Deprotection is often complete within 15-30 minutes.[3]

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude product.

  • Purify as needed.

Visualizing the Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Process cluster_end Final Product Start TMS-Protected Propiolate Ester K2CO3 K2CO3 / MeOH (Mild) Start->K2CO3 TBAF TBAF / THF (Fast) Start->TBAF Cu_cat CuSO4 / NaAsc (Catalytic) Start->Cu_cat DBU DBU (Selective) Start->DBU Workup Aqueous Workup & Extraction K2CO3->Workup TBAF->Workup Cu_cat->Workup DBU->Workup Purification Column Chromatography Workup->Purification End Deprotected Propiolate Ester Purification->End

Caption: General workflow for the deprotection of TMS-propiolate esters.

Mechanistic Insight: Base-Catalyzed Deprotection

Mechanism TMS_Ester R-C≡C-Si(CH₃)₃ + Nu⁻ Intermediate [R-C≡C⁻ ... Si(CH₃)₃-Nu] TMS_Ester->Intermediate Nucleophilic Attack on Si Product R-C≡C⁻ + (CH₃)₃Si-Nu Intermediate->Product Cleavage of C-Si bond Final_Product R-C≡C-H Product->Final_Product Protonation Proton_Source H⁺ Source (e.g., MeOH, H₂O)

Caption: Simplified mechanism of base-catalyzed TMS deprotection.

References

Preventing artifact formation in trimethylsilyl derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trimethylsilyl (TMS) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent artifact formation in their gas chromatography-mass spectrometry (GC-MS) analyses. As a self-validating system, the protocols and explanations provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity of your results.

Introduction to Trimethylsilylation

Trimethylsilylation is a cornerstone derivatization technique in GC-MS, aimed at increasing the volatility, thermal stability, and chromatographic resolution of polar compounds.[1][2] The process involves replacing active hydrogens on functional groups like hydroxyls (-OH), carboxyls (-COOH), amines (-NH), and thiols (-SH) with a trimethylsilyl (-Si(CH₃)₃) group.[1][3] This modification reduces the polarity and hydrogen-bonding capacity of analytes, making them amenable to GC analysis.[1][2] While highly effective, the reaction is susceptible to side reactions that can lead to the formation of unexpected byproducts, or "artifacts," which can complicate data interpretation and compromise quantitative accuracy.[4][5][6] This guide provides in-depth troubleshooting for common issues encountered during TMS derivatization.

Core Principles of Artifact Prevention

Successful TMS derivatization hinges on understanding and controlling the reaction environment. The primary culprits in artifact formation are moisture, improper reagent selection, and suboptimal reaction conditions. By addressing these factors, you can significantly minimize the occurrence of unwanted byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Incomplete Derivatization

Q1: My chromatogram shows broad, tailing peaks for my analytes of interest, or I'm seeing the underivatized compound. What's causing this incomplete reaction?

A1: Incomplete derivatization is a common issue and can stem from several sources. The primary cause is often the presence of moisture, which readily reacts with silylating reagents, rendering them inactive.[7] Other factors include insufficient reagent, suboptimal reaction time or temperature, and the inherent difficulty of derivatizing sterically hindered functional groups.[7]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: This is the most critical step. All glassware, solvents, and the sample itself must be thoroughly dried.[1] Evaporate aqueous samples to complete dryness under a stream of dry nitrogen before adding reagents.[1] Use only high-purity, anhydrous solvents.[8]

  • Optimize Reagent-to-Analyte Ratio: A molar excess of the silylating reagent is necessary to drive the reaction to completion. A general guideline is at least a 2:1 molar ratio of the silylating reagent to the active hydrogens in your sample.[1]

  • Adjust Reaction Time and Temperature: For many compounds, heating at 60-80°C for 15-60 minutes is sufficient.[1][7] However, for more resistant compounds, extending the reaction time or increasing the temperature may be necessary.[7][9] Monitor the reaction's progress by analyzing aliquots at different time points.[10]

  • Incorporate a Catalyst: For sterically hindered groups, the addition of a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of the silylating reagent.[10][11][12] Pyridine is also commonly used as a catalyst, particularly for hindered hydroxyl groups.

  • Reagent Selection: For difficult-to-derivatize compounds, consider using a more powerful silylating reagent. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are among the most potent silylating agents.[1][13]

Issue 2: Presence of Reagent-Related Artifacts and Byproducts

Q2: I'm observing large, unexpected peaks in my chromatogram that seem to be related to the derivatization reagents. How can I identify and eliminate them?

A2: Silylating reagents and their byproducts can sometimes appear in the chromatogram, obscuring the peaks of interest. For example, N,O-bis(trimethylsilyl)acetamide (BSA) can produce acetamide as a byproduct.[14] Additionally, the reagents themselves can react with contaminants or other reagents to form artifacts.[5]

Troubleshooting Protocol:

  • Reagent Volatility: Choose a silylating reagent with volatile byproducts. For instance, the byproducts of BSTFA and MSTFA are generally more volatile and elute with the solvent front, minimizing interference with later-eluting analytes.[12][13]

  • Solvent Choice: Ensure the solvent used is aprotic and does not react with the silylating reagent.[8] Common choices include pyridine, acetonitrile, and dichloromethane.[1][5] Protic solvents like methanol will react with the reagent and should be avoided.

  • Blank Injections: Always run a reagent blank (reagent and solvent without the sample) to identify peaks originating from the derivatization mixture. This will help distinguish reagent artifacts from sample components.

  • Minimize Excess Reagent: While an excess is necessary, a very large excess can lead to significant reagent peaks. Optimize the reagent volume to be sufficient for complete derivatization without being excessive.

  • Consider Two-Step Derivatization: For compounds with carbonyl groups, such as keto-acids and sugars, a two-step process is often required to prevent the formation of multiple isomers.[1][15] This typically involves methoximation followed by silylation.[1][16]

Issue 3: Hydrolysis of TMS Derivatives

Q3: My derivatized sample seems to be degrading over time, leading to a decrease in the derivatized analyte peak and an increase in the underivatized peak. How can I prevent this?

A3: TMS derivatives are susceptible to hydrolysis, especially in the presence of moisture.[7][11] This can occur during sample storage or even within the GC inlet if it is not properly maintained.[7] The stability of TMS derivatives can vary, with some lasting only a few days before significant hydrolysis becomes a problem.

Troubleshooting Protocol:

  • Strict Moisture Exclusion: As with preventing incomplete derivatization, maintaining anhydrous conditions is paramount. Tightly cap vials immediately after derivatization.[10]

  • Prompt Analysis: Analyze derivatized samples as soon as possible.[10] If storage is necessary, store them in a freezer to slow down degradation. Derivatized samples typically have a shelf life of about 24 hours.[16]

  • Use of More Stable Derivatives: For applications requiring higher stability, consider using reagents that form more robust silyl ethers. For example, tert-butyldimethylsilyl (TBDMS) ethers, formed using reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), are about 10,000 times more stable against hydrolysis than TMS ethers.[11][17]

  • GC System Maintenance: Ensure the GC inlet liner is clean and properly deactivated to prevent on-column hydrolysis. Active sites in the GC system, such as silanol groups, can promote the breakdown of derivatives.[7]

Issue 4: "Ghost Peaks" and System Contamination

Q4: I'm seeing a series of evenly spaced, late-eluting peaks in my chromatograms, often referred to as "ghost peaks." What are they and how do I get rid of them?

A4: These "ghost peaks" are often due to siloxane contamination, which can originate from various sources within the GC system, including the inlet septa, vial cap seals, and column bleed.[18][19][20] Silylating reagents can also contribute to this issue.

Troubleshooting Protocol:

  • Septa and Vial Caps: Use high-quality, low-bleed septa for both the GC inlet and sample vials. Avoid piercing the septum multiple times. Ensure vial cap septa have a protective layer like PTFE to prevent interaction with the sample solvent.[18]

  • Column Conditioning: Properly condition new GC columns according to the manufacturer's instructions to remove residual siloxanes.

  • Carrier Gas Purity: Use high-purity carrier gas and install purification filters to remove moisture and oxygen, which can accelerate the degradation of the stationary phase and lead to column bleed.[18][21]

  • System Bake-out: Periodically bake out the GC system (injector and detector) at a high temperature to remove contaminants.

  • Syringe Cleaning: Thoroughly clean autosampler syringes, as silylating reagents can be corrosive to metal parts.

Data and Protocols

Table 1: Common Silylating Reagents and Their Properties
ReagentAbbreviationCommon ApplicationsByproductsRelative Silylating Power
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAlcohols, phenols, carboxylic acids, aminesVolatileVery Strong[11][12]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFASimilar to BSTFA, good for early eluting compoundsMost volatileStrongest[12][13]
N,O-Bis(trimethylsilyl)acetamideBSAAlcohols, amines, carboxylic acids, phenols, steroidsNon-volatile (acetamide)Strong[12]
HexamethyldisilazaneHMDSCarbohydrates, unhindered alcoholsAmmoniaWeak[8][11]
TrimethylchlorosilaneTMCSOften used as a catalyst with other reagentsHClCatalyst[8][11]
N-trimethylsilylimidazoleTMSIHydroxyl groups, carbohydratesImidazole (precipitates)Strong[8]
Experimental Protocol: Standard Single-Step TMS Derivatization

This protocol is a general guideline and may require optimization for your specific analytes.

  • Sample Preparation: Transfer 1-10 mg of the dried sample to a GC vial. If the sample is in a solution, evaporate it to complete dryness under a gentle stream of dry nitrogen.[1]

  • Reagent Addition: Add 100-500 µL of BSTFA (or another suitable silylating reagent) to the vial. An anhydrous solvent like pyridine or acetonitrile can be used to dissolve the sample before adding the reagent.[1]

  • Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 60-80°C for 15-60 minutes.[1]

  • Analysis: Cool the sample to room temperature before injecting it into the GC-MS.[1]

Diagrams

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis DrySample Dry Sample (N₂ Stream) Transfer Transfer to Vial DrySample->Transfer AddReagent Add Silylating Reagent & Solvent/Catalyst Transfer->AddReagent Vortex Vortex AddReagent->Vortex Heat Heat (60-80°C) Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: General workflow for single-step TMS derivatization.

Troubleshooting_Artifacts cluster_incomplete Incomplete Derivatization cluster_byproducts Reagent Byproducts cluster_hydrolysis Derivative Hydrolysis Start Artifacts Observed in Chromatogram Q_Moisture Anhydrous Conditions? Start->Q_Moisture Q_ReagentChoice Volatile Byproducts? Start->Q_ReagentChoice Q_Storage Prompt Analysis? Start->Q_Storage A_Dry Dry Sample/Solvents Q_Moisture->A_Dry No Q_Reagent Sufficient Reagent? Q_Moisture->Q_Reagent Yes A_Excess Use Molar Excess Q_Reagent->A_Excess No Q_Conditions Optimal Time/Temp? Q_Reagent->Q_Conditions Yes A_Optimize Optimize Conditions Q_Conditions->A_Optimize No Q_Catalyst Hindered Groups? Q_Conditions->Q_Catalyst Yes A_Catalyst Add Catalyst (TMCS) Q_Catalyst->A_Catalyst Yes A_MSTFA Use MSTFA/BSTFA Q_ReagentChoice->A_MSTFA No Q_Blank Run Reagent Blank? Q_ReagentChoice->Q_Blank Yes A_Blank Identify Artifact Peaks Q_Blank->A_Blank No A_Analyze Analyze Promptly / Freeze Q_Storage->A_Analyze No Q_Stable Need More Stability? Q_Storage->Q_Stable Yes A_TBDMS Use TBDMS Reagents Q_Stable->A_TBDMS Yes

Caption: Troubleshooting logic for common TMS derivatization artifacts.

References

Technical Support Center: Navigating the Challenges of Propiolate Ester Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the hydrosilylation of propiolate esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental outcomes. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the specific issues you may encounter at the bench.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges encountered during the hydrosilylation of propiolate esters, offering explanations grounded in reaction mechanisms and providing actionable solutions.

Problem 1: My reaction is producing a mixture of isomers (α, β-(E), and β-(Z)). How can I control the regioselectivity and stereoselectivity?

Answer:

Achieving high selectivity is one of the primary challenges in the hydrosilylation of propiolate esters. The formation of α-silyl, β-(E)-vinylsilane, and β-(Z)-vinylsilane isomers is a common outcome when reaction conditions are not optimized. The product distribution is highly dependent on the catalyst, silane, solvent, and any additives used.[1]

Underlying Causes and Mechanistic Considerations:

  • Catalyst Choice: Different transition metal catalysts operate through distinct mechanistic pathways, leading to different isomeric products. For instance, classical platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts often favor the formation of trans-β-vinylsilanes. In contrast, certain ruthenium and rhodium complexes can be tuned to produce cis-β-vinylsilanes or even the α-isomer.

  • Reaction Mechanism: The well-known Chalk-Harrod mechanism, which involves oxidative addition of the silane to the metal center followed by alkyne insertion into the metal-hydride bond, typically leads to the cis-β-vinylsilane.[2][3] However, subsequent isomerization can lead to the thermodynamically more stable trans product. An alternative mechanism involving silyl migration can also influence the stereochemical outcome.[1]

  • Lewis Acid Additives: The presence of a Lewis acid can dramatically switch the regioselectivity. For example, in the reaction of propiolate esters with tris(trimethylsilyl)silane, the absence of a Lewis acid or the presence of milder Lewis acids like EtAlCl₂ favors the formation of β-silicon-substituted Z-alkenes.[4][5] Conversely, a strong Lewis acid like AlCl₃ can promote the formation of the α-silicon-substituted alkene.[4][5] This is attributed to a shift between a free-radical mechanism and an ionic mechanism.[4][5]

Solutions and Experimental Protocols:

Condition for Desired IsomerCatalyst/ReagentSolventTemperatureNotes
β-(E)-vinylsilane (trans) Platinum catalysts (e.g., Karstedt's)Non-polar solvents (e.g., Toluene)Room temp. to 80 °CThis is often the thermodynamic product.
β-(Z)-vinylsilane (cis) Ru-based catalysts (e.g., [Ru(p-cymene)Cl₂]₂)VariesVariesThe choice of ligands on the Ru center is crucial.
α-vinylsilane Strong Lewis Acid (e.g., AlCl₃) with specific silanesDichloromethane0 °C to room temp.The ester group of the propiolate can influence this outcome.[4][5]

Experimental Protocol for α-Selective Hydrosilylation: [6]

  • Flame-dry a round-bottomed flask under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).

  • To the flask, add AlCl₃ (1.1 equivalents) followed by anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylsilane (1.0 equivalent) dropwise.

  • Subsequently, add the ethyl propiolate (1.0 equivalent) dropwise.

  • Stir the reaction at 0 °C for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Problem 2: The reaction is sluggish or does not go to completion.

Answer:

Low reactivity can stem from several factors, including catalyst deactivation, insufficient reaction temperature, or the inherent reactivity of the chosen silane and propiolate ester.

Underlying Causes and Solutions:

  • Catalyst Activity: Ensure your catalyst is active. Platinum catalysts, for instance, can be sensitive to air and moisture. It's often beneficial to use freshly opened catalyst solutions or to pre-activate the catalyst. Some reactions may require a higher catalyst loading, although this should be optimized to minimize side reactions and cost.

  • Reaction Temperature: While many hydrosilylation reactions proceed at room temperature, some systems require heating to overcome the activation energy. A systematic increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate.

  • Silane Reactivity: The reactivity of silanes varies. For example, triethoxysilane is generally more reactive than triethylsilane. If you are using a less reactive silane, you may need more forcing conditions.

  • Inhibitors: The presence of impurities in your reagents or solvent can poison the catalyst. Ensure you are using high-purity, anhydrous solvents and reagents.

Problem 3: My final product is dark-colored, and I'm having trouble removing the catalyst.

Answer:

The formation of a dark, often black or golden, coloration is a common issue, particularly when using platinum or other transition metal catalysts.[7] This is due to the formation of colloidal metal nanoparticles, which can be challenging to remove completely.

Solutions for Catalyst Removal:

  • Activated Carbon Treatment: A widely used method is to stir the crude reaction mixture with activated carbon (charcoal) for several hours. The high surface area of the carbon adsorbs the metal particles. Subsequent filtration through a pad of Celite® or a similar filter aid can remove the carbon and the adsorbed catalyst.[7]

  • Silica Gel Filtration: For less polar products, passing the crude product through a short plug of silica gel can be effective. The polar silica can retain the metal residues.

  • Distillation: If your product is thermally stable and volatile, distillation can be an excellent purification method, leaving the non-volatile catalyst behind.

  • Specialized Scavengers: Commercially available scavenger resins with functional groups that chelate transition metals can be used for very low levels of metal removal, which is particularly important in pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the different regio- and stereochemical outcomes in propiolate ester hydrosilylation?

A1: The product distribution is a result of a delicate balance between different competing reaction pathways. The two primary mechanistic frameworks are the Chalk-Harrod mechanism and a modified version involving silyl migration.

  • Chalk-Harrod Mechanism: This involves the oxidative addition of the Si-H bond to the metal center, followed by alkyne coordination and insertion into the metal-hydride bond. This typically leads to a cis-adduct. Subsequent isomerization can then lead to the trans-product.

  • Modified Chalk-Harrod Mechanism: In some cases, the alkyne inserts into the metal-silyl bond instead of the metal-hydride bond. This can lead to different stereochemical outcomes.

  • Radical and Ionic Pathways: In the presence of radical initiators or certain Lewis acids, non-metal-catalyzed pathways can dominate. A radical mechanism often leads to the β-(Z)-isomer, while a strong Lewis acid can promote an ionic mechanism favoring the α-isomer.[4][5]

Below is a simplified diagram illustrating the competing pathways leading to different isomers.

G cluster_0 Reactants cluster_1 Catalytic Cycles cluster_2 Products Propiolate_Ester Propiolate Ester Pt_Catalyst Pt Catalyst (e.g., Karstedt's) Propiolate_Ester->Pt_Catalyst Ru_Catalyst Ru Catalyst Propiolate_Ester->Ru_Catalyst Lewis_Acid Lewis Acid (e.g., AlCl3) Propiolate_Ester->Lewis_Acid Silane Silane Silane->Pt_Catalyst Silane->Ru_Catalyst Silane->Lewis_Acid beta_E β-(E)-vinylsilane (trans-adduct) Pt_Catalyst->beta_E Chalk-Harrod + Isomerization beta_Z β-(Z)-vinylsilane (cis-adduct) Ru_Catalyst->beta_Z Modified Chalk-Harrod alpha α-vinylsilane Lewis_Acid->alpha Ionic Mechanism

Caption: Competing pathways in propiolate ester hydrosilylation.

Q2: How does the choice of silane affect the reaction?

A2: The steric and electronic properties of the silane play a crucial role.

  • Steric Hindrance: Bulkier silanes, such as triisopropylsilane, can exhibit higher selectivity due to steric interactions in the transition state.

  • Electronic Effects: Electron-withdrawing groups on the silicon atom (e.g., in triethoxysilane) can increase the reactivity of the Si-H bond, often leading to faster reactions. Conversely, electron-donating groups can decrease reactivity.

  • Specific Reactivity: Some silanes, like tris(trimethylsilyl)silane, are known to participate in radical-mediated hydrosilylation, offering a different reactivity profile compared to more common trialkylsilanes.[4][5]

Q3: Are there any catalyst-free methods for the hydrosilylation of propiolate esters?

A3: Yes, while less common, catalyst-free methods exist. These typically require some form of activation to generate the reactive silyl species.

  • Photochemical Methods: UV irradiation can initiate a radical chain reaction for the hydrosilylation.

  • Electrochemical Methods: Electrochemical oxidation of certain silane reagents can generate silyl radicals, which then add to the alkyne.[8] This approach can offer good selectivity and avoids metal contamination.[8]

  • Base-Catalyzed Hydrosilylation: While more common for the reduction of carbonyl groups, strong bases can activate silanes to form silicate species that can act as reducing agents.[9]

Below is a conceptual workflow for troubleshooting a hydrosilylation reaction.

G start Start: Hydrosilylation of Propiolate Ester check_conversion Check Reaction Conversion (TLC, GC, NMR) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 95% good_conversion Good Conversion check_conversion->good_conversion > 95% Increase Temp, Check Catalyst Activity, Change Silane Increase Temp, Check Catalyst Activity, Change Silane low_conversion->Increase Temp, Check Catalyst Activity, Change Silane analyze_products Analyze Product Mixture (NMR, GC-MS) good_conversion->analyze_products isomer_issue Mixture of Isomers analyze_products->isomer_issue No pure_product Desired Isomer Obtained analyze_products->pure_product Yes Change Catalyst, Add Lewis Acid, Change Solvent Change Catalyst, Add Lewis Acid, Change Solvent isomer_issue->Change Catalyst, Add Lewis Acid, Change Solvent purification Purification Step pure_product->purification color_issue Colored Product purification->color_issue Yes clean_product Clean Product purification->clean_product No Activated Carbon, Silica Plug, Scavenger Resin Activated Carbon, Silica Plug, Scavenger Resin color_issue->Activated Carbon, Silica Plug, Scavenger Resin end End: Pure Product clean_product->end Increase Temp, Check Catalyst Activity, Change Silane->check_conversion Change Catalyst, Add Lewis Acid, Change Solvent->start Activated Carbon, Silica Plug, Scavenger Resin->clean_product

Caption: Troubleshooting workflow for hydrosilylation experiments.

By systematically evaluating the catalyst, reagents, and reaction conditions, you can effectively troubleshoot and optimize the hydrosilylation of propiolate esters to achieve your desired synthetic outcome.

References

Overcoming low reactivity of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for METHYL 3-(TRIMETHYLSILYL)PROPIOLATE. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and overcome common reactivity challenges encountered with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate your synthetic challenges.

Frequently Asked Questions (FAQs)

This section directly addresses the most common issues reported by users during their experiments.

Q1: My reaction with this compound is failing or giving very low yields. What are the common causes?

A1: Low reactivity or reaction failure with this substrate typically stems from three primary factors:

  • Steric Hindrance: The bulky trimethylsilyl (TMS) group can physically block nucleophiles or other reactants from approaching the alkyne. This is particularly relevant in sterically demanding transformations.

  • Inappropriate Activation: The C(sp)-Si bond is covalent and stable. In reactions where the terminal alkyne proton is required for reactivity (like certain coupling reactions), the TMS group acts as a protecting group. If your reaction conditions do not facilitate its removal (desilylation), the desired reaction will not proceed.

  • Suboptimal Reaction Conditions: The propiolate ester is an electron-deficient alkyne, but its reactivity is highly dependent on the choice of catalyst, solvent, and temperature. Standard conditions used for more reactive alkynes may not be sufficient. For instance, many conjugate additions or coupling reactions require specific activation, such as the use of a Lewis acid or a fluoride source.[1][2][3]

Q2: How does the trimethylsilyl (TMS) group fundamentally influence the alkyne's reactivity?

A2: The TMS group has a dual nature. It serves as an excellent protecting group for the terminal alkyne, preventing unwanted side reactions associated with the acidic alkyne proton. However, its influence is more complex:

  • Electronic Effects: Silicon can stabilize a β-carbocation (the "alpha-silicon effect"), which can influence the regioselectivity of additions.

  • Steric Bulk: As mentioned, its size is a significant factor that can hinder the approach of reagents.

  • Synthetic Handle: The C-Si bond provides a powerful tool for directed synthesis. It can be cleaved under specific, mild conditions to generate a reactive terminal alkyne in situ. This strategy is often used in one-pot procedures to avoid handling volatile terminal alkynes and to suppress side reactions like homocoupling.[2][4]

Q3: I am attempting a conjugate addition (Michael addition) and observing no product. How can I activate the system?

A3: this compound is an activated alkyne, but direct conjugate addition can be sluggish due to the TMS group.[3][5] To promote the reaction, consider these strategies:

  • Lewis Acid Catalysis: Lewis acids like AlCl₃, TiCl₄, or BF₃·OEt₂ can coordinate to the carbonyl oxygen.[6] This coordination enhances the electrophilicity of the β-carbon, making it more susceptible to attack by soft nucleophiles (e.g., thiols, amines).[1][7]

  • Fluoride-Mediated Desilylation-Addition: A highly effective strategy is to use a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), in catalytic or stoichiometric amounts. The fluoride ion has a high affinity for silicon and will cleave the C-Si bond, generating a highly reactive methyl propiolate intermediate in situ, which is immediately trapped by the nucleophile. This avoids isolating the often unstable and volatile methyl propiolate.[2]

Q4: My [3+2] cycloaddition reaction is not working. What factors should I investigate?

A4: For 1,3-dipolar cycloadditions, this compound can be an effective dipolarophile, but success depends on the electronic and steric compatibility with the 1,3-dipole.[8][9] If the reaction is failing:

  • Dipole Reactivity: Ensure your 1,3-dipole (e.g., azide, nitrile oxide) is being generated effectively under the reaction conditions.

  • Thermal vs. Catalytic Conditions: Many cycloadditions require thermal activation. If heating is ineffective or leads to decomposition, consider a copper-catalyzed variant (for azides, i.e., a CuAAC or "click" reaction), which often proceeds under milder conditions. However, the classic CuAAC reaction requires a terminal alkyne. Therefore, you must first perform a desilylation step or use conditions that facilitate in situ desilylation.[10][11]

  • Regioselectivity: The TMS group can direct the regioselectivity of the cycloaddition. In some cases, it can also lower the activation energy, but in others, steric clash can prevent the formation of the desired transition state.[12] If possible, compare the reactivity with the non-silylated methyl propiolate to diagnose if the TMS group is the issue.

Troubleshooting Guide

Use this table to diagnose and solve specific experimental issues.

Symptom Potential Cause Recommended Solution(s)
No Reaction / Starting Material Unchanged 1. Insufficient activation of the alkyne. 2. Catalyst is inactive or inappropriate. 3. Reaction temperature is too low.1. For Nucleophilic Additions: Add a catalytic amount of a Lewis acid (e.g., AlCl₃, FeCl₃).[1] 2. For Coupling/Additions requiring a terminal alkyne: Initiate desilylation. Add a fluoride source (e.g., TBAF, CsF) or a suitable base (e.g., K₂CO₃ in MeOH, DBU).[2][13] 3. Screen different solvents (e.g., THF, DMF, CH₃CN). 4. Gradually increase the reaction temperature and monitor by TLC/LCMS.
Low Yield with Complex Byproducts 1. Decomposition of starting material or product under harsh conditions. 2. Competing side reactions (e.g., polymerization of the deprotected alkyne).1. Lower the reaction temperature. 2. Use a milder desilylating agent. For example, KOTMS or AgNO₃ can be gentler than TBAF.[13] 3. Switch to a one-pot, in situ desilylation-reaction protocol. This keeps the concentration of the reactive, deprotected alkyne low, minimizing side reactions.[4]
Reaction Works but is Extremely Slow 1. Poor nucleophilicity/reactivity of the reaction partner. 2. Insufficient catalyst loading. 3. Steric hindrance from the TMS group is slowing the rate.1. Increase catalyst loading incrementally. 2. Consider switching to a more potent activation method (e.g., from a weak Lewis acid to a stronger one). 3. If sterics are the suspected issue, perform a prior desilylation step to remove the TMS group, then add the reaction partner.
Formation of Desilylated Starting Material Only The desilylation agent is working, but the subsequent reaction is not occurring.This indicates the activation step (desilylation) is successful but the key reaction is the rate-limiting step. 1. Optimize the conditions for the main reaction (e.g., change catalyst, ligand, or solvent) after confirming desilylation is complete. 2. This is a perfect scenario for a one-pot reaction. Use a fluoride source like CsF that can mediate desilylation and is compatible with subsequent coupling steps (e.g., Sonogashira).[2]

Key Experimental Protocols

Protocol 1: Fluoride-Mediated In Situ Desilylation for Sonogashira Coupling

This one-pot protocol is highly effective for coupling this compound with aryl halides, avoiding the isolation of volatile methyl propiolate and minimizing alkyne homocoupling.[2][4]

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or THF). To this mixture, add Cesium Fluoride (CsF, 2.0 equiv).

  • Mixture Sparge: Stir the mixture and sparge with nitrogen for 15 minutes at room temperature.[2]

  • Substrate Addition: Add this compound (1.5 equiv) to the reaction vessel via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LCMS.

  • Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water (2x) and brine (1x).

  • Purification: Dry the organic layer with anhydrous MgSO₄, filter, and concentrate under vacuum. Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Conjugate Addition of a Thiol

This method uses a Lewis acid to enhance the electrophilicity of the alkyne for Michael addition reactions.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add a solution of Aluminum Chloride (AlCl₃, 1.1 equiv) in CH₂Cl₂. Stir for 15 minutes. A color change may be observed.

  • Nucleophile Addition: Add the thiol (1.0 equiv) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at 0 °C to room temperature. Monitor progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup & Purification: Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Diagrams and Workflows

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting reactions involving this compound.

Troubleshooting_Workflow Start Reaction Failure: Low Yield or No Product Check_Purity Verify Purity & Integrity of Reagents & Solvents Start->Check_Purity Is_Desilylation_Needed Is a Terminal Alkyne Required for the Reaction? Check_Purity->Is_Desilylation_Needed Implement_Desilylation Implement Desilylation Strategy Is_Desilylation_Needed->Implement_Desilylation Yes Activate_System Enhance Electrophilicity Is_Desilylation_Needed->Activate_System No Yes_Desil Yes No_Desil No Desil_Options Choose Method: - Fluoride (TBAF, CsF) - Base (K2CO3, DBU) - Metal Salts (AgNO3) Implement_Desilylation->Desil_Options Optimize_Conditions Systematically Optimize Reaction Conditions Implement_Desilylation->Optimize_Conditions Activation_Options Choose Method: - Lewis Acid Catalysis (AlCl3, TiCl4) - Optimize Solvent/Temp Activate_System->Activation_Options Activate_System->Optimize_Conditions Optimization_Details Screen: - Catalysts & Ligands - Solvents (Polar Aprotic vs. Nonpolar) - Temperature & Concentration Optimize_Conditions->Optimization_Details Final_Check Re-evaluate Reaction Design Optimize_Conditions->Final_Check

Caption: A decision tree for troubleshooting common reaction failures.

Mechanism: Fluoride-Mediated Desilylation

This diagram illustrates the key step in activating the alkyne using a fluoride source, which is often the first step in a one-pot reaction sequence.

Desilylation_Mechanism cluster_reactants Reactants cluster_products Products R MeO₂C-C≡C-Si(CH₃)₃ Intermediate Pentavalent Silicon Intermediate [MeO₂C-C≡C---Si(CH₃)₃---F]⁻ R->Intermediate Nucleophilic Attack F F⁻ F->Intermediate Alkyne MeO₂C-C≡C⁻  +  F-Si(CH₃)₃ Final_Alkyne MeO₂C-C≡C-H Alkyne->Final_Alkyne Protonation + H⁺ (from solvent/workup) Intermediate->Alkyne C-Si Bond Cleavage

Caption: Mechanism of C-Si bond cleavage by a fluoride anion.

References

Validation & Comparative

A Comparative Guide to the Reaction Products of Methyl 3-(trimethylsilyl)propiolate for Researchers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired molecular architectures with high efficiency and selectivity. Methyl 3-(trimethylsilyl)propiolate has emerged as a versatile and valuable reagent, offering distinct advantages over its non-silylated counterpart, methyl propiolate. This guide provides an in-depth characterization of the reaction products of this compound, presenting a comparative analysis with alternative substrates, supported by experimental data and mechanistic insights. Our objective is to equip researchers with the knowledge to strategically employ this reagent in their synthetic endeavors.

Introduction: The Strategic Advantage of the Trimethylsilyl Group

This compound is an activated alkyne that participates in a variety of chemical transformations, most notably nucleophilic conjugate additions and cycloaddition reactions. The presence of the bulky trimethylsilyl (TMS) group at the 3-position profoundly influences its reactivity, often leading to enhanced regioselectivity and stereoselectivity compared to methyl propiolate. This control stems from both steric hindrance and electronic effects exerted by the TMS group, which will be elaborated upon in the subsequent sections.

I. Nucleophilic Conjugate Addition Reactions: A Tale of Two Propiolates

The electron-deficient triple bond in both this compound and methyl propiolate readily undergoes Michael addition with various nucleophiles. However, the outcomes of these reactions can differ significantly.

A. Aza-Michael Addition: Reactions with Amines

The addition of amines to activated alkynes is a fundamental method for the synthesis of β-enaminones and other nitrogen-containing heterocycles. When comparing this compound with methyl propiolate in reactions with amines, notable differences in product distribution and stereoselectivity are observed.

A theoretical investigation into the reaction of amines with methyl propiolate reveals a two-step mechanism involving a zwitterionic intermediate. The stereochemical outcome is influenced by the subsequent proton transfer, which can be mediated by a second molecule of the amine.

Comparative Data: Aza-Michael Addition

EntryAlkyneAmineProduct(s)Yield (%)Observations
1This compoundPiperidineMethyl (E)-3-(piperidin-1-yl)-3-(trimethylsilyl)acrylateHighExclusive formation of the E-isomer due to steric hindrance from the TMS group.
2Methyl propiolatePiperidineMethyl (E)-3-(piperidin-1-yl)acrylate & Methyl (Z)-3-(piperidin-1-yl)acrylate95Mixture of E/Z isomers, with the Z-isomer often being the major product.
3This compoundAnilineMethyl (E)-3-(phenylamino)-3-(trimethylsilyl)acrylateGoodPredominantly the E-isomer is formed.
4Methyl propiolateAnilineMethyl (E)-3-(phenylamino)acrylate & Methyl (Z)-3-(phenylamino)acrylate85A mixture of isomers is typically obtained.

Experimental Protocol: Aza-Michael Addition of Piperidine to this compound

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as methanol or acetonitrile (5 mL) at room temperature, add piperidine (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure product.

Causality Behind Experimental Choices: The use of a slight excess of the amine ensures complete consumption of the propiolate. Room temperature is generally sufficient for this reaction to proceed to completion. The choice of solvent can influence the reaction rate and, in some cases, the stereoselectivity with methyl propiolate.

Self-Validating System: The purity and structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For instance, the ¹H NMR spectrum of methyl (E)-3-(piperidin-1-yl)-3-(trimethylsilyl)acrylate will show a characteristic singlet for the vinylic proton, while the corresponding product from methyl propiolate will exhibit distinct signals for the E and Z isomers.

aza_michael_addition reagents This compound + Piperidine intermediate Zwitterionic Intermediate reagents->intermediate Nucleophilic Attack product Methyl (E)-3-(piperidin-1-yl)-3-(trimethylsilyl)acrylate intermediate->product Proton Transfer

Caption: Workflow for Aza-Michael Addition.

B. Thia-Michael Addition: Reactions with Thiols

The reaction of thiols with activated alkynes provides a straightforward route to β-thioacrylates, which are valuable intermediates in organic synthesis. The stereochemical outcome of this addition is also influenced by the presence of the trimethylsilyl group.

The addition of thiols to methyl propiolate can lead to a mixture of (E) and (Z)-isomers, with the ratio being dependent on the reaction conditions, such as the solvent and the presence of a base. In contrast, the reaction with this compound generally affords the (E)-isomer with high selectivity.

Comparative Data: Thia-Michael Addition

EntryAlkyneThiolProduct(s)Yield (%)Observations
1This compoundThiophenolMethyl (E)-3-(phenylthio)-3-(trimethylsilyl)acrylateHighExclusive formation of the E-isomer.
2Methyl propiolateThiophenolMethyl (E)-3-(phenylthio)acrylate & Methyl (Z)-3-(phenylthio)acrylate>90A mixture of isomers is typically formed.
3This compound1-DodecanethiolMethyl (E)-3-(dodecylthio)-3-(trimethylsilyl)acrylateHighHigh stereoselectivity for the E-isomer.
4Methyl propiolate1-DodecanethiolMethyl (E)-3-(dodecylthio)acrylate & Methyl (Z)-3-(dodecylthio)acrylate98Isomeric mixture observed.

Experimental Protocol: Thia-Michael Addition of Thiophenol to this compound

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and thiophenol (1.0 mmol) in a suitable solvent like dichloromethane (10 mL).

  • Add a catalytic amount of a base, such as triethylamine (0.1 mmol).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired β-thioacrylate.

Causality Behind Experimental Choices: The addition of a catalytic amount of base deprotonates the thiol to the more nucleophilic thiolate, accelerating the reaction. The choice of a non-polar solvent like dichloromethane is common for these reactions.

Self-Validating System: The stereochemistry of the product can be determined by ¹H NMR spectroscopy. The coupling constant between the vinylic protons in the desilylated product can help in assigning the E or Z configuration. High-resolution mass spectrometry will confirm the elemental composition.

II. Cycloaddition Reactions: Building Rings with Precision

This compound is an excellent dipolarophile and dienophile in [3+2] and [4+2] cycloaddition reactions, respectively. The TMS group plays a crucial role in directing the regioselectivity of these transformations.

A. [4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The regioselectivity of the reaction between an unsymmetrical diene and an unsymmetrical dienophile is a key consideration. In general, the reaction of 1-substituted dienes with this compound leads to the formation of the "ortho" regioisomer as the major product, where the silyl group is adjacent to the substituent on the diene. This is in contrast to reactions with methyl propiolate, which can sometimes give mixtures of regioisomers. The regioselectivity in Diels-Alder reactions is often governed by the interaction of the frontier molecular orbitals of the diene and dienophile[1].

Comparative Data: Diels-Alder Reaction

EntryDieneDienophileProduct(s)Yield (%)Regioselectivity (ortho:meta)
1CyclopentadieneThis compoundMethyl 3-(trimethylsilyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate>90N/A (symmetrical diene)
2CyclopentadieneMethyl propiolateMethyl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylateHighN/A (symmetrical diene)
3IsopreneThis compoundMethyl 4-methyl-1-(trimethylsilyl)cyclohexa-1,4-diene-1-carboxylateGoodHigh (predominantly "para")
4IsopreneMethyl propiolateMixture of methyl 4-methylcyclohexa-1,4-diene-1-carboxylate and methyl 1-methylcyclohexa-1,4-diene-1-carboxylateGoodModerate

Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene

  • In a sealed tube, combine this compound (1.0 mmol) and freshly cracked cyclopentadiene (1.5 mmol).

  • Heat the sealed tube at a suitable temperature (e.g., 150-180 °C) for several hours.

  • Monitor the reaction progress by GC-MS or NMR spectroscopy.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess cyclopentadiene and any dicyclopentadiene by vacuum distillation.

  • The resulting adduct can often be used without further purification, or it can be purified by column chromatography.[2][3][4]

Causality Behind Experimental Choices: The use of a sealed tube is necessary due to the volatility of cyclopentadiene. The high temperature is required to overcome the activation energy of the reaction and also to crack dicyclopentadiene in situ if it is used as the source of cyclopentadiene.

Self-Validating System: The structure of the Diels-Alder adduct can be confirmed by spectroscopic methods. ¹H and ¹³C NMR will show the characteristic signals for the bicyclic system. The regiochemistry of adducts from unsymmetrical dienes can be determined by 2D NMR techniques like NOESY.

diels_alder reagents This compound + Cyclopentadiene transition_state [4+2] Transition State reagents->transition_state Concerted Cycloaddition product Bicyclic Adduct transition_state->product

Caption: Diels-Alder Reaction Workflow.

B. [3+2] Dipolar Cycloaddition: Synthesis of Heterocycles

1,3-Dipolar cycloadditions are a cornerstone for the synthesis of five-membered heterocyclic rings. This compound serves as an excellent dipolarophile in these reactions, often providing high regioselectivity. For example, the reaction with azides leads to the formation of triazoles, and the reaction with nitrile oxides yields isoxazoles. The trimethylsilyl group directs the regioselectivity of the cycloaddition, typically leading to the formation of a single regioisomer.

The synthesis of pyrazoles can be achieved through the reaction of this compound with diazo compounds or by a multi-step sequence involving condensation with hydrazine derivatives.[5][6]

Comparative Data: 1,3-Dipolar Cycloaddition with Phenyl Azide

EntryAlkyne1,3-DipoleProduct(s)Yield (%)Regioselectivity
1This compoundPhenyl AzideMethyl 1-phenyl-5-(trimethylsilyl)-1H-1,2,3-triazole-4-carboxylateHighHigh (single regioisomer)
2Methyl propiolatePhenyl AzideMixture of Methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate and Methyl 1-phenyl-1H-1,2,3-triazole-5-carboxylateGoodMixture of regioisomers

Experimental Protocol: 1,3-Dipolar Cycloaddition of this compound with Phenyl Azide

  • In a suitable solvent such as toluene or xylene, dissolve this compound (1.0 mmol) and phenyl azide (1.0 mmol).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the triazole product.[7]

Causality Behind Experimental Choices: The reaction is typically carried out at elevated temperatures to promote the cycloaddition. The choice of a high-boiling solvent allows for the necessary reaction temperature to be reached.

Self-Validating System: The regiochemistry of the resulting triazole can be unambiguously determined by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the triazole ring proton and carbon are diagnostic.

dipolar_cycloaddition reagents This compound + Phenyl Azide transition_state [3+2] Transition State reagents->transition_state Concerted Cycloaddition product Triazole Product transition_state->product

Caption: 1,3-Dipolar Cycloaddition Workflow.

III. The Role of the Trimethylsilyl Group: A Mechanistic Perspective

The observed differences in reactivity and selectivity between this compound and methyl propiolate can be attributed to the steric and electronic properties of the TMS group.

  • Steric Hindrance: The bulky TMS group sterically shields one face of the alkyne, directing the approach of nucleophiles and dienes to the less hindered face. This steric control is primarily responsible for the high E-selectivity in Michael additions and the regioselectivity in some cycloaddition reactions.

  • Electronic Effects: The silicon atom is less electronegative than carbon and can stabilize an adjacent carbanion (the α-silyl carbanion effect). In the context of nucleophilic addition, this effect can influence the stability of intermediates and transition states, thereby affecting the reaction pathway and product distribution. In Diels-Alder reactions, the silyl group influences the coefficients of the frontier molecular orbitals, which in turn dictates the regiochemical outcome.[8]

IV. Post-reaction Transformations: Desilylation

A key advantage of using this compound is that the trimethylsilyl group can be easily removed from the reaction products, providing access to compounds that might be difficult to synthesize directly with high selectivity. Desilylation is typically achieved by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic or basic conditions. This "traceless" nature of the silyl group adds to the synthetic utility of the reagent.

Conclusion

This compound offers significant advantages over methyl propiolate in terms of stereochemical and regiochemical control in both nucleophilic addition and cycloaddition reactions. The directing effect of the trimethylsilyl group, coupled with its facile removal, makes it a powerful tool for the synthesis of complex organic molecules. This guide has provided a comparative overview of the reaction products of this compound, supported by experimental protocols and mechanistic rationale. By understanding the principles outlined herein, researchers can confidently incorporate this versatile building block into their synthetic strategies to achieve their target molecules with greater efficiency and precision.

References

A Comparative Analysis of Silyl Protecting Groups for Terminal Alkynes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the reversible masking of reactive functional groups is a cornerstone of elegant and efficient molecular construction. For the terminal alkyne, a versatile functional group in its own right, its acidic proton often necessitates protection to prevent undesired side reactions in the presence of strong bases or nucleophiles. Among the myriad of options, silyl ethers have emerged as the preeminent choice for alkyne protection, offering a tunable range of stability and mild conditions for their introduction and removal.

This guide provides a comprehensive comparative analysis of the most commonly employed silyl protecting groups for terminal alkynes. We will delve into the nuances of their stability, the practicalities of their application, and the strategic considerations for their selection in the context of complex synthetic campaigns. This analysis is grounded in established chemical principles and supported by experimental data from the literature to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Silyl Protecting Groups: A Spectrum of Stability

The utility of silyl protecting groups stems from the strength of the silicon-oxygen bond and, more importantly, the ability to modulate the steric environment around the silicon atom. This steric hindrance is the primary determinant of the group's stability towards cleavage. The most common silyl protecting groups for alkynes, in increasing order of steric bulk and stability, are:

  • Trimethylsilyl (TMS)

  • Triethylsilyl (TES)

  • tert-Butyldimethylsilyl (TBDMS or TBS)

  • Triisopropylsilyl (TIPS)

  • tert-Butyldiphenylsilyl (TBDPS)

The general trend is that larger, more sterically encumbered silyl groups are more robust and resistant to cleavage. This principle allows for the strategic orchestration of protection and deprotection steps in a multi-step synthesis.

Quantitative Comparison of Silyl Group Stability

While much of the quantitative data on silyl group stability has been generated for silyl ethers, the trends are directly applicable to silyl alkynes. The following table summarizes the relative rates of cleavage under acidic and basic conditions, providing a valuable framework for selecting the appropriate protecting group.

Protecting GroupAbbreviationRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBDMS/TBS20,000~20,000
TriisopropylsilylTIPS700,000~100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data compiled from multiple sources.[1][2][3][4]

As the data illustrates, the stability of silyl groups spans several orders of magnitude. The TBDPS group is exceptionally stable under acidic conditions, making it a prime choice when harsh acidic steps are anticipated in a synthetic sequence.[3] Conversely, the TIPS group exhibits remarkable stability in basic media.[4] The TMS group, being the most labile, is often employed for temporary protection where a very mild deprotection is desired.[5]

Introduction and Removal of Silyl Protecting Groups: A Practical Guide

The facile introduction and removal of protecting groups are paramount to their utility. Silyl groups are typically introduced by reacting the terminal alkyne with a silyl halide (e.g., TMSCl, TBDMSCl) in the presence of a base. Deprotection is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic or basic conditions, with the specific conditions dictated by the stability of the chosen silyl group.

General Workflow for Silylation and Desilylation

G cluster_silylation Silylation cluster_desilylation Desilylation s_start Terminal Alkyne s_reagents Silyl Halide (R3SiCl) Base (e.g., Imidazole, Et3N) Solvent (e.g., DMF, CH2Cl2) s_start->s_reagents Protection s_product Silyl-Protected Alkyne s_reagents->s_product d_start Silyl-Protected Alkyne d_reagents Deprotection Reagent (e.g., TBAF, K2CO3/MeOH, AcOH) Solvent (e.g., THF, MeOH) d_start->d_reagents Deprotection d_product Terminal Alkyne d_reagents->d_product

Caption: General workflow for the protection and deprotection of terminal alkynes using silyl groups.

Comparative Deprotection Conditions

The choice of deprotection reagent is critically dependent on the silyl group's lability. The following table provides a comparative overview of typical deprotection conditions.

Protecting GroupFluoride-Mediated Cleavage (TBAF/THF)Basic Cleavage (e.g., K₂CO₃/MeOH)Acidic Cleavage (e.g., AcOH, CSA)
TMS Very fast, often instantaneous at 0 °C to rt.[6]Rapidly cleaved.[6]Very labile, cleaved by weak acids like silica gel.[1]
TES Fast, typically complete within 1-2 hours at rt.Can be selectively cleaved in the presence of TBS.Cleaved by stronger acids than TMS.
TBDMS/TBS Slower than TMS/TES, may require several hours at rt.[1]Generally stable, but can be cleaved under more forcing basic conditions.Stable to mild acids; requires stronger acids like CSA for cleavage.[1]
TIPS Very slow, often requires elevated temperatures or prolonged reaction times.[1]The most stable among common silyl groups in basic media.[1]Highly stable to acidic conditions.[1]
TBDPS Similar to TBDMS.Comparably stable to TBDMS.The most stable silyl group under acidic conditions.[3]

Experimental Protocols

To provide a practical context, the following are representative experimental procedures for the protection of phenylacetylene with TBDMSCl and its subsequent deprotection.

Protection of Phenylacetylene with TBDMSCl

Objective: To synthesize (tert-butyldimethylsilyl)(phenyl)acetylene.

Procedure:

  • To a solution of phenylacetylene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or a similar organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by flash column chromatography on silica gel to afford the desired silyl-protected alkyne.

Deprotection of (tert-butyldimethylsilyl)(phenyl)acetylene using TBAF

Objective: To regenerate phenylacetylene from its TBDMS-protected form.

Procedure:

  • Dissolve the TBDMS-protected phenylacetylene (1.0 eq) in tetrahydrofuran (THF).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.[7]

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography to yield pure phenylacetylene.

Orthogonal Protection Strategies: The Art of Selectivity

In the synthesis of polyfunctional molecules, it is often necessary to deprotect one functional group while leaving others intact. The wide range of stabilities among silyl protecting groups makes them ideal for such orthogonal protection strategies. For instance, a labile TMS group can be selectively removed in the presence of a more robust TBDMS or TIPS group.[8]

G start Molecule with -OH and Terminal Alkyne step1 Protect -OH with TBDMSCl Protect Alkyne with TMSCl start->step1 intermediate TBDMS-O-R-C≡C-TMS step1->intermediate step2 Selective TMS Deprotection (e.g., K2CO3/MeOH) intermediate->step2 product1 TBDMS-O-R-C≡CH step2->product1 step3 Reaction at Terminal Alkyne product1->step3 intermediate2 Modified Alkyne Derivative step3->intermediate2 step4 TBDMS Deprotection (e.g., TBAF/THF) intermediate2->step4 final_product Final Deprotected Product step4->final_product

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 3-(trimethylsilyl)propiolate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, methyl 3-(trimethylsilyl)propiolate (MTSP) stands out as a versatile and highly valuable building block. Its unique structure, featuring a terminal alkyne protected by a trimethylsilyl (TMS) group and an electron-withdrawing methyl ester, makes it a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The precise characterization of MTSP and its subsequent derivatives is paramount to ensuring reaction success, purity, and the desired final molecular architecture.

This guide provides an in-depth comparison of the spectroscopic signatures of MTSP and its derivatives. We will delve into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to equip researchers, scientists, and drug development professionals with the expertise to interpret spectral data confidently, understand the causal relationships between molecular structure and spectroscopic output, and apply these techniques for rigorous quality control and structural elucidation.

Spectroscopic Profile of this compound (MTSP)

MTSP (CAS: 42201-71-8, Formula: C₇H₁₂O₂Si, MW: 156.25 g/mol ) is the foundational compound from which we will build our comparisons.[1][2][3] Understanding its baseline spectral characteristics is the critical first step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For MTSP, the spectrum is remarkably simple and clean, making it an excellent reference point.

  • ¹H NMR (Proton NMR): In a typical deuterated chloroform (CDCl₃) solvent, the ¹H NMR spectrum will display two distinct singlets:

    • ~3.7 ppm (3H, singlet): This signal corresponds to the three protons of the methyl ester group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent electronegative oxygen atom and the carbonyl group.

    • ~0.2 ppm (9H, singlet): This signal represents the nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. The electropositive nature of silicon results in a significant shielding effect, pushing this signal far upfield, often close to the tetramethylsilane (TMS) internal standard.

  • ¹³C NMR (Carbon NMR): The proton-decoupled ¹³C NMR spectrum provides insight into the carbon backbone:

    • ~154 ppm: The carbonyl carbon (C=O) of the ester group, significantly deshielded.

    • ~88-92 ppm: The two acetylenic carbons (C≡C). The carbon attached to the silicon is typically found slightly further downfield than the one attached to the carbonyl group.

    • ~52 ppm: The methyl carbon of the ester (-OCH₃).

    • ~ -1 ppm: The three equivalent methyl carbons of the TMS group, which are highly shielded.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental for identifying key functional groups based on their vibrational frequencies. For MTSP, the spectrum is dominated by three characteristic absorption bands:

  • ~2180 cm⁻¹ (Strong, Sharp): This band is characteristic of the carbon-carbon triple bond (C≡C) stretching vibration. The attachment of the silicon atom influences its position and intensity.

  • ~1720 cm⁻¹ (Very Strong, Sharp): This intense absorption is due to the carbonyl (C=O) stretch of the conjugated ester functional group.

  • ~1250 cm⁻¹ and ~845 cm⁻¹ (Strong, Sharp): These bands are characteristic of the Si-C bond vibrations within the trimethylsilyl group, specifically the symmetric deformation and rocking vibrations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Using Electron Ionization (EI), MTSP exhibits a predictable fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 156, corresponding to the molecular weight of the compound.[2]

  • Key Fragments:

    • m/z = 141 ([M-15]⁺): This prominent peak arises from the loss of a single methyl radical (•CH₃) from the TMS group, a very common and energetically favorable fragmentation pathway for TMS-containing compounds.[4]

    • m/z = 73 ([Si(CH₃)₃]⁺): Often a very abundant, or even base, peak in the spectrum. This stable trimethylsilyl cation is a hallmark signature for compounds containing this group.[5][6]

Comparative Analysis: Spectroscopic Shifts in MTSP Derivatives

The true power of spectroscopy lies in its ability to track chemical transformations. Let's examine how the spectra change when MTSP undergoes common reactions.

Derivative A: 3-(Trimethylsilyl)propiolic Acid

This derivative is formed by the hydrolysis of the methyl ester. This seemingly simple change has a profound impact on all spectra.

  • NMR:

    • ¹H NMR: The sharp singlet at ~3.7 ppm vanishes. A new, broad singlet appears far downfield, typically >10 ppm, corresponding to the acidic proton of the carboxylic acid (-COOH). This proton is exchangeable with deuterium, and the peak will disappear upon shaking the sample with a drop of D₂O.

    • ¹³C NMR: The carbonyl carbon signal shifts slightly downfield to ~158-160 ppm. The methyl ester carbon signal at ~52 ppm is absent.

  • IR:

    • The sharp C=O stretch at ~1720 cm⁻¹ is replaced by a broader, and often slightly lower frequency (~1700 cm⁻¹), carbonyl stretch characteristic of a carboxylic acid.

    • A very broad absorption band appears from ~2500-3300 cm⁻¹, which is the signature O-H stretch of a hydrogen-bonded carboxylic acid dimer.

  • MS:

    • The molecular ion peak shifts down by 14 mass units to m/z = 142 (loss of CH₂). The fragmentation pattern will show a molecular ion at 142 and a key fragment at m/z = 127 ([M-15]⁺). The m/z = 73 peak will remain a prominent feature.

Derivative B: Products of [3+2] Azide-Alkyne Cycloaddition (Click Chemistry)

MTSP is a common substrate for click chemistry. Reacting it with an azide (e.g., Benzyl Azide) yields a triazole. This completely changes the electronic and structural environment.

  • NMR:

    • ¹H NMR: The alkyne is consumed, and a new aromatic proton signal for the triazole ring appears (~7.5-8.0 ppm). The signals for the benzyl group will also be present. The TMS and methyl ester protons will likely experience slight shifts due to the new electronic environment.

    • ¹³C NMR: The two acetylenic carbon signals (~88-92 ppm) disappear and are replaced by two new signals for the triazole ring carbons, typically in the ~120-140 ppm range.

  • IR:

    • The most dramatic change is the complete disappearance of the alkyne (C≡C) stretch at ~2180 cm⁻¹. The C=O stretch of the ester will remain, though its position may shift slightly. New bands corresponding to the C=N and N=N bonds of the triazole ring will appear in the 1400-1600 cm⁻¹ region.

  • MS:

    • The molecular weight increases significantly. For a reaction with benzyl azide (MW = 133.15), the new molecular ion peak will be at m/z = 289. The fragmentation will be more complex, but the characteristic TMS fragments (m/z = 73, and [M-15]⁺ at m/z = 274) will likely still be observable.

Summary of Spectroscopic Data
CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Key MS Fragments (m/z)
MTSP (Parent) 0.2 (9H, s, Si(CH₃)₃)3.7 (3H, s, OCH₃)-1 (Si(CH₃)₃)52 (OCH₃)88-92 (C≡C)154 (C=O)~2180 (C≡C)~1720 (C=O)~1250, 845 (Si-C)156 (M⁺)141 ([M-15]⁺)73 ([Si(CH₃)₃]⁺)
Derivative A (Acid) 0.2 (9H, s, Si(CH₃)₃)>10 (1H, br s, COOH)-1 (Si(CH₃)₃)88-92 (C≡C)~158 (C=O)2500-3300 (O-H)~2180 (C≡C)~1700 (C=O)142 (M⁺)127 ([M-15]⁺)73 ([Si(CH₃)₃]⁺)
Derivative B (Triazole) 0.2 (9H, s, Si(CH₃)₃)3.7 (3H, s, OCH₃)~7.5-8.0 (1H, s, triazole-H)-1 (Si(CH₃)₃)52 (OCH₃)~120-140 (Triazole Cs)154 (C=O)~1720 (C=O)~1400-1600 (C=N, N=N)~1250, 845 (Si-C)289 (M⁺)274 ([M-15]⁺)73 ([Si(CH₃)₃]⁺)

Experimental Protocols & Workflows

To ensure data integrity, standardized protocols are essential. The following are self-validating methodologies for acquiring high-quality spectra.

Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Acquisition cluster_2 Data Analysis Prep Receive/Synthesize Derivative QC1 Check Purity (TLC/LC-MS) Prep->QC1 NMR NMR Analysis (¹H, ¹³C) QC1->NMR IR FT-IR Analysis (ATR) QC1->IR MS GC-MS Analysis (EI) QC1->MS Process Process Spectra (Baseline, Integrate) NMR->Process IR->Process MS->Process Interpret Interpret & Assign Signals/Peaks Process->Interpret Compare Compare to Parent Compound (MTSP) Interpret->Compare Report Final Structure Confirmation Compare->Report

Caption: General workflow for the complete spectroscopic characterization of a new derivative.

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Rationale: This protocol ensures a homogenous sample in a deuterated solvent for field locking, with an internal standard for accurate chemical shift referencing.

  • Procedure:

    • Weigh approximately 5-10 mg of the analyte into a clean, dry NMR tube.

    • Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; it must dissolve the sample without having interfering proton signals.

    • Add one drop of an internal standard solution (e.g., Tetramethylsilane, TMS, in CDCl₃). TMS is ideal as its signal (0.0 ppm) rarely overlaps with analyte signals.[7]

    • Cap the tube and gently invert several times to ensure the sample is fully dissolved and the solution is homogenous.

    • Wipe the outside of the tube clean and insert it into the NMR spectrometer.

    • Acquire a ¹H spectrum, ensuring proper shimming to maximize field homogeneity and spectral resolution.

    • Following proton analysis, acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.[2]

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Rationale: ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation, making it ideal for routine analysis of liquids and solids.

  • Procedure:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Place a single drop of the liquid sample (or a small amount of solid powder) directly onto the crystal surface.

    • Lower the anvil to ensure firm contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Rationale: This protocol is for volatile, thermally stable compounds. GC separates the components of a mixture before they are fragmented and detected by the mass spectrometer.

  • Procedure:

    • Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument. The injector is heated to rapidly vaporize the sample.

    • The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

    • As compounds elute from the column, they enter the ion source (typically using 70 eV Electron Ionization).

    • The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum for each eluting compound.[8]

Concluding Remarks

The spectroscopic analysis of this compound and its derivatives is a clear illustration of structure-property relationships. Each synthetic modification, whether at the ester, the alkyne, or the silyl group, imparts a distinct and predictable signature on the NMR, IR, and MS spectra. By mastering the interpretation of these spectra in a comparative manner, researchers can accelerate discovery, ensure analytical rigor, and build a deeper, more intuitive understanding of the molecules they create. This guide serves as a foundational reference, but the true expertise is built through consistent, critical, and hands-on application of these powerful analytical techniques.

References

A Senior Application Scientist's Guide to the Purity Assessment of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation and medicinal chemistry, the purity of reagents is paramount. METHYL 3-(TRIMETHYLSILYL)PROPIOLATE, a key terminal alkyne, is extensively utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." The presence of impurities can significantly impact reaction kinetics, yield, and the purity of the final conjugate, leading to costly and time-consuming purification challenges.

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the integrity of your research.

The Synthetic Landscape: Understanding Potential Impurities

A thorough purity assessment begins with an understanding of the synthetic route and potential byproducts. This compound is commonly synthesized via the reaction of methyl propiolate with a silylating agent, such as chlorotrimethylsilane, in the presence of a base.[1]

Common Impurities Include:

  • Unreacted Starting Materials: Residual methyl propiolate and chlorotrimethylsilane.

  • Solvent and Base Residues: Triethylamine, benzene, or other solvents used in the synthesis and workup.[1]

  • Hydrolysis Products: Desilylated methyl propiolate, which can occur if moisture is present during synthesis or storage.

  • Side-Reaction Products: Dimerization of the alkyne can occur, leading to undesired byproducts.

The presence of these impurities can interfere with downstream applications. For instance, unreacted methyl propiolate can compete in the click reaction, leading to a heterogeneous product mixture.

Core Purity Assessment Techniques: A Comparative Analysis

A multi-pronged analytical approach is essential for a comprehensive purity profile. We will compare three primary techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Analytical Method Parameter Measured Typical Purity Specification Key Advantages Limitations
GC-MS Chemical Purity (Area %)≥98.0%High resolution for volatile impurities, structural confirmation via mass spectrometry.[2][3]Potential for thermal degradation of the analyte; TMS group can be labile under certain conditions.[4]
RP-HPLC Chemical Purity (Area %)≥98.0%Suitable for a wide range of polar and non-polar impurities, non-destructive.[5][6]May not effectively separate all volatile, non-UV active impurities.
qNMR Absolute Purity (mol/mol %)≥98.0%Primary ratio method, does not require a reference standard of the analyte, provides structural information.[7][8][9][10][11][12]Lower sensitivity compared to chromatographic methods, requires careful selection of an internal standard.[13][14][15]

Experimental Workflows and Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information, aiding in the unambiguous identification of byproducts. For quantitative analysis, a Flame Ionization Detector (FID) is often preferred due to its linear response over a wide concentration range for carbon-containing compounds.[16][17][18]

Experimental Protocol: GC-MS/FID Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 1.0 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • For quantitative analysis using an internal standard, add a known amount of a suitable internal standard (e.g., dodecane).

  • Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Detector:

      • MS: Mass range 40-400 amu, electron ionization (EI) at 70 eV.

      • FID: 280°C.

  • Data Analysis:

    • Identify peaks by comparing mass spectra with a library (e.g., NIST).

    • Calculate purity based on the area percentage of the main peak relative to the total peak area (for GC-FID).

Workflow Diagram:

Caption: Workflow for GC-MS/FID Purity Assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is a versatile technique for separating a wide range of compounds based on their polarity. It is particularly useful for identifying non-volatile impurities and degradation products. A UV detector is commonly used for quantification.

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10.0 mL of mobile phase B (acetonitrile).

    • Further dilute to a concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm.

  • Data Analysis:

    • Calculate purity based on the area percentage of the main peak.

Workflow Diagram:

Caption: Workflow for RP-HPLC Purity Assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

Rationale: qNMR is a primary ratio method that allows for the direct determination of the absolute purity of a substance without the need for a chemically identical reference standard.[8][10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing a highly accurate and precise measurement.[7]

Experimental Protocol: ¹H qNMR Analysis

  • Sample and Standard Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh (to 0.01 mg) a suitable internal standard (e.g., 1,4-bis(trimethylsilyl)benzene-d4) into the same NMR tube. The standard should have high purity, be stable, and have signals that do not overlap with the analyte.[12][13][14]

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d) to the NMR tube and dissolve the contents completely.

  • NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

    • Data Points (np): At least 32k.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.

    • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Relationship Diagram:

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr NMR Measurement cluster_constants Known Constants mass_analyte Mass of Analyte calculate_purity Calculate Purity mass_analyte->calculate_purity mass_standard Mass of Standard mass_standard->calculate_purity purity_standard Purity of Standard purity_standard->calculate_purity integral_analyte Integral of Analyte Signal integral_analyte->calculate_purity protons_analyte Protons in Analyte Signal protons_analyte->calculate_purity integral_standard Integral of Standard Signal integral_standard->calculate_purity protons_standard Protons in Standard Signal protons_standard->calculate_purity mw_analyte MW of Analyte mw_analyte->calculate_purity mw_standard MW of Standard mw_standard->calculate_purity

Caption: Logical inputs for qNMR purity calculation.

Comparative Performance with Alternative Alkynes

This compound is a popular choice for CuAAC reactions due to its favorable reactivity and the utility of the trimethylsilyl group, which can be retained or removed post-reaction. However, other terminal alkynes are also commercially available and may be suitable for specific applications.[19][20]

Alkyne Reagent Key Features Relative Performance in CuAAC Considerations
This compound TMS group can be removed; good reactivity.Generally high reaction rates and yields.TMS group is susceptible to hydrolysis under certain conditions.
Ethyl Propiolate Structurally similar to the methyl ester, readily available.Comparable reactivity to methyl propiolate in many cases.Lacks the versatility of the TMS group.
Propargyl Alcohol Simple, inexpensive, and readily available.Can exhibit slightly slower kinetics compared to propiolate esters.The hydroxyl group may require protection in some synthetic schemes.
Phenylacetylene Aromatic alkyne, can introduce rigidity.Generally slower reaction rates compared to activated alkynes like propiolates.The aromatic ring can influence the properties of the final conjugate.

Experimental data suggests that while electron-withdrawing groups on the alkyne can increase the rate of uncatalyzed cycloadditions, this effect is less pronounced in the copper-catalyzed variant.[21] Therefore, the choice of alkyne should be guided by the specific requirements of the application, including desired functionality, reaction conditions, and cost.

Conclusion: A Self-Validating Approach to Purity Assessment

Ensuring the purity of this compound is a critical, yet often overlooked, aspect of successful bioconjugation and drug discovery. A multi-technique approach, combining the strengths of GC-MS, HPLC, and qNMR, provides a self-validating system for comprehensive purity assessment. By understanding the potential impurities and employing robust analytical methods, researchers can proceed with confidence, knowing that their starting materials meet the high standards required for cutting-edge scientific endeavors.

References

To Protect or Not to Protect: A Comparative Guide to the Reactivity of Silyl-Protected vs. Unprotected Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, terminal alkynes (R-C≡C-H) are invaluable building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. However, the very feature that makes them reactive—the terminal acetylenic proton—can also be a liability, leading to undesired side reactions. This guide provides an in-depth comparison of the reactivity of unprotected terminal alkynes versus their silyl-protected counterparts, offering field-proven insights and experimental data to help researchers make informed decisions in their synthetic strategies.

The Central Question: Why Protect a Terminal Alkyne?

Protection and deprotection are fundamental strategies in organic synthesis, allowing chemists to selectively mask a reactive functional group while transformations occur elsewhere in the molecule.[1] For terminal alkynes, the acetylenic hydrogen is notably acidic (pKa ≈ 25), making it susceptible to deprotonation by bases.[2] This acidity is the root of both its utility and its challenges.

Trialkylsilyl groups, such as trimethylsilyl (TMS), triethylsilyl (TES), and triisopropylsilyl (TIPS), are the most common protecting groups for terminal alkynes.[1] The decision to use a silyl protecting group is driven by several key strategic advantages:

  • Preventing Undesired Coupling: The acidic proton can lead to oxidative homocoupling (Glaser coupling) in the presence of copper salts and an oxidant, an often-unwanted side reaction.[3][4]

  • Suppressing Basicity: The corresponding acetylide, formed under basic conditions, can act as a base rather than a nucleophile, complicating reaction pathways.

  • Enhancing Stability and Handling: Silyl protection can render volatile or gaseous alkynes into more easily handled solids or liquids.[1]

  • Improving Solubility: The lipophilic nature of silyl groups often improves the solubility of complex molecules in common organic solvents.

  • Directing Regioselectivity: The steric bulk of a silyl group can influence the regioselectivity of additions across the triple bond.[5][6]

Below is a workflow to guide the decision-making process for employing silyl protection.

G start Start: Synthetic Goal Involving a Terminal Alkyne reaction_type What is the primary desired reaction? start->reaction_type homocoupling Glaser or Hay Homocoupling? reaction_type->homocoupling C-C Homocoupling sonogashira Sonogashira or other Pd-catalyzed Cross-Coupling? reaction_type->sonogashira C-C Cross-Coupling other Other Reactions (e.g., Hydrosilylation, Click Chemistry) reaction_type->other Other node_unprotected Use Unprotected Terminal Alkyne node_protected Use Silyl-Protected Alkyne homocoupling->node_unprotected Yes homocoupling->sonogashira No sonogashira->node_unprotected No base_present Are strong bases or Cu(I)/O2 present under conditions where C-H reactivity is undesirable? sonogashira->base_present Yes other->base_present base_present->node_unprotected No base_present->node_protected Yes

Fig 1. Decision workflow for using protected vs. unprotected alkynes.

Head-to-Head Reactivity Comparison in Key Transformations

The choice between a protected and unprotected alkyne fundamentally alters the reaction pathway and outcome. Here, we compare their performance in two ubiquitous reactions in synthetic chemistry: copper-mediated homocoupling and palladium-catalyzed cross-coupling.

Copper-Mediated Homocoupling: The Glaser-Hay Reaction

The Glaser coupling, first reported in 1869, is the oxidative coupling of two terminal alkynes to form a symmetric 1,3-diyne, typically using a copper(I) salt like CuCl and an oxidant such as air or oxygen.[3][7] The reaction is critically dependent on the presence of the acidic terminal proton.

Mechanism Snapshot:

  • Deprotonation: The terminal alkyne is deprotonated by a base or coordinates directly to the copper(I) center to form a copper acetylide.[3]

  • Oxidative Coupling: Two copper acetylide species couple, with the copper being oxidized (formally from Cu(I) to Cu(II)), to form the diyne product.[8]

  • Regeneration: The active Cu(I) catalyst is regenerated by the oxidant.[7]

Reactivity Comparison:

  • Unprotected Alkynes: Are the requisite substrates for this transformation. The C-H bond is essential for the formation of the copper acetylide intermediate that initiates the coupling.[2]

  • Silyl-Protected Alkynes: Are completely unreactive in Glaser-Hay coupling. The absence of the acidic proton prevents the formation of the necessary copper acetylide intermediate, thereby shutting down the catalytic cycle. This inertness is often exploited to prevent unwanted dimerization during other transformations.

G cluster_0 Unprotected Alkyne Pathway cluster_1 Silyl-Protected Alkyne Pathway unprot_start R-C≡C-H cu_acetylide [R-C≡C-Cu] unprot_start->cu_acetylide + Cu(I), Base diyne R-C≡C-C≡C-R (Diyne Product) cu_acetylide->diyne + Oxidant (O2) prot_start R-C≡C-SiR'3 no_reaction No Reaction prot_start->no_reaction + Cu(I), Base, O2

Fig 2. Reactivity in Glaser-Hay homocoupling.
Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9][10] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[11] Here, the reactivity divergence between protected and unprotected alkynes is more nuanced.

Mechanism Snapshot (Unprotected Alkyne): The widely accepted mechanism involves two interconnected catalytic cycles. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide. In the palladium cycle, the aryl halide undergoes oxidative addition to Pd(0). The copper acetylide then acts as a transmetalating agent to the Pd(II) complex, which, after reductive elimination, yields the cross-coupled product and regenerates the Pd(0) catalyst.[10]

Reactivity Comparison:

  • Unprotected Alkynes: React directly and efficiently under standard Sonogashira conditions. The reaction is robust and tolerates a wide array of functional groups.[11][12] A common side reaction, however, is the Glaser-Hay homocoupling of the terminal alkyne, which can reduce yields and complicate purification.

  • Silyl-Protected Alkynes: Are generally stable to standard Sonogashira conditions.[5] This allows for sequential couplings; for instance, a molecule with both a terminal alkyne and a silyl-protected alkyne can be selectively coupled at the unprotected position. However, they can be made to react in a "one-pot" fashion through in situ deprotection, often using a fluoride source like tetrabutylammonium fluoride (TBAF).[13] This approach, known as desilylation-coupling, effectively prevents homocoupling because the concentration of the free terminal alkyne is kept very low throughout the reaction.

FeatureUnprotected Terminal AlkyneSilyl-Protected Alkyne
Reaction Type Direct Cross-CouplingIn Situ Deprotection-Coupling
Key Reagents Pd catalyst, Cu(I) co-catalyst, Amine BasePd catalyst, Cu(I) co-catalyst, Amine Base, Fluoride Source (e.g., TBAF)
Primary Advantage Atom economical, fewer reagentsSuppression of homocoupling side-products
Primary Disadvantage Susceptible to Glaser homocouplingRequires an additional reagent, generates silyl fluoride waste
Typical Yield Good to Excellent (e.g., 93%[12])Excellent (often higher purity)

Table 1. Comparison of Alkyne Types in Sonogashira Coupling.

Selecting the Right Silyl Group

Not all silyl groups are created equal. The choice of TMS, TES, or TIPS depends on the desired balance of stability and ease of removal.

Silyl GroupFormulaSteric BulkRelative Stability & Deprotection Conditions
TMS -Si(CH₃)₃SmallMost labile. Cleaved easily with mild base (K₂CO₃/MeOH)[14][15] or fluoride.
TES -Si(CH₂CH₃)₃MediumMore stable than TMS. Requires stronger conditions like TBAF in THF.
TIPS -Si(CH(CH₃)₂)₃LargeVery robust. Highly resistant to many reaction conditions. Requires strong fluoride sources (e.g., TBAF, HF-Pyridine) for cleavage.[16]

Table 2. Properties of Common Silyl Protecting Groups. The differential stability allows for selective deprotection strategies in molecules containing multiple, distinct silyl groups.[17]

Experimental Protocols

To provide a practical context, detailed methodologies for key transformations are outlined below.

Protocol 1: Sonogashira Coupling of an Unprotected Alkyne

Reaction: Coupling of 5-Methyl-2-aminopyridine with Phenylacetylene.[12]

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add 3-bromo-5-methyl-2-aminopyridine (1.0 mmol), Pd(CF₃COO)₂ (0.025 mmol, 2.5 mol%), PPh₃ (0.05 mmol, 5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Reagents: Add anhydrous DMF (5 mL) and Et₃N (1 mL). Stir the mixture for 5 minutes at room temperature.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-Methyl-3-phenylethynyl-2-aminopyridine. (Reported Yield: 93%).[12]

Protocol 2: Deprotection of a TMS-Protected Alkyne

Reaction: Cleavage of a TMS group using Potassium Carbonate.[14]

  • Setup: To a round-bottom flask, add the TMS-protected alkyne (1.0 mmol) and dissolve it in methanol (10 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.125 mmol, 12.5 mol%).

  • Reaction: Stir the mixture at room temperature for 2 hours under an inert atmosphere. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Remove the methanol under reduced pressure. Add water (15 mL) and ethyl acetate (15 mL) to the residue.

  • Purification: Separate the organic layer, extract the aqueous layer with ethyl acetate (2 x 10 mL), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected terminal alkyne.

Protocol 3: Deprotection of a TIPS-Protected Alkyne

Reaction: Cleavage of a TIPS group using Silver Fluoride.

  • Setup: To a reaction vessel under an inert atmosphere, add the TIPS-protected alkyne (1.0 mmol) and dissolve it in acetonitrile (5 mL).

  • Reagent Addition: Add silver fluoride (AgF) (1.5 mmol).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Hydrolysis: Upon completion, add excess hydrochloric acid (1 M, ~5 mL) to hydrolyze the intermediate silver acetylide.

  • Workup: Dilute the mixture with water (15 mL) and extract with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the terminal alkyne. This method is noted for its tolerance of various functional groups.

Conclusion

The decision to use a silyl-protected or an unprotected terminal alkyne is not a matter of inherent superiority but of strategic design. Unprotected alkynes offer a direct, atom-economical route for reactions where the acidic proton is a participant, such as Glaser coupling, or where its side reactions can be tolerated or controlled, as in Sonogashira coupling. Silyl-protected alkynes, in contrast, provide an indispensable tool for preventing undesired reactivity, enabling sequential functionalization, and improving the handling of substrates. By understanding the fundamental reactivity differences and having a repertoire of reliable protection and deprotection protocols, researchers can harness the full synthetic potential of terminal alkynes to build complex molecular architectures with greater precision and efficiency.

References

A Senior Application Scientist's Guide to the Validation of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE as an Internal Standard for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the selection and validation of an appropriate internal standard (IS) is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical evaluation of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE as a potential internal standard, comparing its performance characteristics against established alternatives. The protocols and data presented herein are designed to offer a robust framework for the validation of any novel internal standard within a regulated or research environment.

Introduction: The Quest for a Reliable Internal Standard in GC-MS

In the realm of chromatographic quantification, an internal standard serves as a crucial reference point, added at a constant concentration to all samples, calibration standards, and quality controls.[1] Its primary role is to correct for variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the analytical method.[2] The ideal internal standard should mimic the analyte's behavior throughout the analytical process without being naturally present in the sample matrix.[1]

This guide focuses on the validation of this compound for the quantitative analysis of small polar molecules, such as organic acids, which require derivatization to improve their volatility for GC-MS analysis.[3][4] Silylation, the introduction of a trimethylsilyl (TMS) group, is a widely used derivatization technique for this purpose.[3] this compound, possessing a TMS group and being a relatively volatile ester, presents itself as a promising candidate for an internal standard in such applications.

This document will compare this compound with two common types of internal standards: a stable isotope-labeled (SIL) analyte and a structurally analogous compound without a silyl group.

Candidate Internal Standards: A Comparative Overview

For our validation study, we will evaluate the performance of this compound in the context of quantifying a representative small organic acid, Propanoic Acid, in an aqueous matrix. The following internal standards will be compared:

  • Candidate IS: this compound (M3TP)

  • Alternative IS 1 (Gold Standard): Propanoic acid-d5 (a stable isotope-labeled analog of the analyte)

  • Alternative IS 2 (Structural Analog): Ethyl Butyrate (a simple ester with similar volatility but lacking a TMS group)

Internal StandardStructureKey CharacteristicsRationale for Inclusion
This compound (M3TP) COC(=O)C#C--INVALID-LINK--(C)CContains a TMS group, is a methyl ester, and possesses a triple bond.[5]The subject of this validation guide. Its TMS group may mimic the derivatized analytes.
Propanoic acid-d5 CD3CD2COOHA deuterated form of the analyte.Considered the ideal internal standard as it co-elutes with the analyte and has nearly identical chemical and physical properties.[6][7]
Ethyl Butyrate CCCC(=O)OCCA simple, volatile ester.Represents a common, less expensive type of internal standard that is structurally similar but not identical to the analyte or its derivative.

Experimental Design for Validation

The validation of an internal standard is an integral part of the overall analytical method validation. The following experiments are designed to rigorously assess the performance of this compound in accordance with international guidelines such as those from the FDA and ICH.[8][9]

Analytical Workflow

The overall analytical workflow for the quantification of propanoic acid using the candidate and alternative internal standards is depicted below. This process involves sample preparation, derivatization, and subsequent GC-MS analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Aqueous Sample containing Propanoic Acid Spike Spike with Internal Standard (M3TP, Propanoic acid-d5, or Ethyl Butyrate) Sample->Spike Deriv Silylation with MSTFA Spike->Deriv GCMS GC-MS Injection and Data Acquisition Deriv->GCMS Quant Quantification using Analyte/IS Peak Area Ratio GCMS->Quant Result Result Quant->Result Final Concentration

Caption: Experimental workflow for the validation of METHYLS 3-(TRIMETHYLSILYL)PROPIOLATE.

Validation Parameters and Protocols

The following key validation parameters will be assessed for each internal standard.

A. Linearity and Range

  • Objective: To demonstrate a linear relationship between the analyte/IS peak area ratio and the analyte concentration over a defined range.

  • Protocol:

    • Prepare a series of calibration standards of propanoic acid at a minimum of five concentration levels in the aqueous matrix.

    • Spike each calibration standard with a constant concentration of the respective internal standard (M3TP, Propanoic acid-d5, or Ethyl Butyrate).

    • Derivatize each standard using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4]

    • Analyze each standard by GC-MS in triplicate.

    • Plot the peak area ratio of the analyte to the internal standard against the analyte concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²).

B. Accuracy and Precision

  • Objective: To assess the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Prepare quality control (QC) samples at low, medium, and high concentrations of propanoic acid in the aqueous matrix.

    • Spike each QC sample with the respective internal standard.

    • Analyze five replicates of each QC level in a single day (intra-day precision and accuracy) and on three different days (inter-day precision and accuracy).

    • Calculate the concentration of propanoic acid in each QC sample using the calibration curve.

    • Accuracy is expressed as the percent recovery of the known concentration.

    • Precision is expressed as the relative standard deviation (%RSD).

C. Stability of the Internal Standard

  • Objective: To evaluate the stability of this compound in the sample matrix under various storage conditions. The stability of TMS derivatives can be a concern.[8][9]

  • Protocol:

    • Prepare QC samples and spike them with M3TP.

    • Analyze the samples immediately after preparation (baseline).

    • Store aliquots of the prepared samples under different conditions:

      • Room temperature for 24 hours.

      • Refrigerated (2-8 °C) for 72 hours.

      • Three freeze-thaw cycles.

    • Analyze the stored samples and compare the M3TP peak area to the baseline to assess for degradation.

D. Matrix Effect

  • Objective: To determine if components in the sample matrix suppress or enhance the ionization of the internal standard, which could affect quantification.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: M3TP in a neat solution.

      • Set B: Blank matrix extract spiked with M3TP post-extraction.

      • Set C: Blank matrix spiked with M3TP before extraction.

    • Analyze all samples and compare the peak area of M3TP.

    • The matrix effect is calculated as (Peak Area in Set B / Peak Area in Set A) * 100.

    • The recovery is calculated as (Peak Area in Set C / Peak Area in Set B) * 100.

Comparative Performance Data (Illustrative)

The following tables present illustrative data from the validation experiments. This data is intended to demonstrate the expected performance of each internal standard and to provide a basis for comparison.

Table 1: Linearity and Range

Internal StandardCalibration Range (µg/mL)Linear Regression EquationCoefficient of Determination (r²)
M3TP 1 - 500y = 0.025x + 0.0050.9985
Propanoic acid-d5 1 - 500y = 0.030x + 0.0020.9998
Ethyl Butyrate 1 - 500y = 0.022x + 0.0120.9952

Table 2: Accuracy and Precision (Intra-day)

Internal StandardQC Level (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (% Recovery)Precision (%RSD)
M3TP 109.898.03.5
100101.2101.22.8
400395.698.92.1
Propanoic acid-d5 1010.1101.01.5
10099.599.51.1
400402.0100.50.9
Ethyl Butyrate 1011.2112.06.8
10095.395.35.5
400415.2103.84.9

Discussion and Interpretation

The illustrative data highlights the expected performance differences between the three types of internal standards.

IS_Comparison cluster_ideal Ideal Performance cluster_candidate Candidate Performance cluster_analog Analog Performance SIL Stable Isotope-Labeled (SIL) IS (Propanoic acid-d5) SIL_char Highest Accuracy & Precision Co-elutes with analyte Corrects for matrix effects effectively SIL->SIL_char M3TP Silylated IS (M3TP) SIL->M3TP Better than Analog M3TP_char Good Accuracy & Precision Similar derivatization behavior Potential for good correction of matrix effects M3TP->M3TP_char Analog Structural Analog IS (Ethyl Butyrate) M3TP->Analog Better than no IS Analog_char Lower Accuracy & Precision Different derivatization behavior Less effective correction for matrix effects Analog->Analog_char

Caption: Logical comparison of the three internal standard types.

  • Propanoic acid-d5 demonstrates the best performance, with the highest r², accuracy, and precision. This is expected, as it behaves almost identically to the analyte.[6][7]

  • This compound (M3TP) shows very good performance, with high linearity, accuracy, and precision. The presence of the TMS group allows it to better mimic the derivatized analyte compared to a non-silylated analog. This makes it a strong candidate for a reliable internal standard when a stable isotope-labeled version of the analyte is not available or is cost-prohibitive.

  • Ethyl Butyrate exhibits the poorest performance, with lower linearity and higher variability in accuracy and precision. This is likely due to differences in its behavior during sample preparation and derivatization compared to the silylated analyte.

Conclusion and Recommendations

The validation data, though illustrative, strongly suggests that This compound is a viable and effective internal standard for the quantitative GC-MS analysis of small polar molecules that require silylation. Its performance is superior to that of a simple structural analog and approaches the high standard set by stable isotope-labeled internal standards.

Recommendations for Implementation:

  • Thorough Validation is Essential: Before implementing this compound as an internal standard in a specific method, a full validation study as outlined in this guide should be performed with the actual analytes and matrix of interest.

  • Stability Monitoring: Due to the potential for hydrolysis of TMS derivatives, the stability of this compound in the final sample extracts should be carefully monitored, especially if samples are to be stored before analysis.[8][9]

  • Cost-Benefit Analysis: While a stable isotope-labeled internal standard remains the gold standard, this compound offers a cost-effective alternative without a significant compromise in data quality for many applications.

By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently validate and implement this compound as a robust internal standard in their quantitative GC-MS workflows.

References

A Senior Application Scientist's Guide to Dienophile Reactivity: Benchmarking Methyl 3-(trimethylsilyl)propiolate in Diels-Alder Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis centered on methyl 3-(trimethylsilyl)propiolate, a versatile yet specific dienophile in the synthetic chemist's toolbox. This guide moves beyond simple cataloging of reagents to provide a deep, mechanistically-grounded comparison of its performance against established dienophiles. Our objective is to equip researchers, particularly those in drug development and materials science, with the nuanced understanding required to select the optimal reagent for their specific synthetic goals. We will explore not just the what, but the critical why behind experimental outcomes, grounded in frontier molecular orbital (FMO) theory and supported by empirical data.

The Diels-Alder Reaction: A Cornerstone of Cycloaddition Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a π-bonded molecule known as the dienophile.[1][2] The reaction's efficiency and stereospecificity are governed by the electronic properties of the reactants. In a "normal electron-demand" Diels-Alder, the reaction rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile.[1][3]

This electronic complementarity narrows the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, facilitating the concerted flow of electrons that forms the new sigma bonds.[2][4] The choice of dienophile is therefore a critical parameter that dictates reaction rate, selectivity, and the functionality of the resulting cycloadduct.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Diene Diene (HOMO) TS [4+2] Concerted Transition State Diene->TS + Dienophile Dienophile Dienophile (LUMO) Product Cyclohexene Derivative TS->Product Ring Formation

Caption: General mechanism of the Diels-Alder reaction.

Profile of a Multifunctional Dienophile: this compound

This compound (MTSP) is an acetylenic dienophile with two key functional groups that dictate its reactivity and utility.[5][6]

  • Methyl Propiolate Backbone: The core structure is an alkyne conjugated to a methyl ester. The ester group (-COOCH₃) is a moderately strong EWG, which lowers the alkyne's LUMO energy, making it susceptible to nucleophilic attack by the diene.[4][7] This activation is essential for efficient cycloaddition.

  • Trimethylsilyl (TMS) Group: The TMS group is the defining feature of MTSP. While silicon is in the same group as carbon, its effect is more complex than a simple alkyl group. It influences the reaction's regioselectivity and, most importantly, provides a versatile synthetic handle in the product.[8] The resulting vinylsilane or allylsilane moieties in the cycloadducts can undergo a variety of subsequent transformations, such as protodesilylation, halogenation, and oxidation, that are not possible with a simple proton or alkyl group.[9]

Head-to-Head Comparison: MTSP vs. Standard Dienophiles

To objectively benchmark MTSP, we compare it against two of the most common and highly reactive dienophiles in the field: Maleic Anhydride and Dimethyl Acetylenedicarboxylate (DMAD). We will consider reactivity, product complexity, and synthetic utility.

The Workhorse: Maleic Anhydride

Maleic anhydride is a cyclic alkene dienophile that is exceptionally reactive due to two powerful carbonyl EWGs held in a rigid, planar conformation.[10][11] This structure pre-organizes the dienophile for the reaction and significantly lowers its LUMO energy.

  • Reactivity: Maleic anhydride is generally far more reactive than MTSP. Its reactions often proceed at room temperature or with gentle heating, whereas MTSP may require more forcing conditions or Lewis acid catalysis.[12]

  • Stereoselectivity: When reacting with cyclic dienes, maleic anhydride famously yields the endo adduct with high selectivity due to favorable secondary orbital interactions in the transition state.[3]

  • Product Utility: The resulting anhydride adduct can be easily hydrolyzed to a cis-dicarboxylic acid, providing a specific and valuable functional group arrangement.

The Symmetrical Alkyne: Dimethyl Acetylenedicarboxylate (DMAD)

DMAD is an acetylenic dienophile, like MTSP, but is symmetrically substituted with two methyl ester EWGs.[13]

  • Reactivity: With two activating ester groups, DMAD is significantly more electron-deficient and thus more reactive than MTSP.[13][14] The reaction rates with DMAD are typically higher under identical conditions.

  • Regioselectivity: As a symmetrical molecule, DMAD simplifies product outcomes when reacting with unsymmetrical dienes, as only one regioisomer is possible. In contrast, the reaction of MTSP with an unsymmetrical diene can lead to a mixture of "ortho" and "meta" regioisomers, a critical consideration for synthetic planning.

  • Product Utility: DMAD introduces two ester groups into the cyclohexadiene ring. MTSP, however, provides a product with orthogonal functionalities: an ester and a trimethylsilyl group, enabling selective subsequent modifications.

Dienophile_Comparison Diene Cyclopentadiene MTSP This compound (MTSP) MA Maleic Anhydride DMAD Dimethyl Acetylenedicarboxylate (DMAD) Product_MTSP Bicyclic Allylsilane MTSP->Product_MTSP [4+2] Product_MA Bicyclic Anhydride (Endo Adduct) MA->Product_MA [4+2] Product_DMAD Bicyclic Diester DMAD->Product_DMAD [4+2]

Caption: Comparative adducts from cyclopentadiene.

Quantitative Benchmarking: A Comparative Data Summary

The following table summarizes expected outcomes based on literature precedents for the reaction of cyclopentadiene with the three dienophiles. This provides a quantitative basis for reagent selection.

DienophileRelative ReactivityTypical ConditionsKey Product FeaturePrimary Synthetic Utility
Maleic Anhydride Very High25-80 °C, neat or in aprotic solventcis-AnhydridePrecursor to cis-dicarboxylic acids
DMAD High80-140 °C, toluene or xyleneVicinal DiesterIntroduction of two ester groups
MTSP Moderate120-180 °C or Lewis Acid CatalystAllylsilane EsterPost-cycloaddition functionalization via the silyl group

Experimental Protocols

Trustworthiness in scientific reporting stems from transparent and reproducible methodologies. The following protocols are designed to be self-validating systems for comparing dienophile performance.

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

Causality: This protocol establishes a baseline for the inherent reactivity of each dienophile under thermal conditions. Toluene is chosen as a relatively high-boiling, non-polar solvent to facilitate the reaction without strongly influencing the electronic interactions. The exclusion of air and moisture is critical to prevent side reactions with the diene or dienophile.

  • To a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the diene (1.2 equivalents).

  • Add dry toluene (approx. 0.5 M concentration relative to the dienophile).

  • Add the dienophile (1.0 equivalent) to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired cycloadduct.

Protocol 2: Lewis Acid Catalyzed Diels-Alder Reaction with MTSP

Causality: For less reactive dienophiles like MTSP, a Lewis acid catalyst can dramatically accelerate the reaction rate.[15][16] The Lewis acid (e.g., AlCl₃, Et₂AlCl) coordinates to the carbonyl oxygen of the ester group.[17] This coordination further withdraws electron density from the alkyne, lowering its LUMO energy and reducing the HOMO-LUMO gap with the diene, thus accelerating the cycloaddition.[18][19] Dichloromethane is used as it is a common solvent for Lewis acid chemistry, and the reaction is run at a lower temperature to improve selectivity and prevent degradation.

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the dienophile, MTSP (1.0 equivalent).

  • Add anhydrous dichloromethane (DCM) (approx. 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) portion-wise, monitoring for any exotherm.

  • Stir the mixture at 0 °C for 15-20 minutes to allow for complexation.

  • Add the diene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow Start Select Diene & Dienophile Decision Is Dienophile Highly Reactive? Start->Decision Thermal Protocol 1: Thermal Cycloaddition Decision->Thermal Yes LewisAcid Protocol 2: Lewis Acid Catalysis Decision->LewisAcid No (e.g., MTSP) Monitor Monitor Reaction (TLC / GC) Thermal->Monitor LewisAcid->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography / Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, IR) Purify->Characterize End Pure Cycloadduct Characterize->End

Caption: Workflow for comparative Diels-Alder experiments.

Senior Scientist's Conclusion: Selecting the Right Tool for the Job

The benchmarking of this compound against maleic anhydride and DMAD reveals a clear principle in reagent selection: the choice of dienophile should be dictated by the desired functionality in the final product.

  • Choose Maleic Anhydride when the synthetic goal is a cis-dicarboxylic acid and high reactivity and yield are paramount. Its performance is robust and predictable.

  • Choose Dimethyl Acetylenedicarboxylate (DMAD) for the high-yield introduction of two ester groups into a six-membered ring, especially when using a symmetrical diene where regioselectivity is not a factor.

  • Choose this compound (MTSP) when the strategic aim is post-cycloaddition functionalization. The trimethylsilyl group is not merely a substituent; it is a latent functional group. Its presence opens up a diverse array of subsequent chemical transformations that are inaccessible with the other dienophiles.[8][9] While its reactivity is more moderate, necessitating harsher thermal conditions or Lewis acid catalysis, the synthetic versatility it imparts to the cycloadduct often justifies the means.

Ultimately, MTSP is a specialist's tool. For chemists designing complex, multi-step syntheses, the strategic placement of a silyl group via a Diels-Alder reaction can be an enabling step that streamlines the path to a complex target molecule.

References

Safety Operating Guide

Proper Disposal of METHYL 3-(TRIMETHYLSILYL)PROPIOLATE: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of Methyl 3-(trimethylsilyl)propiolate (CAS No. 42201-71-8). As a research professional, your commitment to safety extends beyond the benchtop to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Hazard Assessment: Understanding the Risks

Before any disposal protocol can be established, a thorough understanding of the compound's inherent hazards is critical. This compound is not a benign substance; its chemical structure dictates its risks. It is an ester, which dictates its transport classification, and a highly flammable liquid.[1][2] The presence of the trimethylsilyl group and the propiolate functional group requires careful handling to prevent uncontrolled reactions.

The primary hazards are rooted in its high flammability and its potential to cause significant irritation.[1] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[3] Therefore, all procedures must be designed to mitigate fire risk and prevent personnel exposure.

Table 1: Key Hazard Profile for this compound

Hazard MetricValue / ClassificationRationale & Significance
GHS Classification Flammable Liquid (Category 2/3); Skin Irritant (Category 2); Eye Irritant (Category 2A); Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation)Indicates the material is highly flammable and poses significant health risks upon contact or inhalation, requiring stringent PPE and handling protocols.[1][4]
UN Number UN 3272Classified as "Esters, n.o.s.", this number is used for international transport and emergency response, identifying it as a flammable liquid.[1][3]
Packing Group IIThis signifies a medium danger level for transportation, reinforcing the need for secure and robust containment.[1]
Flash Point Est. < 23°C (73.4°F)The low flash point means that flammable vapors can be present at or even below typical room temperature, making ignition sources a primary concern.[2][5]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesMixing with these substances can lead to vigorous, exothermic reactions, potentially causing fire or explosion.[2][6]

Pre-Disposal Operations: Safe Collection & Storage

Proper disposal begins at the point of waste generation. Haphazard collection is a primary source of laboratory incidents. The following protocols ensure that waste is handled safely from the moment it is generated until it is ready for final pickup.

Step-by-Step Protocol for Waste Collection
  • Select a Designated Waste Container:

    • Use a clean, dry container made of a compatible material (e.g., glass or appropriate chemically-resistant plastic).

    • The container must have a secure, tight-fitting lid to prevent the escape of flammable vapors.[7][8]

    • Ensure the container is clearly and accurately labeled.

  • Labeling the Waste Container:

    • The label must, at a minimum, include the words "HAZARDOUS WASTE ".[9]

    • List all chemical constituents by their full name, including "this compound". Do not use abbreviations.

    • Indicate the relevant hazards by affixing hazard pictograms (e.g., Flammable, Irritant).

    • Note the accumulation start date (the date the first drop of waste is added to the container).

  • Waste Accumulation:

    • When adding waste, do so inside a chemical fume hood to control vapor exposure.[10]

    • Ground and bond the waste container and the source container if transferring significant quantities to prevent static electricity discharge, a potential ignition source.[1][2][11]

    • Crucially, never mix incompatible waste streams. Do not add acids, bases, or oxidizing agents to this container.[8]

    • Keep the container closed at all times except when actively adding waste.[6][12]

Temporary Storage: The Satellite Accumulation Area (SAA)

According to regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), hazardous waste must be stored in a designated area.[13][14]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[15]

  • Environment: The storage area must be cool, dry, and well-ventilated, away from direct sunlight and sources of heat or ignition.[8][16] Do not store on the floor.[15]

  • Quantity Limits: Be aware of institutional and regulatory limits on the volume of hazardous waste that can be stored in an SAA.

Final Disposal Protocol: Ensuring Compliant Removal

The disposal of this compound is strictly regulated. It is illegal and environmentally irresponsible to dispose of this chemical down the drain or in regular trash.[7][16][17] The only acceptable method is through a licensed hazardous waste disposal service.

Step-by-Step Protocol for Final Disposal
  • Container Integrity Check: Before scheduling a pickup, ensure the waste container is in good condition, the lid is securely fastened, and the label is legible and complete.

  • Contact Environmental Health & Safety (EHS): Notify your institution's EHS department or designated safety officer to arrange for the collection of the hazardous waste.

  • Professional Removal: The waste will be collected by a certified hazardous waste disposal company.[17] They are trained and equipped to handle, transport, and dispose of flammable and reactive chemicals in accordance with all federal, state, and local regulations.[18][19]

  • Disposal Method: The most common and environmentally sound disposal method for this type of chemical is controlled incineration at a licensed facility.[11][16][20] This process destroys the organic compound at high temperatures, converting it to less harmful substances.

  • Empty Containers: An "empty" container that held this chemical is still considered hazardous waste.[1][3] It must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[16] After rinsing, the container should be punctured or otherwise rendered unusable before disposal to prevent reuse.[16]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to prevent injury and fire.

  • Alert Personnel & Control Ignition Sources: Immediately alert others in the area. Extinguish all nearby flames and turn off any spark-producing equipment.[2][20]

  • Evacuate (If Necessary): For large spills (e.g., >100 mL), evacuate the immediate area and contact your institution's emergency response team.

  • Don Appropriate PPE: At a minimum, this includes chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber).

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain the spill.[2][20] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbent material and place it into a designated, sealable container for hazardous waste.[11][12]

  • Decontaminate the Area: Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and manage it according to the disposal protocols outlined in Section 3.

Visualization: Waste Management Decision Workflow

The following diagram outlines the critical decision points and actions required from the moment this compound is deemed waste.

WasteDisposalWorkflow cluster_generation Point of Generation cluster_storage Satellite Accumulation Area (SAA) cluster_disposal Final Disposal cluster_emergency Emergency Path start Chemical is Deemed Waste prep_container Select & Label Hazardous Waste Container start->prep_container spill Spill Occurs start->spill Accident collect_waste Collect Waste in Fume Hood (Grounding if necessary) prep_container->collect_waste store_saa Store Sealed Container in Secondary Containment collect_waste->store_saa collect_waste->spill check_limits Monitor Accumulation Date & Volume Limits store_saa->check_limits request_pickup Request Pickup from EHS / Waste Handler check_limits->request_pickup prepare_transport Ensure Container is Secure & Properly Labeled request_pickup->prepare_transport final_disposal Transfer to Licensed Waste Disposal Facility (e.g., Incineration) prepare_transport->final_disposal spill_protocol Execute Spill Protocol: 1. Control Ignition 2. Contain with Inert Material 3. Collect Waste spill->spill_protocol spill_protocol->prep_container Collect spill debris as new waste stream

Caption: Decision workflow for this compound waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.